2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZFZMCNALTPBY-PXBUCIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205208 | |
| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-83-8 | |
| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-FLUORO-2'-DEOXY-ARABINOFURANOSYL-CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688292GL11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Evolution of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine: A Technical Guide
An In-Depth Exploration of a Seminal Fluorinated Nucleoside Analog for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and biological activity of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC). Emerging from the pioneering work in fluorinated nucleoside chemistry, FAC represents a significant scaffold in the development of antiviral and anticancer agents. This document delves into the causal rationale behind its design, detailed synthetic protocols, structure-activity relationships, and a comparative analysis with other key nucleoside analogs. By synthesizing seminal research and providing detailed experimental insights, this guide serves as a critical resource for professionals engaged in the field of nucleoside chemistry and drug discovery.
Historical Perspective: The Dawn of Fluorinated Nucleosides and the Genesis of FAC
The journey to this compound (FAC) is rooted in the broader exploration of halogenated nucleosides as therapeutic agents. In the mid-20th century, the introduction of a fluorine atom into bioactive molecules was recognized as a transformative strategy in medicinal chemistry. The unique properties of fluorine—its small size mimicking hydrogen, high electronegativity, and the strength of the carbon-fluorine bond—offered a means to modulate the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds.[1]
Pioneering work in the 1970s by researchers at the Sloan-Kettering Institute for Cancer Research, notably the laboratories of Jack J. Fox and Kyoichi A. Watanabe , was instrumental in developing synthetic methodologies for a wide array of fluorinated nucleosides. Their investigations into the synthesis and biological activities of nucleosides with a fluorine atom at the 2'-position of the sugar moiety laid the foundational groundwork for the development of FAC and its derivatives. A key publication in 1975 by Reichman, Watanabe, and Fox described a practical synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine, marking a significant milestone in the history of this compound.[2]
The initial impetus for synthesizing 2'-fluoro-arabinofuranosyl nucleosides was the quest for more potent and selective antiviral and anticancer agents. The arabinose configuration, with the 2'-hydroxyl group in the "up" or ara position, was already known to confer interesting biological properties, as exemplified by the anticancer drug cytarabine (Ara-C). The strategic replacement of the 2'-hydroxyl with a fluorine atom in the ara configuration was hypothesized to enhance metabolic stability by preventing enzymatic degradation and to favorably alter the conformation of the nucleoside, potentially leading to improved interactions with target enzymes.
Chemical Synthesis of this compound (FAC)
The synthesis of FAC is a multi-step process that hinges on the stereoselective construction of the 2'-deoxy-2'-fluoro-arabinofuranosyl sugar moiety and its subsequent coupling to a cytosine base. The following protocol is a synthesis of methodologies described in the literature, providing a robust pathway for the laboratory-scale preparation of FAC.[2][3]
Experimental Protocol: Synthesis of FAC
Part A: Synthesis of 3-O-Acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl Bromide
-
Fluorination of the Ribofuranose Precursor:
-
To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
-
-
Bromination of the Fluorinated Sugar:
-
Dissolve the fluorinated sugar from the previous step in a solution of 30% hydrogen bromide in acetic acid.
-
Stir the mixture at room temperature for 18-24 hours.
-
Dilute the reaction with dichloromethane and wash sequentially with cold water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide, which is typically used in the next step without further purification.
-
Part B: Glycosylation and Deprotection to Yield FAC
-
Silylation of Cytosine:
-
Suspend cytosine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)cytosine.
-
Remove the excess HMDS under vacuum.
-
-
Coupling Reaction (Glycosylation):
-
Dissolve the crude glycosyl bromide from Part A in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane.
-
Add the silylated cytosine to the solution.
-
The reaction can be promoted by a Lewis acid catalyst, such as tin(IV) chloride, at room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with methanol and evaporate the solvent.
-
-
Deprotection:
-
Dissolve the crude protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature for 24-48 hours to remove the benzoyl and acetyl protecting groups.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of chloroform and methanol, to afford pure this compound (FAC) as a white solid.
-
Caption: Synthetic pathway of this compound (FAC).
Mechanism of Action: A Tale of Phosphorylation and Chain Termination
The biological activity of FAC, like most nucleoside analogs, is contingent upon its intracellular conversion to the triphosphate form. This bioactivation is a critical, multi-step process mediated by host or viral kinases.
-
Initial Phosphorylation: FAC is first phosphorylated to its 5'-monophosphate by deoxycytidine kinase (dCK). This is often the rate-limiting step and a key determinant of the drug's efficacy and selectivity.[4]
-
Subsequent Phosphorylations: The monophosphate is then sequentially converted to the diphosphate and the active triphosphate (FAC-TP) by other cellular nucleoside kinases.
-
Inhibition of DNA Synthesis: The active FAC-TP acts as a competitive inhibitor of cellular and viral DNA polymerases with respect to the natural substrate, dCTP.[5]
-
DNA Chain Termination: More importantly, FAC-TP can be incorporated into the growing DNA chain. The presence of the 2'-fluoro group in the arabino configuration distorts the sugar pucker and sterically hinders the formation of the subsequent 3'-5' phosphodiester bond, leading to premature chain termination.[5]
Caption: Bioactivation and mechanism of action of FAC.
Biological Activity and Structure-Activity Relationships (SAR)
FAC and its derivatives have demonstrated a broad spectrum of biological activity, primarily as antiviral and anticancer agents. The structure-activity relationship (SAR) studies have been pivotal in optimizing the therapeutic potential of this class of compounds.
Antiviral Activity
FAC and its 5-substituted derivatives, particularly 2'-fluoro-5-iodo-arabinofuranosyl-cytosine (FIAC), have shown potent activity against several DNA viruses, most notably those in the Herpesviridae family, such as Herpes Simplex Virus (HSV-1 and HSV-2) and Human Cytomegalovirus (HCMV).[6] The antiviral efficacy is often dependent on the viral thymidine kinase (TK) for the initial phosphorylation step, which provides a degree of selectivity for infected cells over uninfected host cells.
Anticancer Activity
FAC has exhibited cytotoxicity against various cancer cell lines.[] Its mechanism as a DNA synthesis inhibitor makes it a candidate for cancer chemotherapy. However, its therapeutic window can be narrow. Research into derivatives, such as the 4'-thio analog (4'-thio-FAC), has shown improved antitumor activity, particularly against solid tumors, and a reduced susceptibility to deamination by cytidine deaminase, a common mechanism of resistance to cytidine analogs.[5][8]
Structure-Activity Relationship (SAR)
The following table summarizes key SAR findings for FAC and its analogs:
| Modification Position | Substituent | Effect on Activity | Rationale |
| C-5 of Cytosine | Iodo (FIAC) | Increased anti-herpesvirus activity | The bulky halogen can interfere with viral enzyme function and may enhance binding to viral thymidine kinase. |
| Methyl (FMAC) | Potent anti-herpesvirus activity | Mimics thymidine, can be a good substrate for thymidine kinase. | |
| Ethyl (FEAC) | Reduced cytotoxicity compared to FMAC | The larger alkyl group can decrease affinity for cellular kinases, improving the therapeutic index.[9] | |
| 4'-Position of Sugar | Thio (4'-thio-FAC) | Enhanced antitumor activity and oral bioavailability | The thio-sugar modification can alter the sugar pucker, influencing enzyme interactions and increasing resistance to deamination.[8] |
| Stereochemistry | L-enantiomer (L-FAC) | Altered biological activity profile | The stereochemistry at the sugar is critical for enzyme recognition; L-nucleosides can have distinct antiviral activities and toxicity profiles. |
Clinical Perspective: The Case of Fiacitabine (FIAC)
While there is no clear evidence that this compound (FAC) itself has undergone extensive clinical trials, its 5-iodo derivative, Fiacitabine (FIAC), was investigated in the 1980s and 1990s, particularly for the treatment of cytomegalovirus (CMV) infections in immunocompromised patients, such as those with AIDS.[10][11]
A clinical trial (NCT00000981) was designed to assess the safety and effectiveness of oral FIAC for treating CMV viremia in HIV-infected patients.[10] The rationale was that FIAC and its primary metabolite, FIAU (the corresponding uracil derivative), showed high specific activity against CMV in vitro.[10] However, these early trials in severely ill patients were complicated by significant toxicities, including neurotoxicity and hematologic suppression, which ultimately limited its clinical development.[11] This experience highlighted the challenges in balancing the potent antiviral activity of this class of compounds with their potential for off-target toxicity in vulnerable patient populations.
Comparative Analysis with Other Nucleoside Analogs
To understand the therapeutic potential of FAC, it is useful to compare it with other clinically relevant nucleoside analogs.
| Compound | Structure | Primary Mechanism of Action | Key Clinical Applications |
| FAC | 2'-fluoro-arabinofuranosyl-cytidine | DNA polymerase inhibition and chain termination | Investigational (Antiviral, Anticancer) |
| Cytarabine (Ara-C) | Arabinofuranosyl-cytidine | DNA polymerase inhibition and chain termination | Acute myeloid leukemia (AML) |
| Gemcitabine (dFdC) | 2',2'-difluoro-deoxycytidine | DNA polymerase inhibition, chain termination, and ribonucleotide reductase inhibition | Pancreatic, lung, breast, and ovarian cancers |
Compared to cytarabine, the 2'-fluoro group in FAC enhances its metabolic stability. In comparison to gemcitabine, which has two fluorine atoms at the 2'-position, FAC has a single fluorine in the arabino configuration, leading to distinct conformational properties and potentially different interactions with DNA polymerases and nucleoside transporters.[12] Studies comparing a 4'-thio derivative of FAC with gemcitabine suggested that while gemcitabine was more potent in vitro, 4'-thio-FAC showed superior in vivo antitumor activity and lower toxicity in animal models.[13]
Future Directions and Conclusion
The story of this compound and its derivatives is a testament to the power of medicinal chemistry in leveraging subtle structural modifications to achieve significant changes in biological activity. While FAC itself has not emerged as a clinical drug, the foundational knowledge gained from its synthesis and evaluation has been invaluable.
The future of 2'-fluoro-arabinofuranosyl nucleosides likely lies in the development of next-generation analogs with improved selectivity and safety profiles. Strategies may include:
-
Prodrug Approaches: To enhance oral bioavailability and target drug delivery to specific tissues.
-
Combination Therapies: Combining FAC analogs with other anticancer or antiviral agents to achieve synergistic effects and overcome resistance.[5]
-
Further Structural Modifications: Exploring novel substitutions at the sugar and base moieties to fine-tune the activity and reduce off-target effects.
References
- 1. Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 1-(2'-Deoxy-2'-[18F]fluoroarabinofuranosyl)cytosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HIV-1 activity of 2'-"up"-fluoro analogues of active anti-AIDS nucleosides 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2'-Deoxy-2'-[18F]fluoro-β- d-arabinofuranosyl)-5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fluorinated Nucleoside Analogs
Abstract
Fluorinated nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these synthetic compounds exploit cellular and viral enzymatic machinery to exert potent cytotoxic and antiviral effects. The strategic incorporation of fluorine atoms into the nucleoside scaffold profoundly alters their chemical and biological properties, leading to enhanced metabolic stability, altered enzyme-binding affinities, and unique mechanisms of action. This guide provides a comprehensive technical overview of the multifaceted mechanisms through which fluorinated nucleoside analogs disrupt cellular and viral replication. We will delve into the critical steps of prodrug activation, the specific enzymatic targets, the consequences of their incorporation into nucleic acids, and the molecular basis of clinical resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital class of therapeutic agents.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond confer unique properties to parent compounds. In the context of nucleoside analogs, fluorination can:
-
Enhance Metabolic Stability: The C-F bond is more stable than the C-H bond, making the analog more resistant to enzymatic degradation.
-
Modulate Acidity and Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing interactions with enzymes.
-
Alter Conformational Preferences: The stereospecific placement of fluorine can lock the sugar moiety into a specific conformation, favoring binding to target enzymes.
-
Serve as a Bioisostere: Fluorine can mimic a hydroxyl group in hydrogen bonding interactions, while being unable to act as a hydrogen bond donor.
These properties are central to the efficacy of fluorinated nucleoside analogs, which are designed to be selectively recognized and metabolized by cellular or viral enzymes, leading to the disruption of nucleic acid synthesis and function.
The General Mechanistic Paradigm: A Multi-Step Process
The action of most fluorinated nucleoside analogs can be conceptualized as a multi-step process, beginning with cellular uptake and culminating in the disruption of critical cellular or viral processes. While specific details vary between analogs, the overarching pathway provides a useful framework for understanding their mechanism.
Caption: Generalized metabolic activation and mechanism of action of fluorinated nucleoside analogs.
Core Mechanisms of Action: A Deeper Dive
The therapeutic efficacy of fluorinated nucleoside analogs stems from their ability to interfere with nucleic acid metabolism at multiple points. The primary mechanisms are detailed below.
Incorporation into DNA and RNA
A central mechanism for many fluorinated nucleoside analogs is their incorporation into elongating DNA or RNA strands. Following intracellular phosphorylation to their active triphosphate forms, these analogs are recognized as substrates by cellular or viral polymerases.
-
DNA Chain Termination: Once incorporated, the presence of the fluorine atom can sterically hinder the addition of the next nucleotide, leading to premature chain termination. A classic example is Gemcitabine, which, after incorporation, allows for the addition of one more nucleotide before halting DNA synthesis, a phenomenon known as "masked chain termination."[1] This makes the lesion more difficult for cellular repair mechanisms to recognize and excise.
-
RNA Dysfunction: Analogs like 5-Fluorouracil (5-FU) can be converted to fluorouridine triphosphate (FUTP) and incorporated into various RNA species.[2][3] This can disrupt RNA processing, splicing, and translation, leading to the synthesis of non-functional proteins and cellular stress.
Inhibition of Key Enzymes
The phosphorylated metabolites of fluorinated nucleoside analogs are often potent inhibitors of enzymes crucial for nucleotide biosynthesis.
-
Thymidylate Synthase (TS) Inhibition: 5-FU's primary active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[2][3][4] This covalent inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death."[3]
-
Ribonucleotide Reductase (RNR) Inhibition: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][5] This inhibition depletes the intracellular pool of deoxynucleotides, further potentiating the incorporation of the analog's triphosphate form into DNA.
-
Viral Polymerase Inhibition: In antiviral therapy, fluorinated nucleoside analogs like Sofosbuvir are converted to their triphosphate form and act as competitive inhibitors and chain terminators for viral RNA-dependent RNA polymerases (e.g., HCV NS5B polymerase).[6][7][8][9] The fluorine substitution is critical for its mechanism of immediate chain termination upon incorporation.
Caption: Inhibition of key enzymes by 5-Fluorouracil and Gemcitabine.
Induction of Apoptosis
The culmination of DNA damage, RNA dysfunction, and metabolic stress induced by fluorinated nucleoside analogs is the activation of programmed cell death, or apoptosis. The cell's intrinsic apoptotic pathway is triggered by irreparable DNA damage, leading to the activation of caspases and the systematic dismantling of the cell.
Experimental Protocols for Mechanistic Elucidation
A thorough understanding of the mechanism of action of a novel fluorinated nucleoside analog requires a suite of well-designed experiments. Below are detailed, step-by-step methodologies for key assays.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of an analog on cell proliferation and survival.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection Assays
These assays are crucial for confirming that cell death is occurring via apoptosis.
TUNEL Assay Protocol
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.
-
-
Permeabilization: Incubate the samples in a permeabilization solution (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes on ice. This allows the labeling enzyme to access the nucleus.
-
Labeling Reaction:
-
Equilibrate the samples in the TdT reaction buffer provided in a commercial kit.
-
Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.
-
Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Stop the reaction by washing with the provided stop/wash buffer.
-
If a direct fluorescently labeled dUTP was used, the sample is ready for counterstaining and imaging.
-
If an indirect method was used (e.g., biotin-dUTP), incubate with a fluorescently labeled streptavidin conjugate.
-
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Enzyme Inhibition Assays
These biochemical assays quantify the inhibitory effect of the analog's metabolites on specific enzymes.
Thymidylate Synthase (TS) Inhibition Assay (Tritiated FdUMP Binding Assay)
This assay measures the amount of active TS in a cell lysate.
-
Cell Lysate Preparation: Harvest cells and lyse them in a buffer containing protease inhibitors. Centrifuge to remove cellular debris.
-
Binding Reaction: Incubate the cell lysate with a saturating concentration of [³H]-FdUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
Separation of Bound and Free Ligand: Separate the protein-bound [³H]-FdUMP from the free [³H]-FdUMP using a method such as filtration through a nitrocellulose membrane.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. This is proportional to the amount of active TS in the lysate.
-
Data Analysis: Compare the amount of active TS in treated versus untreated cells to determine the extent of inhibition.
Analysis of Nucleoside Analog Incorporation into Nucleic Acids
Mass Spectrometry-Based Detection
This is a highly sensitive and quantitative method to confirm the incorporation of the analog into DNA or RNA.
-
Genomic DNA/RNA Isolation: Treat cells with the fluorinated nucleoside analog. Isolate high-purity genomic DNA or total RNA.
-
Enzymatic Digestion: Digest the nucleic acids to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify the specific fluorinated nucleoside analog using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of the incorporated analog relative to the amount of the corresponding natural nucleoside.
Mechanisms of Clinical Resistance
The development of resistance is a major challenge in cancer and antiviral therapy. Understanding the mechanisms of resistance to fluorinated nucleoside analogs is crucial for developing strategies to overcome it.
Table 1: Common Mechanisms of Resistance to Fluorinated Nucleoside Analogs
| Mechanism | Description | Examples of Analogs Affected |
| Decreased Drug Uptake | Downregulation or mutation of nucleoside transporters (e.g., hENT1) reduces the intracellular concentration of the analog.[2] | Gemcitabine |
| Impaired Activation | Decreased activity of kinases required for phosphorylation of the prodrug to its active form. | Gemcitabine, 5-FU |
| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell. | 5-FU |
| Target Enzyme Alterations | Overexpression or mutation of the target enzyme (e.g., thymidylate synthase) reduces the inhibitory effect of the analog.[4][10] | 5-FU |
| Enhanced DNA Repair | Upregulation of DNA repair pathways that can recognize and excise the incorporated analog. | Gemcitabine |
| Altered Apoptotic Pathways | Mutations in genes involved in the apoptotic cascade (e.g., p53) can render cells resistant to the cytotoxic effects of the analog.[5] | 5-FU |
Conclusion and Future Directions
Fluorinated nucleoside analogs have had a profound impact on the treatment of cancer and viral infections. Their success lies in their ability to hijack fundamental cellular and viral processes. A deep understanding of their multifaceted mechanisms of action, from intracellular activation to the induction of cell death, is essential for the rational design of new, more effective agents. Future research will likely focus on strategies to overcome resistance, such as the development of novel prodrugs that bypass transporter-mediated uptake or are less susceptible to efflux, and the combination of fluorinated nucleoside analogs with inhibitors of DNA repair or apoptosis pathways. The continued application of advanced analytical techniques, such as mass spectrometry and next-generation sequencing, will further illuminate the intricate interactions of these powerful drugs with their biological targets, paving the way for the next generation of targeted therapies.
References
- 1. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. mdpi.com [mdpi.com]
- 5. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. studylib.net [studylib.net]
- 10. oaepublish.com [oaepublish.com]
The Biochemical Landscape of 2'-Deoxy-2'-fluorocytidine (2'-FdC): A Technical Guide for Researchers
Introduction
2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analog of cytidine, characterized by the substitution of a hydroxyl group with a fluorine atom at the 2' position of the ribose sugar.[1][2] This structural modification imparts unique biochemical properties that underpin its potent antiviral and antitumor activities.[1][3] With the molecular formula C9H12FN3O4, 2'-FdC has garnered significant interest within the scientific community for its therapeutic potential, particularly in oncology and virology.[1][2] This guide provides an in-depth exploration of the core biochemical properties of 2'-FdC, offering a technical resource for researchers and drug development professionals. We will delve into its multifaceted mechanism of action, metabolic activation and catabolism, and the intricate cellular responses it elicits. Furthermore, we will examine the molecular basis of resistance and provide validated experimental protocols to facilitate further investigation into this compelling molecule.
Chemical and Physical Properties
A foundational understanding of 2'-FdC begins with its key chemical and physical characteristics, which are summarized in the table below. The presence of the electronegative fluorine atom at the 2' position significantly influences the sugar pucker conformation and the overall stability of the molecule.[4]
| Property | Value | Source |
| Molecular Formula | C9H12FN3O4 | [2] |
| Molecular Weight | 245.21 g/mol | [2] |
| CAS Number | 10212-20-1 | [2] |
| Physical Form | White to Off-white Powder | [5] |
| Solubility | Soluble in DMSO, Methanol, and Water (with heating) | [5] |
| Storage | 2-8°C, Sealed in dry, dark place | [5] |
Part 1: The Multifaceted Mechanism of Action
The cytotoxic and antiviral effects of 2'-FdC are not attributable to a single, isolated action but rather a coordinated assault on several critical cellular processes. This multi-pronged mechanism is a key determinant of its therapeutic efficacy.
Inhibition of DNA Synthesis and Chain Termination
The primary mechanism of action for 2'-FdC is its potent inhibition of DNA synthesis.[6] Following its metabolic activation to the triphosphate form (2'-FdCTP), it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.[6][7]
The incorporation of 2'-FdCMP into DNA does not immediately halt replication. Instead, DNA polymerases can add one more deoxynucleotide before a significant pause in the polymerization process occurs.[6] This "masked" chain termination is a distinguishing feature compared to other nucleoside analogs like arabinosylcytosine (ara-C), which causes immediate chain termination.[6] The presence of the fluorine atom at the 2' position creates a steric hindrance that disrupts the normal catalytic activity of the polymerase.
Furthermore, the incorporated 2'-FdCMP is highly resistant to excision by the 3'→5' exonuclease proofreading activity of DNA polymerases.[6] This near-irreversible incorporation leads to the accumulation of damaged DNA, triggering cell cycle arrest and apoptosis. The cytotoxic activity of 2'-FdC has been shown to be strongly correlated with the amount of its monophosphate form incorporated into cellular DNA.[6]
Ribonucleotide Reductase Inhibition
In addition to its direct effects on DNA synthesis, 2'-FdC, in its diphosphate form (2'-FdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[8][9] RNR is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks of DNA.[10][11]
By inhibiting RNR, 2'-FdCDP depletes the intracellular pools of deoxynucleoside triphosphates (dNTPs), particularly dCTP.[8] This depletion has a dual effect: it further hinders DNA synthesis due to a lack of necessary substrates and it potentiates the incorporation of 2'-FdCTP into DNA by reducing the competition from endogenous dCTP. This phenomenon is often referred to as "self-potentiation."[12]
Incorporation into RNA
While primarily considered a deoxycytidine analog, studies have demonstrated that 2'-FdC can also be incorporated into RNA.[13] The extent of incorporation into RNA versus DNA can vary between different cell lines.[13] This incorporation into RNA represents another potential mechanism of action, as it can disrupt RNA processing, stability, and function, ultimately contributing to the drug's overall cytotoxicity.[13]
Below is a diagram illustrating the interconnected mechanisms of action of 2'-FdC.
Caption: Multifaceted mechanism of action of 2'-FdC.
Part 2: Metabolism and Cellular Transport
The therapeutic activity of 2'-FdC is critically dependent on its transport into the cell and its subsequent metabolic activation. Conversely, its inactivation and efflux from the cell are key determinants of its therapeutic window and potential for resistance.
Cellular Uptake
2'-FdC enters the cell via nucleoside transporters. The human concentrative nucleoside transporter 1 (hCNT1) and the human equilibrative nucleoside transporter 1 (hENT1) are known to facilitate the uptake of similar nucleoside analogs and are likely involved in the transport of 2'-FdC.[14] The efficiency of these transport systems can significantly influence the intracellular concentration of the drug and, consequently, its cytotoxic effects.
Metabolic Activation: The Phosphorylation Cascade
Once inside the cell, 2'-FdC must be phosphorylated to its active forms. This process is initiated by deoxycytidine kinase (dCK) , which catalyzes the conversion of 2'-FdC to its monophosphate form, 2'-FdCMP.[15] This is the rate-limiting step in the activation pathway. Subsequently, other cellular kinases convert 2'-FdCMP to the diphosphate (2'-FdCDP) and triphosphate (2'-FdCTP) forms.[16] The intracellular accumulation and retention of 2'-FdCTP are strongly correlated with the sensitivity of tumor cells to the drug.[17]
Inactivation and Catabolism
The primary route of inactivation for 2'-FdC is deamination by cytidine deaminase (CDA) , which converts it to the inactive metabolite, 2'-deoxy-2'-fluorouridine (2'-FdU).[16] The activity of CDA can vary significantly among individuals and tumor types, representing a major factor in drug resistance.[16] Co-administration of a CDA inhibitor, such as tetrahydrouridine (THU), has been explored as a strategy to prevent the inactivation of 2'-FdC and enhance its therapeutic efficacy.[16]
The metabolic pathway of 2'-FdC is depicted in the diagram below.
Caption: Metabolic activation and inactivation of 2'-FdC.
Part 3: Preclinical and Clinical Landscape
2'-FdC has demonstrated a broad spectrum of activity in preclinical models against various solid tumors and hematological malignancies. Its close analog, gemcitabine (2',2'-difluorodeoxycytidine), is a standard-of-care chemotherapeutic for several cancers, including pancreatic, non-small cell lung, bladder, and ovarian cancers, highlighting the clinical potential of this class of compounds.[15][17]
In addition to its anticancer properties, 2'-FdC exhibits potent antiviral activity against a range of viruses.[3] It has shown particular promise in preclinical studies for the treatment of Crimean-Congo hemorrhagic fever virus (CCHFV), a highly lethal tick-borne virus for which there are currently no approved treatments.[3]
Part 4: Mechanisms of Resistance
The development of resistance, either inherent or acquired, is a significant challenge in cancer and antiviral therapy. For 2'-FdC, several mechanisms of resistance have been identified:
-
Decreased Deoxycytidine Kinase (dCK) Activity: Since dCK is essential for the initial and rate-limiting step of 2'-FdC activation, reduced expression or mutations in the dCK gene can lead to high levels of resistance.[15]
-
Increased Cytidine Deaminase (CDA) Activity: Elevated levels of CDA lead to rapid inactivation of 2'-FdC, preventing it from being phosphorylated and exerting its cytotoxic effects.[16]
-
Altered Nucleoside Transporter Expression: Reduced expression of nucleoside transporters like hCNT1 and hENT1 can limit the uptake of 2'-FdC into the cell, thereby reducing its intracellular concentration.[14]
-
Changes in Target Enzymes: Alterations in the structure or expression of ribonucleotide reductase or DNA polymerases can also contribute to resistance, although this is less common than alterations in metabolic enzymes.[15]
Part 5: Key Experimental Protocols
To facilitate further research into the biochemical properties of 2'-FdC, this section provides step-by-step methodologies for key experiments.
Assay for 2'-FdC Incorporation into DNA
This protocol describes a method to quantify the amount of 2'-FdC incorporated into the DNA of cultured cells.
Materials:
-
Cell culture medium and supplements
-
2'-FdC
-
[3H]-labeled 2'-FdC
-
Cell lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (Tris-HCl, EDTA)
-
RNase A
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of 2'-FdC, including a tracer amount of [3H]-2'-FdC, for the specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer containing Proteinase K and incubate at 50°C for 2-4 hours or until the lysate is clear.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Precipitate the DNA from the aqueous phase by adding 2.5 volumes of ice-cold 100% ethanol and 0.1 volumes of 3M sodium acetate.
-
DNA Pellet Washing: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
RNA Digestion: Treat the DNA solution with RNase A to remove any contaminating RNA.
-
DNA Quantification: Determine the concentration of the purified DNA using a spectrophotometer (e.g., NanoDrop).
-
Scintillation Counting: Add a known amount of the purified DNA to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of 2'-FdC incorporated into the DNA (e.g., in pmol/µg DNA) based on the specific activity of the [3H]-2'-FdC and the amount of DNA analyzed.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for assessing 2'-FdC incorporation into DNA.
In Situ Ribonucleotide Reductase Activity Assay
This protocol measures the activity of RNR in whole cells by assessing the conversion of [3H]-cytidine to [3H]-dCTP, and its inhibition by 2'-FdC.[8]
Materials:
-
Cell culture medium and supplements
-
2'-FdC
-
[5-3H]-cytidine
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
HPLC system with an anion-exchange column
-
Radiometric detector or fraction collector and scintillation counter
Procedure:
-
Cell Treatment: Incubate cultured cells with varying concentrations of 2'-FdC for a predetermined time (e.g., 2 hours).
-
Radiolabeling: Add [5-3H]-cytidine to the cell culture and incubate for a short period (e.g., 30 minutes) to allow for its uptake and conversion.
-
Extraction of Nucleotides: Stop the reaction by adding ice-cold PCA. Scrape the cells and centrifuge to pellet the acid-insoluble material.
-
Neutralization: Neutralize the supernatant containing the acid-soluble nucleotides with KOH. Centrifuge to remove the KClO4 precipitate.
-
HPLC Analysis: Analyze the neutralized extract by HPLC on an anion-exchange column to separate the different ribonucleotides and deoxyribonucleotides.
-
Detection and Quantification: Use a radiometric detector or collect fractions and perform scintillation counting to quantify the amount of radioactivity in the dCTP peak.
-
Data Analysis: Calculate the percentage of RNR inhibition by comparing the amount of [3H]-dCTP formed in 2'-FdC-treated cells to that in untreated control cells.
Conclusion
2'-Deoxy-2'-fluorocytidine is a nucleoside analog with a complex and potent mechanism of action that involves the inhibition of DNA synthesis, the depletion of dNTP pools through RNR inhibition, and incorporation into RNA. Its efficacy is tightly linked to its cellular uptake and metabolic activation, which are also key determinants of resistance. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biochemical properties of 2'-FdC and to develop novel therapeutic strategies based on this promising compound. A thorough understanding of its biochemistry is paramount for optimizing its clinical application and overcoming the challenge of drug resistance.
References
- 1. Buy 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [smolecule.com]
- 2. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies [scholarworks.indianapolis.iu.edu]
- 5. 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [chemicalbook.com]
- 6. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and action of 2',2'-difluorodeoxycytidine: self-potentiation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Schedule dependence of sensitivity to 2',2'-difluorodeoxycytidine (Gemcitabine) in relation to accumulation and retention of its triphosphate in solid tumour cell lines and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Pathways: A Technical Guide to the Early Synthetic Studies of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC)
For researchers and scientists engaged in the dynamic field of drug development, understanding the foundational synthetic routes to key therapeutic candidates is paramount. This guide provides an in-depth exploration of the early synthetic strategies for 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a nucleoside analog that has garnered significant interest for its potential antiviral and anticancer properties. We will delve into the core chemical challenges, the innovative solutions devised by early researchers, and the causal reasoning behind the experimental choices that paved the way for its synthesis.
The introduction of a fluorine atom at the 2'-position of the arabinofuranosyl ring introduces a significant stereochemical hurdle and profoundly influences the molecule's biological activity and metabolic stability.[1][2] The electron-withdrawing nature of fluorine alters the sugar pucker, which in turn affects the overall conformation of the nucleoside and its interaction with viral or cellular enzymes.[2][3]
The Convergent Strategy: A Foundation of Early FAC Synthesis
The predominant early approach to the synthesis of FAC and its analogs was a convergent one. This strategy involves the separate synthesis of two key building blocks: a suitably protected 2-deoxy-2-fluoro-arabinofuranose derivative (the fluorinated sugar) and a protected cytosine base. These two components are then coupled in a crucial glycosylation step to form the target nucleoside.[2]
Crafting the Core: Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranose
The stereoselective introduction of the fluorine atom at the C2' position of the arabinofuranose ring was a central challenge. Early methodologies primarily started from readily available carbohydrate precursors.
One of the seminal approaches begins with 1,3,5-tri-O-benzoyl-α-D-ribofuranose.[4][5] The key transformation in this sequence is the fluorination of the C2' hydroxyl group with inversion of configuration. Diethylaminosulfur trifluoride (DAST) proved to be an effective reagent for this purpose, affording the desired 2-deoxy-2-fluoro-arabinofuranose derivative.[4][5]
Figure 1: Fluorination of a D-ribofuranose derivative using DAST.
An alternative and practical route was developed starting from the more accessible D-glucose.[6][7] This multi-step synthesis involves the fluorination of a glucose derivative, followed by oxidative cleavage to yield the desired 2-deoxy-2-fluoro-D-arabinofuranose intermediate.[6][7] A key advantage of this method is the avoidance of undesirable isomeric byproducts, making it suitable for larger-scale preparations.[7]
The Crucial Union: The Glycosylation Reaction
With the fluorinated sugar in hand, the next critical step is the coupling with the nucleobase. To achieve this, the anomeric position of the sugar is typically activated, often by converting it into a glycosyl bromide.[5]
The protected 2-deoxy-2-fluoro-arabinofuranosyl bromide is then reacted with a silylated cytosine derivative. The use of silylated heterocycles enhances their nucleophilicity and solubility in organic solvents. This reaction, often carried out under reflux, leads to the formation of the desired N-glycosidic bond.[4]
Figure 2: Convergent synthesis of protected FAC via glycosylation.
Finally, removal of the protecting groups (e.g., benzoyl groups on the sugar and silyl groups on the base) yields the target molecule, this compound.
A Chemo-Enzymatic Refinement
While purely chemical methods laid the groundwork, later studies introduced chemo-enzymatic approaches to enhance the stereoselectivity of the glycosylation step.[8][9] These methods utilize enzymes, such as purine nucleoside phosphorylase, to catalyze the formation of the N-glycosidic bond.[9] This often leads to a higher yield of the desired β-anomer, which is the biologically active form. The process typically involves the enzymatic reaction of a purine or pyrimidine base with a sugar-1-phosphate donor.[8][9]
Quantitative Data Summary
| Starting Material | Key Reagent | Intermediate | Reported Yield | Reference |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | DAST | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 71% | [4][5] |
| 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | KF in acetamide | 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose | Good overall yields | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose[4][5]
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction and quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and then with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (as a representative pyrimidine)[4]
-
Prepare 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide from the corresponding 1-O-acetyl or 1-O-benzoyl precursor using HBr in acetic acid.
-
Prepare 2,4-bis-O-(trimethylsilyl)thymine by refluxing thymine with hexamethyldisilazane (HMDS).
-
A mixture of the arabinofuranosyl bromide and the silylated thymine in carbon tetrachloride is refluxed for an extended period (e.g., 60 hours).
-
Quench the reaction with methanol and filter the solid formed.
-
The crude product can be further purified by recrystallization.
Conclusion
The early synthetic studies on this compound were pivotal in establishing robust and reproducible methods for accessing this important class of nucleoside analogs. The development of a convergent strategy, coupled with the optimization of the key fluorination and glycosylation steps, provided the chemical foundation for further biological evaluation and the development of related therapeutic agents. The evolution from purely chemical syntheses to the incorporation of enzymatic steps highlights the continuous quest for efficiency and stereocontrol in medicinal chemistry. These pioneering efforts underscore the ingenuity and perseverance required to overcome significant synthetic challenges in the pursuit of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-2-Fluoro-2-deoxy-arabinofuranosyl-cytidine-as-a-DNA-Chain-Terminator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) is a synthetic nucleoside analog of deoxycytidine.[1][] It possesses potent antineoplastic and antiviral activities.[1][] The core of FAC's therapeutic potential lies in its function as a DNA chain terminator, a mechanism that disrupts the replication of rapidly dividing cells, such as cancer cells and viruses. This guide provides a comprehensive overview of FAC, detailing its mechanism of action, experimental validation, and applications in the field of drug development.
The-Molecular-Basis-of-FAC-s-Chain-Terminating-Activity
The efficacy of FAC as a DNA chain terminator stems from a critical modification to its sugar moiety. The substitution of a fluorine atom at the 2' position of the arabinofuranose ring is the key to its therapeutic action.[3] This structural alteration allows FAC to be recognized and processed by cellular enzymes, yet ultimately halt the process of DNA elongation.
Cellular-Uptake-and-Activation
The journey of FAC from an extracellular agent to an active DNA chain terminator begins with its transport into the target cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by cellular kinases.[4][5][6][7] This process converts FAC into its active triphosphate form, FAC-triphosphate (FAC-TP).[8] This transformation is a prerequisite for its interaction with DNA polymerases, the enzymes responsible for DNA synthesis.[9]
Incorporation-into-the-Growing-DNA-Chain
During DNA replication, DNA polymerases select and incorporate nucleoside triphosphates that are complementary to the template DNA strand.[9][10] FAC-TP, due to its structural similarity to the natural deoxycytidine triphosphate (dCTP), is mistakenly identified and incorporated into the nascent DNA strand by these polymerases.[8][11]
The-Irreversible-Act-of-Chain-Termination
The incorporation of FAC-TP is the pivotal step leading to the termination of DNA chain elongation. The presence of the fluorine atom at the 2' position of the arabinofuranose ring introduces a steric hindrance that prevents the formation of a phosphodiester bond with the subsequent nucleoside triphosphate.[12] This disruption of the normal enzymatic process effectively halts the extension of the DNA chain, leading to the accumulation of truncated DNA fragments and ultimately, cell death.[13][14] A similar mechanism of action has been observed for the related compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), where over 94% of the analog was found at the 3' termini of DNA strands, confirming its role as a chain terminator.[12]
Caption: Mechanism of FAC-induced DNA chain termination.
Experimental-Validation-of-Chain-Termination
The chain-terminating properties of FAC can be rigorously validated through a series of biochemical and cellular assays. These experiments are crucial for characterizing the potency and specificity of FAC as a therapeutic agent.
In-Vitro-DNA-Polymerase-Assays
A direct assessment of FAC's impact on DNA synthesis can be achieved using in vitro DNA polymerase assays. These assays typically involve a template DNA strand, a primer, DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including FAC-TP. The extent of DNA synthesis is measured in the presence and absence of FAC-TP. A significant reduction in the synthesis of full-length DNA products in the presence of FAC-TP provides direct evidence of its chain-terminating activity.
Table 1: Hypothetical Data from an In Vitro DNA Polymerase Assay
| Condition | Concentration of FAC-TP (µM) | Full-Length DNA Product (%) |
| Control | 0 | 100 |
| Experiment 1 | 1 | 50 |
| Experiment 2 | 5 | 10 |
| Experiment 3 | 10 | <1 |
Cell-Based-Assays-for-DNA-Synthesis-Inhibition
The inhibitory effect of FAC on cellular DNA synthesis can be quantified using cell-based assays. In these experiments, cultured cells are treated with varying concentrations of FAC, and the rate of DNA synthesis is measured by monitoring the incorporation of a radiolabeled nucleoside, such as tritiated thymidine. A dose-dependent decrease in the incorporation of the radiolabeled nucleoside indicates that FAC is effectively inhibiting DNA replication within the cells. A study on a related compound, 4'-thio-FAC, demonstrated its ability to inhibit cellular DNA synthesis.[8]
Table 2: Hypothetical Data from a Cell-Based DNA Synthesis Assay
| FAC Concentration (µM) | Tritiated Thymidine Incorporation (CPM) | Inhibition of DNA Synthesis (%) |
| 0 | 50,000 | 0 |
| 0.1 | 35,000 | 30 |
| 1 | 15,000 | 70 |
| 10 | 5,000 | 90 |
Protocol-for-Primer-Extension-Assay
A primer extension assay is a powerful technique to visualize DNA chain termination at the molecular level.
-
Reaction Setup: Prepare a reaction mixture containing a 5'-radiolabeled DNA primer annealed to a template DNA strand, DNA polymerase, a mixture of all four dNTPs, and varying concentrations of FAC-TP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the DNA polymerase to allow for primer extension.
-
Gel Electrophoresis: Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. The appearance of shorter DNA fragments that correspond to the position of potential FAC incorporation sites on the template strand provides direct evidence of chain termination.
Caption: Workflow for a primer extension assay to validate DNA chain termination.
Applications-in-Drug-Development
The potent DNA chain-terminating activity of FAC makes it a valuable candidate for the development of novel anticancer and antiviral therapies.
Anticancer-Therapy
Cancer is characterized by uncontrolled cell proliferation, which relies on rapid and continuous DNA replication. By selectively targeting and terminating DNA synthesis in these rapidly dividing cancer cells, FAC can induce cell death and inhibit tumor growth.[15] Its efficacy has been demonstrated against various cancer cell lines, including T lymphoblast, colon, and gastric cancer cells.[1] The development of FAC and its derivatives as anticancer agents is an active area of research.[16]
Antiviral-Therapy
Many viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV), rely on their own or host cell DNA polymerases to replicate their genetic material.[17][18] FAC can be incorporated into the viral DNA during replication, leading to chain termination and the inhibition of viral propagation.[1] This makes FAC a promising lead compound for the development of broad-spectrum antiviral drugs.[19]
Conclusion
This compound is a potent DNA chain terminator with significant potential in the fields of oncology and virology. Its unique mechanism of action, which involves cellular uptake, phosphorylation, and incorporation into the growing DNA chain, provides a solid foundation for the development of targeted therapies against diseases characterized by rapid cell division. The experimental methodologies outlined in this guide provide a framework for the continued investigation and optimization of FAC and its derivatives as next-generation therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]
- 10. Incorporation of non-nucleoside triphosphate analogues opposite to an abasic site by human DNA polymerases β and λ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DNA Polymerase Incorporation, and Enzymatic Phosphate Hydrolysis of Formamidopyrimidine Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine: a novel anticancer nucleoside analog that causes both DNA strand breaks and G(2) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-HIV-1 activity of 2'-"up"-fluoro analogues of active anti-AIDS nucleosides 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
antiviral spectrum of "2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine"
An In-Depth Technical Guide to the Antiviral Spectrum of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (Clevudine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, more commonly known as Clevudine (L-FMAU), is a synthetic pyrimidine nucleoside analog that has demonstrated significant antiviral activity, particularly against hepadnaviruses. This technical guide provides a comprehensive overview of the antiviral spectrum of Clevudine, delving into its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and the experimental methodologies used for its evaluation. The document is intended to serve as a detailed resource for professionals in the fields of virology, pharmacology, and drug development, offering insights into the therapeutic potential and limitations of this compound.
Introduction: The Chemical and Therapeutic Landscape of Clevudine
Clevudine (chemical name: 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil) is an unnatural L-enantiomer of the natural nucleoside D-thymidine.[1] Its discovery and development marked a significant step in the search for potent and specific inhibitors of viral replication. Belonging to the class of nucleoside analogs, Clevudine's therapeutic utility is primarily centered on its potent activity against the Hepatitis B virus (HBV).[2][3] It has been approved for the treatment of chronic hepatitis B in several countries.[1] The introduction of a fluorine atom at the 2' position of the arabinofuranosyl ring is a key structural modification that enhances its antiviral properties and metabolic stability.[4]
Mechanism of Action: A Multi-Step Inhibition of Viral Replication
The antiviral effect of Clevudine is not direct but requires intracellular activation. The process is a classic example of prodrug conversion to an active pharmacological agent, targeting a crucial step in the viral life cycle.
Intracellular Phosphorylation
Upon entry into the host cell, Clevudine is sequentially phosphorylated by host cellular kinases to its active triphosphate form, Clevudine triphosphate (CLV-TP).[5][6] This bioactivation is a critical prerequisite for its antiviral activity. The primary enzyme involved in the initial phosphorylation step is cytosolic deoxycytidine kinase.[1]
Inhibition of HBV DNA Polymerase
Clevudine triphosphate acts as a competitive inhibitor of the HBV DNA polymerase, an enzyme essential for the replication of the viral genome.[7] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA strand.[7] The incorporation of CLV-TP into the nascent DNA chain leads to premature chain termination, effectively halting the viral replication process.[2][6] This targeted inhibition results in a significant reduction of the viral load in infected individuals.[2][8] Notably, Clevudine has a long intracellular half-life, which contributes to its sustained antiviral activity.[7]
Caption: Clevudine's intracellular activation and mechanism of HBV polymerase inhibition.
Antiviral Spectrum of Clevudine
While Clevudine is most renowned for its anti-HBV activity, its efficacy against other viruses has also been investigated.
Hepatitis B Virus (HBV)
Clevudine exhibits potent and sustained antiviral activity against HBV both in vitro and in vivo.[5]
-
In Vitro Studies: In cell culture systems, such as the HepAD38 cell line, Clevudine effectively suppresses HBV replication. Combination studies have shown that Clevudine has a synergistic antiviral effect when combined with entecavir, lamivudine, adefovir, or tenofovir.[9] However, an antagonistic effect was observed when combined with telbivudine, likely due to competition for uptake and phosphorylation.[9]
-
In Vivo Animal Models: Studies in the woodchuck and duck models of HBV infection demonstrated a marked and rapid inhibition of virus replication with no significant toxicity.[5] In the woodchuck model, Clevudine treatment led to a dose-dependent delay in viral rebound and a reduction or loss of the persistent covalently closed circular DNA (cccDNA), which is the template for viral replication.[5][10]
-
Clinical Trials in Humans: Multiple clinical trials have confirmed the efficacy of Clevudine in patients with chronic hepatitis B.[11][12][13] Phase II and III studies have shown that a daily dose of 30 mg results in a potent antiviral effect and significant biochemical improvement.[5][14] For instance, a 28-day course of Clevudine at doses of 10-200 mg/day resulted in a median HBV DNA reduction of 2.5 to 3.0 log10 copies/mL.[10][14] Importantly, this viral suppression was maintained for up to 24 weeks after treatment cessation in some patients.[10][15]
| Parameter | Dose | Median HBV DNA Reduction (log10 copies/mL) | Duration | Reference |
| Phase II Trial | 10 mg/day | -2.5 | 28 days | [14] |
| 50 mg/day | -2.7 | 28 days | [14] | |
| 100 mg/day | -3.0 | 28 days | [14] | |
| 200 mg/day | -2.6 | 28 days | [14] | |
| Phase III Trial | 30 mg/day | Potent antiviral efficacy demonstrated | 24 weeks | [5] |
Other Viruses
The antiviral activity of 2'-fluoro-2'-deoxy-arabinofuranosyl nucleosides is not limited to HBV.
-
Epstein-Barr Virus (EBV): Clevudine has been reported to be a potent anti-EBV agent.[6]
-
Herpes Simplex Virus (HSV): The related compound, 2'-Fluoro-2'-deoxy-arabino-cytidine, has shown inhibitory activity against HSV-1 and HSV-2 replication in Vero cells with IC50 values of 0.12 and 0.3 µM, respectively.[16] Other 2'-fluorinated arabinosides have also demonstrated potent and selective anti-herpesvirus activity in vitro.[17]
-
Human Immunodeficiency Virus (HIV): While some related 2'-fluoro nucleoside analogs have shown slight activity against HIV in cell culture, Clevudine itself has no effect on HIV.[6][16][18]
-
Hepatitis C Virus (HCV): While Clevudine's primary target is HBV, other 2'-fluorinated nucleosides have been extensively studied as inhibitors of HCV RNA replication.[19][20][21] For example, 2′-deoxy-2′-fluorocytidine (2′-FdC) has been shown to reduce HCV replicon RNA levels.[19]
-
Bunyaviruses: 2'-Fluoro-2'-deoxycytidine has been identified as a broad-spectrum inhibitor of several bunyaviruses in vitro, including Rift Valley fever virus and Heartland virus.[22]
-
Norovirus: 2'-Fluoro-2'-deoxycytidine has also been shown to significantly inhibit murine norovirus replication.[23]
Development of Viral Resistance
As with many antiviral therapies, long-term treatment with Clevudine can lead to the emergence of drug-resistant HBV strains.[7]
-
Genotypic Resistance: The primary mutation associated with Clevudine resistance is the M204I substitution in the YMDD motif of the HBV reverse transcriptase (RT) domain.[24][25] Other compensatory mutations, such as rtL180M and rtL80I/V, may also be present.[25][26][27]
-
Cross-Resistance: The M204I mutation confers cross-resistance to other L-nucleoside analogs, including lamivudine and telbivudine.[24][25] However, Clevudine-resistant mutants generally remain susceptible to adefovir and tenofovir.[24]
-
Incidence of Resistance: The cumulative rate of genotypic resistance to Clevudine increases with the duration of therapy, with rates reported to be around 16.1% at 24 months and 24.2% at 36 months in treatment-naïve patients.[25]
Caption: The process of selective pressure leading to Clevudine-resistant HBV.
Safety Profile: The Concern of Mitochondrial Toxicity
While early clinical trials suggested a favorable safety profile for Clevudine, post-marketing surveillance and long-term studies have raised significant concerns about mitochondrial toxicity.[5][28]
-
Mitochondrial Myopathy: Long-term Clevudine therapy has been associated with the development of myopathy.[8][28][29][30] This condition is characterized by progressive weakness, particularly in the proximal lower extremities, and elevated creatine kinase levels.[8][30] Muscle biopsies of affected patients have shown features consistent with mitochondrial myopathy, including the depletion of mitochondrial DNA (mtDNA).[28] High doses of Clevudine have been shown to induce mitochondrial defects and mtDNA depletion in vitro.[31]
-
Reversibility: Fortunately, the Clevudine-induced myopathy is generally reversible, with symptoms typically improving within a few months after discontinuation of the drug.[8][30]
-
Other Adverse Events: Other reported adverse events are generally mild and can include headache, abdominal pain, and dyspepsia.[3]
Standardized Experimental Protocol: In Vitro Antiviral Activity Assay
The evaluation of the antiviral activity of compounds like Clevudine relies on standardized in vitro assays. A common method is the cell-based HBV DNA reduction assay using a stable HBV-producing cell line.
Protocol: HBV DNA Reduction Assay in HepG2.2.15 Cells
-
Cell Culture: Culture HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV particles) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a series of dilutions of Clevudine in the cell culture medium.
-
Treatment: Seed HepG2.2.15 cells in multi-well plates and allow them to adhere. Replace the medium with the medium containing the various concentrations of Clevudine. Include a no-drug control and a positive control (another known anti-HBV drug).
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Isolate extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using a real-time PCR assay with primers and probes specific for the HBV genome.[9][32]
-
Data Analysis: Determine the concentration of Clevudine that inhibits HBV DNA replication by 50% (EC50) and 90% (EC90) by plotting the percentage of viral DNA reduction against the drug concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine the 50% cytotoxic concentration (CC50) of Clevudine. This allows for the calculation of the selectivity index (SI = CC50/EC50).
Caption: Workflow for determining the in vitro anti-HBV activity of Clevudine.
Conclusion
This compound (Clevudine) is a nucleoside analog with a potent and specific antiviral activity against the Hepatitis B virus. Its mechanism of action, involving intracellular phosphorylation and subsequent inhibition of the viral DNA polymerase, is well-characterized. While it has demonstrated significant efficacy in reducing HBV DNA levels in both preclinical models and human clinical trials, its utility is hampered by the development of viral resistance and, most notably, the risk of mitochondrial myopathy with long-term use. Its broader antiviral spectrum, which includes activity against EBV and potential for related compounds to inhibit other viruses, underscores the importance of the 2'-fluorinated arabinosyl nucleoside scaffold in antiviral drug discovery. Future research may focus on developing derivatives with an improved safety profile while retaining potent antiviral efficacy.
References
- 1. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]
- 2. What is Clevudine used for? [synapse.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 5. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clevudine University of Georgia/Abbott/Bukwang/Triangle/Yale University - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 8. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro anti-HBV activity of clevudine in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clevudine for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Antiviral Activity of Clevudine in Patients Infected With Hepatitis B Virus | DecenTrialz [decentrialz.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase II dose-escalating trial of clevudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clevudine in people with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-Term Treatment Efficacy and Safety of Clevudine Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Development of clevudine resistance after switching from lamivudine in a patient with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Options for the management of antiviral resistance during hepatitis B therapy: reflections on battles over a decade - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mitochondrial myopathy caused by clevudine therapy in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Clevudine Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. High-dose clevudine impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
antitumor potential of fluorinated arabinofuranosyl nucleosides
An In-depth Technical Guide to the Antitumor Potential of Fluorinated Arabinofuranosyl Nucleosides
Abstract
Fluorinated arabinofuranosyl nucleosides represent a cornerstone in the armamentarium of anticancer chemotherapy. The strategic incorporation of a fluorine atom onto the arabinose sugar moiety imparts unique stereoelectronic properties that enhance the metabolic stability and cytotoxic potential of these nucleoside analogs. This technical guide provides a comprehensive exploration of the multifaceted antitumor activity of this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into their core mechanisms of action, intricate structure-activity relationships, and the synthetic strategies employed in their creation. Furthermore, this guide will navigate the preclinical and clinical landscape of key approved drugs, address the critical challenge of therapeutic resistance, and look toward future innovations in the field.
Chapter 1: Introduction to Fluorinated Arabinofuranosyl Nucleosides in Oncology
The journey of nucleoside analogs in cancer treatment is a testament to the power of chemical modification in transforming endogenous molecules into potent therapeutic agents. By mimicking the natural building blocks of DNA and RNA, these compounds can deceptively enter cellular metabolic pathways, ultimately leading to cell death. The introduction of fluorine, an element with high electronegativity and a small van der Waals radius, has been a particularly successful strategy in drug design.[1][2][3]
The rationale for fluorinating arabinofuranosyl nucleosides is multi-faceted. The presence of a fluorine atom, particularly at the 2'-position of the arabinose sugar, significantly increases the stability of the glycosidic bond to acidic and enzymatic degradation.[1] This enhanced stability improves the pharmacokinetic profile of the drug. Moreover, the strong electron-withdrawing nature of fluorine alters the electronic properties of the sugar ring, which can influence its interaction with key cellular enzymes.[1][2]
This strategic fluorination has given rise to some of the most effective and widely used chemotherapeutic agents, including:
-
Gemcitabine (dFdC): A deoxycytidine analog with a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[4][5][6]
-
Clofarabine: A second-generation purine nucleoside analog designed to combine the favorable properties of fludarabine and cladribine, approved for the treatment of pediatric acute lymphoblastic leukemia (ALL).[7][8][9]
-
Fludarabine (F-ara-A): A purine analog that is a mainstay in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[10][11][12]
Chapter 2: The Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The antitumor efficacy of fluorinated arabinofuranosyl nucleosides stems from their ability to disrupt cellular processes essential for the survival and proliferation of cancer cells. This is not a single-target effect but rather a coordinated assault on multiple fronts.
Intracellular Activation: The Prerequisite for Cytotoxicity
Fluorinated arabinofuranosyl nucleosides are administered as prodrugs and must be transported into the cell and sequentially phosphorylated to their active triphosphate forms.[13][14] This bioactivation cascade is a critical determinant of their therapeutic activity.
Caption: Intracellular activation of fluorinated arabinofuranosyl nucleosides.
Inhibition of DNA Synthesis: The Primary Mode of Action
The active triphosphate metabolite is the key cytotoxic species. It acts as a fraudulent substrate for DNA polymerases and is incorporated into the growing DNA strand.[10] The presence of the 2'-fluorine in the arabino ("up") configuration distorts the sugar pucker, which, after the addition of one more nucleotide, sterically hinders the DNA polymerase from adding further nucleotides. This process, known as "masked chain termination," effectively halts DNA replication.[5][13]
Depletion of the Deoxynucleotide Pool: Synergistic Cytotoxicity
In addition to direct incorporation into DNA, the diphosphate metabolites of these nucleosides are potent inhibitors of ribonucleotide reductase (RNR).[8][9][10][15] RNR is the rate-limiting enzyme in the de novo synthesis of deoxynucleotides, the essential building blocks for DNA replication and repair. By inhibiting RNR, these drugs deplete the intracellular pool of deoxynucleotides, which not only further hampers DNA synthesis but also enhances the incorporation of the fraudulent nucleoside triphosphate into DNA—a phenomenon known as self-potentiation.[13]
Caption: The dual inhibitory mechanism of fluorinated arabinofuranosyl nucleosides.
Induction of Apoptosis: The Ultimate Fate of the Cancer Cell
The culmination of DNA synthesis inhibition, DNA damage, and depletion of essential deoxynucleotides triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis.[4][10] This is the final common pathway through which these agents exert their cytotoxic effects.
Chapter 3: Structure-Activity Relationships (SAR): The Chemical Blueprint for Efficacy
The potent antitumor activity of this class of compounds is highly dependent on their specific chemical structure. SAR studies have been instrumental in optimizing their therapeutic properties.
-
The 2'-Fluorine in Arabino Configuration: This is arguably the most critical feature. The "up" configuration of the fluorine atom creates the necessary steric hindrance for masked chain termination. The corresponding ribo ("down") configuration is significantly less active.
-
Modifications to the Nucleobase: The nature of the heterocyclic base determines the specific class of enzymes the nucleoside analog will interact with and its spectrum of antitumor activity. For example, the purine analogs fludarabine and clofarabine are particularly effective against hematological malignancies, while the pyrimidine analog gemcitabine has a broader activity against solid tumors.[16]
-
Other Sugar Modifications: The introduction of a 4'-thio group, as seen in 4'-thio-FAC, has been shown to increase resistance to deamination and enhance antitumor activity, particularly against solid tumors.[17][18][19]
Chapter 4: Synthetic Strategies and Methodologies
The synthesis of fluorinated arabinofuranosyl nucleosides is a complex undertaking that requires precise control of stereochemistry. Two main approaches are generally employed:
-
Fluorination of a Preformed Nucleoside: This involves the direct fluorination of a suitably protected arabinofuranosyl nucleoside.
-
Condensation of a Fluorinated Sugar with a Nucleobase: This convergent approach involves the synthesis of a fluorinated arabinofuranosyl donor, which is then coupled with the desired heterocyclic base.[20]
A variety of fluorinating reagents are used, each with its own advantages and substrate specificities. Diethylaminosulfur trifluoride (DAST) and its analogs are commonly used for nucleophilic fluorination of hydroxyl groups.[21]
Exemplary Synthetic Protocol: Synthesis of a 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl Nucleoside
The following is a generalized, illustrative protocol for the synthesis of a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleoside via the condensation approach.
-
Preparation of the Fluorinated Sugar Donor:
-
Start with a readily available sugar, such as D-glucose or D-arabinose.
-
Protect the hydroxyl groups with suitable protecting groups (e.g., benzoyl, silyl).
-
Introduce the fluorine at the 2'-position using a nucleophilic fluorinating agent like DAST. This step often proceeds with inversion of stereochemistry.
-
Convert the anomeric position to a good leaving group (e.g., bromide or acetate) to create the glycosyl donor.
-
-
Glycosylation:
-
Prepare the silylated nucleobase (e.g., persilylated uracil or adenine).
-
Condense the fluorinated sugar donor with the silylated nucleobase in the presence of a Lewis acid catalyst (e.g., TMSOTf).
-
Carefully control reaction conditions to ensure the desired β-anomer is the major product.
-
-
Deprotection:
-
Remove the protecting groups from the sugar moiety using appropriate conditions (e.g., sodium methoxide in methanol for benzoyl groups).
-
Purify the final fluorinated arabinofuranosyl nucleoside by chromatography.
-
Chapter 5: Preclinical and Clinical Landscape
The translation of these compounds from the laboratory to the clinic has been a major success story in oncology.
Preclinical Evidence
Extensive preclinical studies have demonstrated the potent in vitro cytotoxicity of fluorinated arabinofuranosyl nucleosides against a wide range of cancer cell lines.[22] In vivo studies in xenograft models have further confirmed their antitumor efficacy, showing significant tumor growth inhibition and improved survival.[22]
Clinical Applications
The clinical utility of these agents is well-established. The following table summarizes key clinical data for the three flagship drugs in this class.
| Drug | Primary Indications | Representative Clinical Trial Finding |
| Gemcitabine | Pancreatic Cancer, Non-Small Cell Lung Cancer, Bladder Cancer, Breast Cancer | In a pivotal trial for advanced pancreatic cancer, gemcitabine demonstrated a clinical benefit response in 23.8% of patients compared to 4.8% for 5-fluorouracil. |
| Clofarabine | Relapsed or Refractory Pediatric Acute Lymphoblastic Leukemia (ALL) | In a Phase II study, clofarabine achieved a 30% overall response rate in heavily pretreated pediatric patients with relapsed/refractory ALL.[7] |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma | Fludarabine-based combination therapies (e.g., FCR: fludarabine, cyclophosphamide, rituximab) have become a standard of care for medically fit patients with CLL, yielding high rates of complete remission.[12] |
Chapter 6: The Challenge of Resistance and Future Directions
Despite their efficacy, the development of resistance to fluorinated arabinofuranosyl nucleosides is a significant clinical challenge.
Mechanisms of Resistance
Several mechanisms can contribute to drug resistance:
-
Impaired Cellular Uptake: Downregulation of nucleoside transporters, such as hENT1, can limit the influx of the drug into cancer cells.[23][24]
-
Deficient Activation: Reduced expression or mutations in deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation cascade, can prevent the conversion of the prodrug to its active form.[25]
-
Target Enzyme Alterations: Increased levels of ribonucleotide reductase or alterations in DNA polymerases can reduce the drug's efficacy.
-
Increased Inactivation: Elevated levels of enzymes like cytidine deaminase, which catabolize the drug, can lead to resistance.
Future Directions
Ongoing research is focused on several fronts to overcome these challenges:
-
Novel Formulations and Prodrugs: Development of lipophilic prodrugs and nanoparticle-based delivery systems to enhance cellular uptake and bypass resistance mechanisms.
-
Combination Therapies: Rational combinations with other chemotherapeutic agents or targeted therapies to create synergistic effects and overcome resistance.
-
Next-Generation Analogs: Design and synthesis of new fluorinated nucleosides with improved pharmacokinetic properties and activity against resistant tumors.
Chapter 7: Conclusion: The Enduring and Evolving Role in Cancer Therapy
Fluorinated arabinofuranosyl nucleosides have fundamentally changed the treatment landscape for a variety of cancers. Their well-characterized, multi-pronged mechanism of action provides a robust foundation for their cytotoxic effects. While the emergence of resistance remains a hurdle, the deep understanding of their chemistry and biology continues to fuel the development of innovative strategies to enhance their efficacy and broaden their clinical applications. These compounds are not relics of a bygone era of chemotherapy but rather a dynamic and evolving class of drugs that will continue to play a vital role in the fight against cancer for the foreseeable future.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Gemcitabine - Wikipedia [en.wikipedia.org]
- 7. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Fludarabine - Wikipedia [en.wikipedia.org]
- 13. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 16. A study on structure-activity relationships of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)adenine (Cl-F-ara-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Nucleoside analogues: mechanisms of drug resistance and reversal strategies | Semantic Scholar [semanticscholar.org]
- 25. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of 2'-Deoxy-2'-fluorocytidine (2'-FdC) Cytotoxicity: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of 2'-Deoxy-2'-fluorocytidine (2'-FdC), also known as gemcitabine, cytotoxicity. It is designed to offer not just protocols, but a deep understanding of the mechanistic rationale behind the experimental choices, ensuring a robust and insightful analysis.
Introduction: The Clinical Significance and Molecular Basis of 2'-FdC Action
2'-Deoxy-2'-fluorocytidine (gemcitabine) is a synthetic pyrimidine nucleoside analog of deoxycytidine. It stands as a cornerstone in the chemotherapeutic treatment of a range of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its efficacy lies in its ability to masquerade as a natural building block of DNA, thereby disrupting the replication process in rapidly dividing cancer cells. To effectively investigate its cytotoxic properties in a preclinical setting, a thorough understanding of its molecular mechanism of action is paramount. This knowledge forms the bedrock for selecting and designing appropriate assays to quantify its effects.
The cytotoxic cascade of 2'-FdC is initiated upon its transport into the cell, primarily via human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs). Once inside, it undergoes a series of phosphorylation events, a critical activation process. Deoxycytidine kinase (dCK), the rate-limiting enzyme, converts 2'-FdC to its monophosphate form (dFdCMP).[2] Subsequently, other nucleotide kinases generate the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3] These active metabolites are the primary effectors of 2'-FdC's cytotoxicity, operating through a dual mechanism:
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase.[3] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This self-potentiating mechanism enhances the incorporation of its triphosphate counterpart into DNA.
-
Masked Chain Termination of DNA Synthesis: The triphosphate metabolite, dFdCTP, competes with the natural dCTP for incorporation into the growing DNA strand by DNA polymerases. Following the integration of dFdCTP, one additional nucleotide is added before DNA synthesis is irreversibly halted. This phenomenon, known as "masked chain termination," effectively shields the incorporated 2'-FdC from removal by proofreading exonucleases, leading to stalled replication forks and irreparable DNA damage.[4]
This cascade of events ultimately triggers cell cycle arrest, primarily in the S-phase, and initiates the programmed cell death pathway, apoptosis.[5]
Visualizing the Core Mechanism of 2'-FdC
Caption: Mechanism of 2'-FdC Action.
Experimental Strategy: A Multi-faceted Approach to Assessing Cytotoxicity
A robust preliminary investigation of 2'-FdC cytotoxicity necessitates a multi-pronged approach that quantifies not only cell death but also the key mechanistic events leading to it. The following experimental workflow is designed to provide a comprehensive profile of 2'-FdC's activity.
Caption: Recommended Experimental Workflow.
Part 1: Quantifying Global Cytotoxicity and Determining Potency (IC50)
The initial step is to determine the concentration-dependent effect of 2'-FdC on cell viability. This establishes the potency of the compound, typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6] It is a robust, high-throughput, and cost-effective method for initial screening and IC50 determination. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of 2'-FdC in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., PBS or DMSO, ensuring the final solvent concentration is non-toxic, typically <0.5%).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the 2'-FdC concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: Example IC50 Values of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | 25.00 ± 0.47 | [7] |
| PANC-1 | Pancreatic | 48.55 ± 2.30 | [7] |
| BxPC-3 | Pancreatic | 5 nM - 1.26 µM | [3][8] |
| AsPC-1 | Pancreatic | ~5.8 µM | [3] |
| Capan-1 | Pancreatic | 105 nM | [3] |
| H157 | Lung | Varies with Cul4A expression | [9] |
| H460 | Lung | Varies with Cul4A expression | [9] |
| H322 | Lung | Varies with Cul4A expression | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, seeding density, and incubation time.[10]
Part 2: Investigating the Mechanistic Underpinnings of Cytotoxicity
Once the IC50 is established, subsequent experiments should focus on elucidating the specific cellular events triggered by 2'-FdC at cytotoxic concentrations (e.g., at and around the IC50 value).
Rationale: Given that 2'-FdC's primary mechanism involves the disruption of DNA synthesis, a direct consequence is the arrest of cells in the S-phase of the cell cycle.[5] Flow cytometry analysis of DNA content using the fluorescent intercalating agent propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the proportion of cells in the S-phase following 2'-FdC treatment provides direct evidence of its on-target effect.[4]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with 2'-FdC at the desired concentrations (e.g., IC50 and 2x IC50) for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Rationale: The irreparable DNA damage and cell cycle arrest induced by 2'-FdC ultimately lead to the activation of apoptosis.[1] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with 2'-FdC as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Rationale: Apoptosis is executed by a family of cysteine proteases called caspases. Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases provides a direct and quantitative assessment of the apoptotic signaling cascade initiated by 2'-FdC.[11]
Protocol: Caspase-3/7 Activity Assay (Colorimetric)
-
Cell Lysis: Treat cells with 2'-FdC, harvest, and lyse the cells using a supplied lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3/7 substrate (e.g., DEVD-pNA), which is a peptide substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change relative to the untreated control.
Rationale: The stalling of replication forks caused by 2'-FdC incorporation into DNA leads to the formation of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[4] In response to DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. This phosphorylation event serves as a beacon, recruiting DNA repair proteins to the site of damage. Immunofluorescent staining for γ-H2AX allows for the visualization and quantification of DNA DSBs as distinct nuclear foci, providing a sensitive and specific measure of 2'-FdC-induced genotoxicity.
Protocol: γ-H2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with 2'-FdC.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.
Conclusion: Synthesizing the Data for a Comprehensive Cytotoxicity Profile
By systematically applying this multi-assay approach, researchers can move beyond a simple measure of cell death to a detailed, mechanistic understanding of how 2'-FdC exerts its cytotoxic effects. The integration of data from cell viability, cell cycle, apoptosis, and DNA damage assays provides a robust and comprehensive preliminary investigation. This foundational knowledge is critical for guiding further preclinical development, including the exploration of combination therapies and the identification of potential resistance mechanisms.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a significant nucleoside analogue with established therapeutic potential. The protocol herein is a compilation and refinement of established methodologies, emphasizing a convergent synthesis strategy. This approach involves the independent preparation of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor followed by its coupling with a silylated cytosine base. This application note is designed to provide researchers with a robust and reproducible protocol, underpinned by a thorough explanation of the chemical principles and critical parameters at each stage.
Introduction: The Significance of 2'-Fluoro-Arabinonucleosides
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1][2][3] The introduction of a fluorine atom at the 2'-position of the sugar moiety, particularly in the arabino configuration, has profound effects on the molecule's biological activity and metabolic stability.[4] The high electronegativity of fluorine alters the sugar pucker, influencing the overall conformation of the nucleoside. This modification can enhance the binding affinity to viral or cellular enzymes while increasing resistance to enzymatic degradation, a critical factor in drug efficacy.[4][5] this compound (FAC) is a prominent member of this class, demonstrating significant potential in various therapeutic contexts.
The synthesis of such fluorinated nucleosides can be approached through two primary strategies: a divergent approach, which involves the direct fluorination of a pre-formed nucleoside, or a convergent approach, where the modified sugar and the nucleobase are synthesized separately and then coupled.[4] The convergent strategy is often preferred as it allows for greater flexibility in modifying both the sugar and the base moieties and can lead to better overall yields and stereoselectivity.[4] This guide will focus on a convergent synthesis pathway.
Overview of the Synthetic Strategy
The synthesis of FAC is a multi-step process that can be logically divided into two key stages:
-
Stage 1: Synthesis of the Fluorinated Sugar Donor. This involves the preparation of a suitably protected 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide from a readily available starting material like 1,3,5-tri-O-benzoyl-α-D-ribofuranose.
-
Stage 2: Glycosylation and Deprotection. This stage focuses on the crucial N-glycosylation reaction between the fluorinated sugar donor and a protected cytosine base, followed by the removal of protecting groups to yield the final product, FAC.
Detailed Synthesis Protocol
Stage 1: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide (3)
This stage begins with the fluorination of a protected ribofuranose, followed by bromination to create an activated sugar donor for the subsequent glycosylation reaction.
Reaction Scheme:
Caption: Synthesis of the fluorinated sugar donor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 22224-41-3 | 464.44 | 10.8 mmol (5.0 g) |
| (Diethylamino)sulfur trifluoride (DAST) | 38078-09-0 | 161.19 | 32.4 mmol (5.23 g) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
| 30% Hydrogen Bromide in Acetic Acid | 10035-10-6 | 80.91 (HBr) | 4.5 mL |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 | As needed |
| Magnesium Sulfate (MgSO4), anhydrous | 7487-88-9 | 120.37 | As needed |
| Silica Gel for Column Chromatography | 7631-86-9 | 60.08 | As needed |
Protocol:
Step 1.1: Fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1) (5.0 g, 10.8 mmol) in anhydrous dichloromethane (75 mL).
-
To the stirred solution, add (diethylamino)sulfur trifluoride (DAST) (5.23 g, 32.4 mmol) dropwise at room temperature. Caution: DAST is toxic and corrosive and should be handled in a well-ventilated fume hood.[6]
-
Heat the reaction mixture to 40°C and stir for 16 hours.[7][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform).
-
Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, wash it twice with water (2 x 50 mL) and once with saturated aqueous sodium bicarbonate solution (50 mL).[7][8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (2) as a yellow oil. A typical yield is around 71%.[7][8]
Step 1.2: Bromination of the Fluorinated Sugar (2)
-
Dissolve the purified fluorinated sugar (2) (3.6 g, 7.76 mmol) in dichloromethane (17 mL).
-
Add a 30% solution of hydrogen bromide in acetic acid (4.5 mL) to the mixture.
-
Stir the reaction at room temperature overnight (approximately 16 hours).[7][8]
-
Wash the reaction mixture twice with water (2 x 15 mL) and twice with saturated aqueous sodium bicarbonate solution (2 x 15 mL).[7][8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (3) as a brown oil. This product is often used in the next step without further purification. A typical yield is around 97%.[7][8]
Stage 2: Glycosylation and Deprotection to Yield FAC (5)
This stage involves the formation of the crucial C-N bond between the sugar and the base, followed by the removal of the protecting groups.
Reaction Scheme:
Caption: Glycosylation and deprotection to form FAC.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide (3) | (from Stage 1) | 465.28 | 4.02 mmol (1.87 g) |
| Cytosine | 71-30-7 | 111.10 | 4.82 mmol (0.535 g) |
| Hexamethyldisilazane (HMDS) | 999-97-3 | 161.40 | As needed |
| Carbon Tetrachloride (CCl4), anhydrous | 56-23-5 | 153.82 | 20 mL |
| Methanol, anhydrous | 67-56-1 | 32.04 | As needed |
| Concentrated Aqueous Ammonia | 1336-21-6 | 35.05 | As needed |
Protocol:
Step 2.1: Preparation of Silylated Cytosine
-
In a flask, suspend cytosine in hexamethyldisilazane (HMDS).
-
Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)cytosine.
-
Remove the excess HMDS by evaporation under reduced pressure. The resulting silylated cytosine is used directly in the next step.[7][8]
Step 2.2: Glycosylation Reaction
-
Dissolve the crude 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (3) (1.87 g, 4.02 mmol) and the prepared silylated cytosine (from 4.82 mmol of cytosine) in anhydrous carbon tetrachloride (20 mL).
-
Reflux the reaction mixture for approximately 60 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with methanol (10 mL).
-
Filter the solid formed and purify by silica gel column chromatography to obtain 1-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)cytosine (4).
Step 2.3: Deprotection to Yield FAC (5)
-
Suspend the protected nucleoside (4) in methanol.
-
Add concentrated aqueous ammonia and stir the mixture at room temperature for 16 hours, during which the solid should dissolve.[7][8]
-
Evaporate the solution to dryness.
-
Purify the resulting residue by silica gel flash column chromatography, eluting with a gradient of chloroform/ethanol to yield the final product, this compound (FAC) (5), as a colorless foam.[8] A typical yield for this step is around 75%.[8]
Experimental Workflow and Logic
The successful synthesis of FAC hinges on the careful execution of each step and an understanding of the underlying chemical principles.
Caption: Overall experimental workflow for FAC synthesis.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 1,3,5-tri-O-benzoyl-α-D-ribofuranose is a commercially available and stable starting material. The benzoyl protecting groups are robust enough to withstand the fluorination and bromination conditions but can be readily removed in the final deprotection step.
-
Fluorinating Agent: DAST is a commonly used and effective reagent for the deoxofluorination of alcohols.[7][8][9] It provides the desired 2'-fluoro-arabinofuranose with good stereocontrol.
-
Glycosylation Method: The Vorbrüggen glycosylation, which utilizes a silylated nucleobase and a Lewis acid catalyst (implicitly formed in this reaction), is a standard and reliable method for the synthesis of nucleosides. Silylation of cytosine enhances its solubility in organic solvents and activates it for the nucleophilic attack on the anomeric carbon of the sugar.
-
Stereoselectivity: The stereochemistry at the anomeric carbon (C1') is crucial for the biological activity of the nucleoside. The reaction conditions are optimized to favor the formation of the desired β-anomer.
Self-Validating System and Trustworthiness
The integrity of this protocol is maintained through in-process controls and final product characterization.
-
TLC Monitoring: At each step, TLC is used to monitor the consumption of starting materials and the formation of products. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
-
Purification: Chromatographic purification at intermediate and final stages is critical for removing byproducts and unreacted reagents, ensuring the purity of the subsequent starting material and the final compound.
-
Spectroscopic Analysis: The identity and purity of the final product, FAC, must be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS). The data should be compared with established literature values to validate the synthesis.
Conclusion
The synthesis of this compound presented here is a robust and well-documented procedure. By following this detailed protocol and understanding the rationale behind each step, researchers can reliably produce this important nucleoside analogue for further investigation in drug discovery and development. The convergent approach offers a high degree of control and flexibility, making it an ideal strategy for the synthesis of FAC and other related modified nucleosides.
References
- 1. books.google.cn [books.google.cn]
- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) in Cytotoxicity Assays
Introduction: The Scientific Rationale for Employing FAC in Cytotoxicity Studies
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a synthetic nucleoside analog, represents a class of compounds pivotal to the fields of oncology and virology research. As a structural mimic of the natural deoxycytidine, FAC leverages cellular metabolic pathways to exert its cytotoxic effects, primarily through the disruption of DNA synthesis. This unique mechanism of action makes it a valuable tool for researchers investigating cancer cell proliferation, developing novel chemotherapeutic strategies, and screening for potential drug candidates.
This comprehensive guide provides an in-depth exploration of the scientific principles underpinning FAC-mediated cytotoxicity, detailed protocols for its application in widely-used cytotoxicity assays, and expert insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to effectively integrate FAC into their research endeavors.
The Molecular Journey of a Cytotoxic Nucleoside Analog: Mechanism of Action
The cytotoxic efficacy of this compound is contingent upon its intracellular transformation into a pharmacologically active form. This multi-step process, initiated by cellular uptake and culminating in the termination of DNA elongation, is a testament to the intricate interplay between the compound and cellular machinery.
Cellular Uptake and Metabolic Activation:
FAC enters the cell via nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3). Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to yield its active triphosphate metabolite, FAC-TP. The initial and rate-limiting step is the conversion of FAC to its monophosphate form (FAC-MP) by deoxycytidine kinase (dCK). Subsequent phosphorylations to the diphosphate (FAC-DP) and triphosphate (FAC-TP) forms are carried out by other cellular kinases.
Inhibition of DNA Synthesis:
The resulting FAC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of FAC-MP into the growing DNA chain leads to the termination of DNA elongation, ultimately triggering cell cycle arrest and apoptosis.[1]
Figure 1: Cellular Uptake and Activation of FAC . A simplified diagram illustrating the transport of FAC into the cell and its subsequent phosphorylation to the active triphosphate form, which then inhibits DNA synthesis.
Designing and Executing Robust Cytotoxicity Assays with FAC
The successful implementation of cytotoxicity assays using FAC hinges on meticulous experimental design and adherence to validated protocols. Here, we present a generalized workflow applicable to common colorimetric and luminescence-based assays, such as the MTT and LDH assays, with specific considerations for working with nucleoside analogs.
Experimental Workflow: A Step-by-Step Guide
Figure 2: General Workflow for FAC Cytotoxicity Assays . This flowchart outlines the key steps involved in performing a cytotoxicity assay with FAC, from cell culture to data analysis.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (FAC)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
FAC Preparation and Treatment:
-
Prepare a stock solution of FAC in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.
-
Perform serial dilutions of the FAC stock solution in complete medium to achieve the desired final concentrations. A common starting range for nucleoside analogs is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the FAC dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for FAC) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the FAC concentration to generate a dose-response curve and determine the IC50 value (the concentration of FAC that inhibits 50% of cell growth).
-
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (FAC)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include additional control wells for maximum LDH release (cells treated with lysis buffer).
-
-
LDH Assay:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the FAC concentration to determine the EC50 value (the concentration of FAC that induces 50% of the maximum cytotoxic effect).
-
Quantitative Insights: FAC Cytotoxicity Across Different Cell Lines
The cytotoxic potency of FAC can vary significantly depending on the cancer cell type, which is often linked to the expression levels of nucleoside transporters and activating kinases.[2] The following table summarizes reported IC50 values for FAC and its closely related analog, clofarabine, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | ~0.03 | Not Specified | [2] |
| Clofarabine | HL/ara-C20 | Cytarabine-Resistant Leukemia | ~0.18 | Not Specified | [2] |
| Clofarabine | K562 | Chronic Myelogenous Leukemia | 0.003 | Not Specified | [3] |
| Clofarabine | HEp-2 | Laryngeal Carcinoma | 0.012 | Not Specified | [3] |
| Clofarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 | Not Specified | [3] |
| 5'-fluoro-2'-deoxycytidine | HCT-116 | Colon Carcinoma | 1.72 | 24 | [4] |
| 5'-fluoro-2'-deoxycytidine | HCT-116 | Colon Carcinoma | 1.63 | 48 | [4] |
| 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine (FAC) | Solid Tumor Cell Lines | Various | Little to no activity | Not Specified | [5] |
| 1-(2'-Deoxy-2'-[18F]fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) | Untransfected Cells | Not Applicable | 21.7 | Not Specified | [6] |
Note: IC50 values are highly dependent on experimental conditions. The data presented here should be used as a guide for initial concentration range selection.
Navigating Experimental Challenges: Troubleshooting and Expert Recommendations
-
Low Cytotoxicity: If FAC exhibits lower-than-expected cytotoxicity, consider the following:
-
Cell Line Selection: As indicated, FAC may have limited activity in solid tumor cell lines.[5] Consider using leukemia or lymphoma cell lines, which often have higher expression of the necessary transporters and kinases.
-
Drug Stability: Ensure the FAC stock solution is properly stored and has not degraded.
-
Incubation Time: A longer incubation period may be required to observe significant cytotoxicity.
-
-
High Variability: To minimize variability between replicate wells and experiments:
-
Cell Seeding Consistency: Ensure a uniform cell number is seeded in each well.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions.
-
Edge Effects: To mitigate evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
-
-
Compound Interference: Some compounds can interfere with the assay chemistry. For instance, a compound might directly reduce MTT, leading to a false-positive signal for viability. To test for this, run a control plate with the compound in cell-free medium. If interference is observed, consider an alternative cytotoxicity assay.
Conclusion: A Powerful Tool for Cellular Investigation
This compound is a potent tool for probing the mechanisms of cell death and for the preclinical evaluation of novel anticancer agents. By understanding its mechanism of action and adhering to rigorous experimental protocols, researchers can generate reliable and reproducible data. This guide provides a solid foundation for the successful application of FAC in cytotoxicity assays, empowering scientists to advance our understanding of cancer biology and contribute to the development of more effective therapies.
References
- 1. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytarabine-resistant leukemia cells are moderately sensitive to clofarabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-(2'-Deoxy-2'-[18F]fluoro-β- d-arabinofuranosyl)-5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) in Pancreatic Cancer Cell Lines
Introduction: The Rationale for Investigating FAC in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismally low five-year survival rate. A key contributor to this poor prognosis is the intrinsic and acquired resistance to standard-of-care chemotherapies, such as gemcitabine. Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects by inhibiting DNA synthesis. The emergence of resistance necessitates the exploration of novel nucleoside analogs that can overcome these limitations.
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) is a fluorinated derivative of the deoxyribonucleoside 2'-deoxycytidine. The introduction of a fluorine atom at the 2' position of the arabinose sugar moiety confers unique biochemical properties that may lead to a distinct mechanism of action and potentially a different resistance profile compared to existing therapies. While the direct effects of FAC on pancreatic cancer cells are an emerging area of research, studies on structurally similar compounds provide a strong rationale for its investigation. For instance, the related compound 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC) has been shown to inhibit DNA synthesis by targeting DNA polymerase alpha[1]. This suggests that FAC may also function as a potent disruptor of DNA replication in rapidly dividing cancer cells.
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of FAC in pancreatic cancer cell lines. We will detail the inferred mechanism of action, provide step-by-step protocols for key in vitro assays, and offer insights into data interpretation.
Inferred Mechanism of Action: Inhibition of DNA Synthesis and Induction of Cell Cycle Arrest
As a nucleoside analog, FAC is anticipated to be transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, FAC-TP. This activated metabolite can then interfere with DNA replication through several potential mechanisms. Based on studies of similar fluorinated nucleoside analogs, the primary mechanism of action is likely the inhibition of DNA polymerases, particularly DNA polymerase alpha, which is crucial for the initiation of DNA replication[1][2].
The incorporation of FAC-TP into the elongating DNA strand can lead to chain termination, effectively halting DNA synthesis. This disruption of DNA replication triggers a DNA damage response (DDR), leading to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair[3][4]. If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis[5].
The downstream signaling cascade initiated by FAC-induced DNA damage is likely to involve the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate and activate checkpoint kinases Chk1 and Chk2, which then target downstream effectors to enforce cell cycle arrest and promote apoptosis[6]. A key player in this pathway is the tumor suppressor protein p53, which can be stabilized and activated by this cascade, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax)[3][5].
Signaling Pathway of FAC-Induced Cytotoxicity
Caption: Inferred signaling pathway of FAC-induced cytotoxicity in pancreatic cancer cells.
Recommended Pancreatic Cancer Cell Lines
The choice of cell line is critical for the relevance of in vitro studies. The following human pancreatic adenocarcinoma cell lines are commonly used and represent a spectrum of genetic backgrounds.
| Cell Line | Origin | Key Mutations | Recommended Culture Medium |
| PANC-1 | Primary tumor | KRAS (G12D), TP53 (R273H) | DMEM + 10% FBS[7][8][9][10] |
| BxPC-3 | Primary tumor | TP53 (Y220C), SMAD4 (del) | RPMI-1640 + 10% FBS[11][12][13][14] |
| AsPC-1 | Ascites (metastatic) | KRAS (G12D), TP53 (frameshift) | RPMI-1640 + 10% FBS[15][16][17][18][19] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent effect of FAC on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, AsPC-1)
-
Complete culture medium (as specified for each cell line)
-
This compound (FAC)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
FAC Treatment:
-
Prepare a stock solution of FAC in DMSO.
-
Perform serial dilutions of FAC in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used for FAC).
-
Carefully remove the medium from the wells and add 100 µL of the FAC-containing medium or vehicle control medium.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FAC-treated and control pancreatic cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with FAC at the desired concentrations (e.g., IC₅₀ concentration determined from the MTT assay) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
FAC-treated and control pancreatic cancer cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Seed cells in 6-well plates and treat with FAC as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
Caption: A streamlined workflow for evaluating the effects of FAC on pancreatic cancer cell lines.
Data Presentation and Interpretation
The following table provides an example of how to present the data obtained from the described assays.
| Pancreatic Cancer Cell Line | FAC IC₅₀ (µM) (MTT, 72h) | % Apoptotic Cells (Annexin V/PI, 48h at IC₅₀) | % Cells in G2/M Phase (Cell Cycle, 24h at IC₅₀) |
| PANC-1 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| BxPC-3 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| AsPC-1 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Control (Untreated) | N/A | ~5% | ~10-15% |
A low IC₅₀ value indicates high cytotoxicity of FAC. An increase in the percentage of apoptotic cells and an accumulation of cells in the G2/M phase would support the proposed mechanism of action involving DNA synthesis inhibition and subsequent cell cycle arrest and apoptosis.
Conclusion
These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential therapeutic agent for pancreatic cancer. The detailed protocols and mechanistic insights are intended to guide researchers in generating high-quality, reproducible data. The findings from these studies will be crucial in determining whether FAC warrants further investigation in preclinical and clinical settings as a novel treatment strategy for this challenging disease.
References
- 1. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engagement of DNA polymerases during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elabscience.com [elabscience.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. PANC-1. Culture Collections [culturecollections.org.uk]
- 10. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 11. BXPC-3 Cell Line: Illuminating Pancreatic Cancer Research [cytion.com]
- 12. atcc.org [atcc.org]
- 13. elabscience.com [elabscience.com]
- 14. bcrj.org.br [bcrj.org.br]
- 15. elabscience.com [elabscience.com]
- 16. championsoncology.com [championsoncology.com]
- 17. AsPC-1. Culture Collections [culturecollections.org.uk]
- 18. atcc.org [atcc.org]
- 19. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols: Evaluating the Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC) Against Hepatitis C Virus (HCV) Replicon
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery and development of direct-acting antivirals (DAAs) have revolutionized HCV treatment, with the viral RNA-dependent RNA polymerase, NS5B, being a prime therapeutic target due to its essential role in viral replication. Nucleoside analogs represent a major class of NS5B inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiviral activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC), a promising nucleoside analog, against the HCV replicon system.
Scientific Rationale and Mechanism of Action
2'-FdC is a cytidine nucleoside analog that exhibits potent and selective inhibitory activity against HCV replication.[1][2][3][4] Its mechanism of action is predicated on its intracellular conversion to the active triphosphate form, 2'-FdC-5'-triphosphate (2'-FdCTP). This conversion is a critical step, as the nucleoside analog itself is not the active antiviral agent.
Intracellular Activation Pathway:
The antiviral activity of 2'-FdC is dependent on its phosphorylation by host cell kinases. The proposed metabolic pathway involves a three-step phosphorylation cascade:
-
Monophosphorylation: 2'-FdC is first phosphorylated to 2'-FdC-monophosphate (2'-FdCMP) by cellular deoxycytidine kinase.
-
Diphosphorylation: 2'-FdCMP is subsequently converted to 2'-FdC-diphosphate (2'-FdCDP) by cytidylate kinase.
-
Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active antiviral agent, 2'-FdCTP.
This multi-step enzymatic conversion underscores the importance of evaluating antiviral compounds in a cell-based system that recapitulates the necessary metabolic machinery.
Diagram of the Intracellular Activation and Mechanism of Action of 2'-FdC
Caption: Intracellular activation and mechanism of 2'-FdC.
Once formed, 2'-FdCTP acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the HCV NS5B polymerase.[1] The incorporation of 2'-FdCTP into the nascent viral RNA chain leads to premature chain termination, thereby halting viral replication.
Quantitative Assessment of Antiviral Activity and Cytotoxicity
A critical aspect of antiviral drug development is to determine the compound's potency against the virus and its toxicity to host cells. This is typically expressed by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.
| Parameter | Description | Typical Values for 2'-FdC against HCV Replicon |
| EC50 | The concentration of the compound that inhibits viral replication by 50%. | While specific EC50 values for 2'-FdC can vary between studies and replicon genotypes, the 90% effective concentration (EC90) has been reported to be 5.0 μM.[3] |
| CC50 | The concentration of the compound that causes a 50% reduction in cell viability. | > 100 μM in Huh-7 cells.[3] |
| Selectivity Index (SI) | CC50 / EC50 | A high SI is desirable, indicating that the compound is significantly more toxic to the virus than to the host cells. |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the antiviral activity and cytotoxicity of 2'-FdC using a luciferase-based HCV replicon assay.
Experimental Workflow Overview
Diagram of the Experimental Workflow
Caption: Workflow for assessing 2'-FdC activity.
Part 1: Antiviral Activity using HCV Replicon Luciferase Assay
This protocol utilizes a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon containing a luciferase reporter gene. The level of luciferase activity is directly proportional to the extent of HCV RNA replication.
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
2'-Deoxy-2'-fluorocytidine (2'-FdC)
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain the replicon.
-
Trypsinize the cells and seed them into 96-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2'-FdC in DMSO.
-
Perform serial dilutions of the 2'-FdC stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include appropriate controls: a "no-drug" control (cells treated with medium containing the same concentration of DMSO as the compound-treated wells) and a positive control (a known HCV inhibitor).
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of 2'-FdC or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Carefully remove the culture medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the compound-treated wells to the "no-drug" control wells (set as 100% replication).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC50 value.
-
Part 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of 2'-FdC in parallel with the antiviral assay to ensure that the observed reduction in replicon replication is not due to cell death.[5]
Materials:
-
Parental Huh-7 cells (without the HCV replicon)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
2'-Deoxy-2'-fluorocytidine (2'-FdC)
-
DMSO
-
96-well clear tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding:
-
Seed parental Huh-7 cells into 96-well clear plates at the same density as in the antiviral assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of 2'-FdC as used in the antiviral assay. Include a "no-drug" control.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings of the compound-treated wells to the "no-drug" control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Interpretation of Results and Considerations
-
Selectivity Index: A high selectivity index (SI = CC50/EC50) is a key indicator of a promising antiviral compound. It suggests that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.
-
Cytostasis: It is important to note that 2'-FdC can induce cytostasis (inhibition of cell growth) at higher concentrations, which may be independent of its antiviral activity.[1] This should be considered when interpreting cytotoxicity data.
-
Resistance: The emergence of drug-resistant viral variants is a potential challenge in antiviral therapy. While resistance to nucleoside inhibitors of NS5B is less common than for other classes of DAAs, it is still a possibility. Further studies, such as passaging replicon cells in the presence of increasing concentrations of 2'-FdC followed by sequencing of the NS5B gene, can be performed to identify potential resistance mutations.
Conclusion
The HCV replicon system provides a robust and reliable platform for the in vitro evaluation of antiviral compounds like 2'-Deoxy-2'-fluorocytidine. The detailed protocols outlined in this application note, coupled with a thorough understanding of the compound's mechanism of action, will enable researchers to accurately assess its antiviral potency and cytotoxicity. The favorable profile of 2'-FdC, characterized by potent anti-HCV activity and low cytotoxicity, underscores its potential as a valuable candidate for further development in the fight against Hepatitis C.
References
- 1. Inhibition of the Subgenomic Hepatitis C Virus Replicon in Huh-7 Cells by 2′-Deoxy-2′-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis C replicon RNA synthesis by beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine: a specific inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the subgenomic hepatitis C virus replicon in huh-7 cells by 2'-deoxy-2'-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) in Murine Xenograft Models of Lymphoma
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Rationale for Investigating FAC in Lymphoma
Lymphoma, a heterogeneous group of hematologic malignancies, remains a significant clinical challenge. The development of novel therapeutic agents is paramount to improving patient outcomes. 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a synthetic nucleoside analog, represents a promising class of compounds for the treatment of various cancers, including lymphoma. Its structural similarity to natural nucleosides allows it to interfere with critical cellular processes, primarily DNA synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2]
This document provides a comprehensive guide for the preclinical evaluation of FAC in murine xenograft models of lymphoma. It outlines detailed protocols for model establishment, drug administration, and efficacy assessment, while also delving into the scientific principles that underpin these experimental choices. The aim is to equip researchers with the necessary tools to conduct robust and reproducible studies to elucidate the therapeutic potential of FAC.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
FAC, like other nucleoside analogs such as cytarabine and fludarabine, exerts its anticancer effects through several interconnected mechanisms.[3][4] Upon cellular uptake, FAC is phosphorylated to its active triphosphate form, FAC-TP.[4] This active metabolite then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during replication.[1][2][4] Furthermore, the incorporation of FAC into the DNA strand can induce DNA damage and trigger apoptosis (programmed cell death).[5] Some nucleoside analogs also inhibit ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides, further depleting the building blocks required for DNA synthesis.[3][5]
The efficacy of FAC in lymphoma is predicated on the high proliferative rate of lymphoma cells, which makes them particularly vulnerable to agents that disrupt DNA replication.
Murine Xenograft Models of Lymphoma: Choosing the Right System
The selection of an appropriate animal model is critical for the translational relevance of preclinical studies. Murine xenograft models, where human lymphoma cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research.[6][7]
Types of Xenograft Models
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human lymphoma cell lines into mice.[8] They offer high reproducibility and are well-suited for initial efficacy screening. A variety of lymphoma cell lines are available, representing different subtypes of the disease.[9]
-
Patient-Derived Xenografts (PDX): PDX models are created by directly implanting tumor fragments from a patient into mice.[6][7][10] These models are thought to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant platform for drug evaluation.[10][11]
Key Considerations for Model Selection
-
Histological Subtype: The chosen cell line or patient tumor should represent the specific lymphoma subtype of interest (e.g., diffuse large B-cell lymphoma, follicular lymphoma, mantle cell lymphoma).[10][12]
-
Growth Characteristics: The in vivo growth rate of the xenograft will influence the study timeline and treatment schedule.
-
Genetic Profile: Characterizing the genetic and molecular features of the xenograft model can aid in understanding the mechanism of action of FAC and identifying potential biomarkers of response.[10]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for conducting in vivo studies with FAC in lymphoma xenograft models. All animal procedures must be performed in accordance with institutional guidelines and regulations for animal welfare.[13][14][15]
Protocol 1: Establishment of Subcutaneous Lymphoma Xenografts
This protocol describes the subcutaneous implantation of lymphoma cells, a common and straightforward method for establishing solid tumors.
Materials:
-
Human lymphoma cell line (e.g., Raji, Daudi) or single-cell suspension from a PDX model.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional, can enhance tumor take rate).
-
Syringes and needles (27-30 gauge).
-
Anesthetic agent (e.g., isoflurane).
Procedure:
-
Cell Preparation:
-
For cell lines, harvest cells during the logarithmic growth phase.
-
For PDX models, dissociate the tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.[7]
-
Wash the cells with sterile PBS and resuspend in PBS at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Animal Preparation:
-
Anesthetize the mice according to the approved institutional protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
-
Injection:
-
Gently lift the skin and inject the cell suspension (typically 100 µL) subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
Protocol 2: Preparation and Administration of FAC
Proper preparation and administration of the therapeutic agent are crucial for accurate and reproducible results.
Materials:
-
This compound (FAC) powder.
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline).
-
Syringes and needles for administration (appropriate gauge for the route of administration).
Procedure:
-
Reconstitution:
-
Aseptically reconstitute the FAC powder with the appropriate volume of sterile vehicle to achieve the desired stock concentration. The synthesis of FAC has been described in the literature.[18][19][20]
-
Ensure the powder is completely dissolved.
-
The reconstituted solution should be stored according to the manufacturer's recommendations.
-
-
Dose Calculation:
-
Calculate the dose for each mouse based on its body weight and the desired dosage (mg/kg).
-
-
Administration:
-
FAC can be administered via various routes, including intravenous (IV), intraperitoneal (IP), or oral (PO) gavage. The choice of administration route can significantly impact the drug's bioavailability and efficacy.[21]
-
Administer the calculated volume of the FAC solution to each mouse.
-
For IV injections, the tail vein is commonly used.
-
For IP injections, inject into the lower abdominal quadrant.
-
For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.
-
Protocol 3: Efficacy Assessment and Endpoint Analysis
This protocol outlines the key parameters to be measured to evaluate the antitumor activity of FAC.
Procedure:
-
Tumor Growth Inhibition:
-
Continue to measure tumor volumes at regular intervals (e.g., twice weekly) throughout the study.[16]
-
Plot the mean tumor volume for each treatment group over time to visualize the treatment effect.
-
Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Body Weight Monitoring:
-
Monitor the body weight of each mouse at least twice weekly as an indicator of systemic toxicity.
-
Significant body weight loss (>15-20%) may necessitate dose reduction or termination of treatment for that animal.[13]
-
-
Survival Analysis:
-
If the study design includes a survival endpoint, monitor the mice daily for signs of morbidity.
-
The study endpoint is typically reached when tumors reach a predetermined maximum size or when the animal shows signs of significant distress.[22][23]
-
Record the date of euthanasia for each mouse and generate Kaplan-Meier survival curves to compare the survival of different treatment groups.
-
-
Endpoint Tissue Collection:
-
At the end of the study, euthanize the mice according to the approved protocol.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes, bone marrow) for further analysis.
-
Tissues can be fixed in formalin for histological and immunohistochemical analysis or snap-frozen for molecular and biochemical assays.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Control Group | FAC-Treated Group (Dose X) | FAC-Treated Group (Dose Y) |
| Mean Tumor Volume (end of study) | |||
| % Tumor Growth Inhibition (%TGI) | N/A | ||
| Mean Body Weight Change (%) | |||
| Median Survival (days) |
Visualization of Workflows and Pathways
Experimental Workflow for FAC Efficacy Testing:
Caption: Workflow for evaluating FAC in lymphoma xenografts.
Proposed Mechanism of Action of FAC:
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 6. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment of a mouse xenograft model for mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. crownbio.com [crownbio.com]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethical issues raised by research involving xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. services.anu.edu.au [services.anu.edu.au]
- 16. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 17. Technology for Monitoring Tumors in Pre-Clinical Studies | Cancer [labroots.com]
- 18. Synthesis and anti-HIV-1 activity of 2'-"up"-fluoro analogues of active anti-AIDS nucleosides 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for the Radiosynthesis of [¹⁸F]FAC for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of [¹⁸F]FAC in PET Imaging
2'-Deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosylcytosine, or [¹⁸F]FAC, is a positron-emitting radiopharmaceutical with considerable potential in oncology. As a close structural analog of deoxycytidine, [¹⁸F]FAC serves as an effective substrate for deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.[1] Elevated levels of dCK are associated with various malignancies and play a crucial role in the activation of several nucleoside-based chemotherapeutic agents, such as gemcitabine.[1][2] Consequently, PET imaging with [¹⁸F]FAC offers a non-invasive method to visualize dCK expression in vivo, which can be instrumental in predicting tumor response to certain therapies and monitoring drug delivery.[1][2] This application note provides a detailed protocol for the radiosynthesis, purification, and quality control of [¹⁸F]FAC, grounded in established chemical principles and field-proven insights.
The Chemistry of [¹⁸F]FAC Synthesis: A Mechanistic Overview
The radiosynthesis of [¹⁸F]FAC is typically achieved through a nucleophilic substitution reaction on a protected sugar precursor. The core principle involves the displacement of a good leaving group at the 2'-position of the arabinofuranosyl ring with [¹⁸F]fluoride. The choice of precursor and reaction conditions is critical to ensure a high radiochemical yield and purity of the final product.
Two primary synthetic routes have been reported:
-
Classical Approach via Bromination: This method involves the initial [¹⁸F]fluorination of a protected sugar precursor, followed by activation of the anomeric carbon (C-1) through bromination, typically with hydrogen bromide (HBr). This intermediate is then coupled with a silylated cytosine base.[1] While effective, this method can be challenging due to the need for careful drying to remove excess HBr, which is critical for the success of the subsequent coupling step.[1]
-
TMSOTf-Assisted Synthesis: A more streamlined approach utilizes trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the coupling of the [¹⁸F]fluorinated sugar with the silylated cytosine base. This method circumvents the need for the sensitive bromination and drying steps, simplifying the overall process.[1]
This protocol will focus on a generalized nucleophilic substitution approach, incorporating insights from both established methods to provide a robust and reproducible procedure.
Diagram of the [¹⁸F]FAC Synthesis Workflow
Caption: Workflow for the preparation of [¹⁸F]FAC.
Detailed Protocol for the Radiosynthesis of [¹⁸F]FAC
This protocol outlines a comprehensive procedure for the synthesis of [¹⁸F]FAC, suitable for implementation in a standard radiochemistry laboratory equipped with a hot cell and an automated synthesis module.
Part 1: Preparation of Reagents and Materials
-
[¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.[3]
-
Precursor: A suitably protected 2'-O-trifluoromethanesulfonyl- or 2'-O-nosyl-arabinofuranosyl derivative with protecting groups (e.g., benzoyl) at the 3' and 5' positions. The selection of nosylated precursors has been shown to be favorable for radiofluorination in similar nucleoside syntheses.[4]
-
Kryptofix 2.2.2 (K₂₂₂): For complexation and activation of the fluoride ion.
-
Potassium Carbonate (K₂CO₃): Anhydrous, for elution of [¹⁸F]fluoride.
-
Anion Exchange Cartridge (e.g., QMA): Pre-conditioned according to the manufacturer's instructions.
-
Solvents: Anhydrous acetonitrile (ACN) and other solvents of high purity are essential.
-
Silylated Cytosine: Prepared by reacting cytosine with a silylating agent (e.g., hexamethyldisilazane).
-
Deprotection Reagent: Sodium methoxide (for benzoyl groups) or hydrochloric acid.
-
Purification Cartridges: C18 Sep-Pak or equivalent for final formulation.
-
HPLC Systems: Both semi-preparative and analytical systems are required.
Part 2: Automated Radiosynthesis Procedure
The following steps are designed for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.[2]
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex.
-
-
Nucleophilic Fluorination:
-
A solution of the protected sugar precursor in anhydrous acetonitrile is added to the reaction vessel containing the dried K[¹⁸F]F-K₂₂₂ complex.
-
The reaction mixture is heated to 80-120°C for 10-20 minutes to facilitate the nucleophilic substitution of the leaving group with [¹⁸F]fluoride.
-
-
Coupling with Cytosine:
-
Following the fluorination step, a solution of silylated cytosine and a Lewis acid catalyst (e.g., TMSOTf) in a suitable solvent like 1,2-dichloroethane is added to the reaction vessel.[1][5]
-
The mixture is heated to approximately 100-130°C for 15-30 minutes to promote the glycosidic bond formation.
-
-
Deprotection:
-
After cooling, the protecting groups are removed. For benzoyl groups, a solution of sodium methoxide in methanol is added, and the mixture is heated gently.[5]
-
The reaction is then neutralized with an acid (e.g., HCl).
-
Part 3: Purification of [¹⁸F]FAC
Purification is a critical step to remove unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.
-
Semi-Preparative HPLC:
-
The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative reversed-phase C18 column.[2]
-
A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH > 5 to ensure elution of free fluoride) and an organic modifier like acetonitrile or ethanol.[6][7]
-
The fraction corresponding to the [¹⁸F]FAC peak, identified by both UV (at ~254 nm) and radiation detectors, is collected.[2]
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the [¹⁸F]FAC.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to the desired concentration for injection. The final solution should be passed through a 0.22 µm sterile filter.
-
Diagram of the [¹⁸F]FAC Quality Control Logic
Caption: Quality control decision pathway for [¹⁸F]FAC.
Quality Control and Validation
A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical product. The QC tests for [¹⁸F]FAC should adhere to pharmacopeial standards (e.g., USP or EP) for PET drugs.[3][8]
| Parameter | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates | [8][9] |
| pH | pH meter or calibrated pH strips | 4.5 – 7.5 | [8][9] |
| Radionuclidic Identity | Half-life determination | 105 – 115 minutes | [9] |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of radioactivity from ¹⁸F | [8] |
| Radiochemical Purity | Analytical HPLC | ≥ 95% of total radioactivity co-elutes with FAC standard | [1] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other impurities below specified limits | [1] |
| Anomeric Purity | Analytical HPLC or Capillary Electrophoresis | Separation of α and β anomers, with the β-anomer being the desired product. | [1][10] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm | [9] |
| Sterility | Compendial methods | No microbial growth | [8][9] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the max dose volume | [9] |
Analytical HPLC for Radiochemical Purity: A dedicated analytical HPLC system is used to confirm the purity and identity of the final product. The system should be equipped with a reversed-phase C18 column, a UV detector, and a radiation detector. The identity of [¹⁸F]FAC is confirmed by co-injection with a non-radioactive FAC standard.[1] The radiochemical purity is determined by integrating the radioactive peaks in the chromatogram.
Conclusion
The radiosynthesis of [¹⁸F]FAC is a multi-step process that requires careful optimization of reaction conditions, purification, and rigorous quality control. The protocol outlined in this application note provides a comprehensive framework for the reliable and reproducible production of [¹⁸F]FAC for PET imaging. By leveraging automated synthesis modules and adhering to strict QC standards, researchers can produce high-quality [¹⁸F]FAC to investigate dCK expression and its role in cancer biology and therapy. The continued refinement of synthetic methodologies, such as the TMSOTf-assisted approach, promises to further enhance the accessibility and utility of this important PET tracer.[1]
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new precursor for the radiosynthesis of [18F]FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis of F-18 labeled cytidine analog 2'-fluoro-5-iodo-l-beta-d-arabinofuranosylcytosine ([(18)F]FIAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 10. Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes & Protocols: Monitoring Immune Cell Activation with [¹⁸F]FAC PET
Introduction: Visualizing the Immune Response in Vivo
The ability to non-invasively monitor the dynamic and spatial activity of the immune system is a critical objective in immunology, oncology, and the development of novel therapeutics. Immune activation is a hallmark of response to infection, autoimmune disease progression, and, critically, the efficacy of cancer immunotherapies. Positron Emission Tomography (PET) offers a powerful, quantitative modality to image biological processes in vivo. While [¹⁸F]FDG is widely used, its signal reflects general glucose metabolism and is not specific to immune cells, as both tumor cells and inflammatory cells can exhibit high uptake.[1][2][3] This has driven the development of more specific imaging agents.
This guide focuses on 1-(2′-deoxy-2′-[¹⁸F]fluoroarabinofuranosyl) cytosine , abbreviated as [¹⁸F]FAC , a PET radiotracer designed to leverage a key metabolic pathway that is highly active in proliferating lymphocytes.[4][5][6] By targeting the deoxyribonucleoside salvage pathway, [¹⁸F]FAC PET enables the visualization and quantification of immune cell activation, particularly in lymphoid organs and sites of inflammation or anti-tumor immune responses.[4][5] These application notes provide a comprehensive overview of the mechanism of [¹⁸F]FAC and detailed protocols for its use in preclinical research settings.
The Scientific Principle: Metabolic Trapping of [¹⁸F]FAC
The utility of [¹⁸F]FAC as an imaging agent is rooted in its selective uptake and metabolic trapping within activated immune cells, a process governed by the deoxyribonucleoside salvage pathway .
The Deoxyribonucleoside Salvage Pathway
Cells can generate the deoxyribonucleoside triphosphates (dNTPs) necessary for DNA synthesis and repair through two main routes: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes nucleosides from simpler precursors, the salvage pathway recycles nucleosides derived from the degradation of DNA and RNA.[7][8][9][10] Lymphoid cells and other rapidly proliferating cells, including activated T lymphocytes, show a strong preference for the salvage pathway.[6]
The Role of Deoxycytidine Kinase (dCK)
The key, rate-limiting enzyme in the salvage of deoxycytidine and its analogs is deoxycytidine kinase (dCK) .[11][12][13] This enzyme phosphorylates deoxycytidine to deoxycytidine monophosphate. dCK has broad substrate specificity and can also phosphorylate various nucleoside analogs used in chemotherapy and antiviral therapy.[4][13]
[¹⁸F]FAC is an analog of deoxycytidine. Upon entering a cell via equilibrative nucleoside transporters (ENTs), it serves as a substrate for dCK.[4][6] The enzyme phosphorylates [¹⁸F]FAC to [¹⁸F]FAC-monophosphate . This phosphorylation introduces a negative charge, effectively trapping the radiotracer inside the cell, as the phosphorylated molecule cannot easily cross the cell membrane.[14] The level of accumulated radioactivity is therefore proportional to the activity of dCK, which is significantly upregulated in activated, proliferating lymphocytes.[6]
Mechanism of [¹⁸F]FAC Cellular Trapping
The following diagram illustrates the process by which [¹⁸F]FAC accumulates in activated immune cells.
Caption: Cellular uptake and metabolic trapping of [¹⁸F]FAC in an activated immune cell.
Experimental Protocols
This section provides step-by-step protocols for validating and utilizing [¹⁸F]FAC for immune cell imaging. The overall workflow involves in vitro validation, radiotracer preparation, in vivo imaging, and data analysis.
General Experimental Workflow
The diagram below outlines the typical sequence of a preclinical [¹⁸F]FAC PET imaging study for monitoring an immune response, such as in the context of cancer immunotherapy.
Caption: A typical experimental workflow for an [¹⁸F]FAC PET imaging study.
Protocol 1: In Vitro Cellular Uptake Assay
Rationale: This protocol is essential to validate that the cell types of interest (e.g., activated T cells, specific cancer cell lines) exhibit dCK-dependent uptake of [¹⁸F]FAC. It serves as a crucial quality control step before embarking on costly and time-consuming animal studies.
Materials:
-
Cell lines of interest (e.g., activated primary T cells, control quiescent T cells).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
24-well or 96-well cell culture plates.
-
[¹⁸F]FAC (calibrated activity).
-
Gamma counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment (e.g., 50,000 - 150,000 cells/well for a 96-well plate).[15] Incubate overnight to allow for adherence.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cells twice with warm PBS or assay buffer (e.g., HBSS-HEPES, pH 7.4).[15]
-
Initiate Uptake: Add 200 µL of fresh, warm culture medium containing a known activity of [¹⁸F]FAC (e.g., 0.5-1.0 MBq/mL) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 15, 30, 60, 120 minutes) to assess uptake over time.
-
Stop Uptake: To terminate the assay, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. This step is critical to remove non-internalized tracer.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.
-
Quantification:
-
Transfer the cell lysate from each well into a counting tube.
-
Measure the radioactivity in each tube using a gamma counter, ensuring to correct for radioactive decay back to the time of experiment initiation.
-
Use a small aliquot of the lysate to determine the protein concentration in each well using a BCA assay.
-
-
Data Analysis: Express the results as a percentage of the added dose per milligram of protein (%ID/mg protein). Compare the uptake in activated immune cells versus control cells.
Protocol 2: [¹⁸F]FAC Radiosynthesis and Quality Control
Rationale: The successful application of [¹⁸F]FAC PET relies on the high quality of the radiotracer. While detailed radiosynthesis is beyond the scope of most research labs, understanding the principles is important for sourcing and quality control.
Synthesis Overview: [¹⁸F]FAC is typically synthesized via a nucleophilic substitution reaction. [¹⁸F]Fluoride, produced in a cyclotron, is reacted with a suitable precursor molecule.[16][17] The synthesis is usually performed in an automated synthesis module to ensure reproducibility and radiation safety.
Essential Quality Control Parameters:
-
Radiochemical Purity (RCP): Should be >95%, as determined by radio-HPLC. This ensures the signal is from [¹⁸F]FAC and not radioactive impurities.
-
Molar Activity (Am): Expressed in GBq/µmol. High molar activity is crucial to avoid mass effects where the non-radioactive ("cold") FAC could saturate the dCK enzyme, leading to a non-linear relationship between tracer uptake and biological activity.
-
Residual Solvents: Must be below pharmacopeial limits.
-
pH and Sterility: The final product must be sterile and have a physiologically compatible pH for injection.
Recommendation: It is strongly advised to obtain [¹⁸F]FAC from a specialized radiopharmacy or a core facility with established, GMP-compliant production methods.
Protocol 3: In Vivo [¹⁸F]FAC PET/CT Imaging in a Mouse Model
Rationale: This protocol describes the procedure for performing a dynamic or static PET/CT scan in a preclinical model (e.g., a tumor-bearing mouse) to monitor immune activation following therapy.
Materials & Equipment:
-
Preclinical PET/CT scanner.
-
Anesthesia system (e.g., isoflurane inhalation).
-
Heating pad or lamp to maintain animal body temperature.
-
[¹⁸F]FAC sterile solution for injection.
-
Insulin syringes (29-30 gauge).
-
Animal model (e.g., BALB/c mice with syngeneic CT26 tumors).
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to tracer injection to reduce background physiological variability. Water can be provided ad libitum.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed, ensuring its body temperature is maintained at ~37°C to prevent physiological changes that can alter tracer biodistribution.
-
-
Tracer Administration:
-
Draw a precise dose of [¹⁸F]FAC into an insulin syringe. The recommended dose for a mouse is typically 5-10 MBq .
-
Administer the tracer via intravenous (IV) tail vein injection. Note the exact time of injection and the precise dose administered (by measuring the syringe before and after injection in a dose calibrator).
-
-
Uptake Phase:
-
Allow the tracer to distribute for an uptake period of 60 minutes .[18] During this time, the animal should remain anesthetized and warm. This period allows for tracer clearance from the blood and accumulation in target tissues like lymphoid organs and tumors.
-
-
PET/CT Acquisition:
-
Position the animal in the center of the PET scanner's field of view.
-
First, perform a CT scan for attenuation correction and anatomical localization. A low-dose protocol is typically sufficient.[19]
-
Immediately following the CT, acquire the PET emission data. For a whole-body mouse scan, this may take 10-20 minutes , depending on the scanner's sensitivity.[19]
-
-
Image Reconstruction:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
The data must be corrected for radioactive decay, scatter, randoms, and attenuation (using the CT data).[19] The final images will have units of radioactivity concentration (e.g., Bq/mL).
-
Data Analysis and Quantification
Procedure:
-
Image Fusion: Co-register the PET and CT images using analysis software (e.g., PMOD, Inveon Research Workplace).
-
Region of Interest (ROI) Analysis:
-
Using the anatomical information from the CT scan, draw ROIs around the tissues of interest. This may include the tumor, spleen, lymph nodes, muscle (as a background reference), and heart (as a measure of blood pool).
-
The software will calculate the mean radioactivity concentration within each ROI.
-
-
Calculation of Uptake Metrics:
-
Percent Injected Dose per Gram (%ID/g): This is the gold standard for preclinical quantification. It normalizes the tissue radioactivity to the injected dose and the weight of the tissue (assuming a density of 1 g/mL).
%ID/g = (Radioactivity concentration in ROI [Bq/mL] / Injected Dose [Bq]) x 100%
-
Standardized Uptake Value (SUV): While more common in clinical practice, SUV can also be used. It normalizes tissue radioactivity to the injected dose and the animal's body weight.
SUV = (Radioactivity concentration in ROI [Bq/mL] / (Injected Dose [Bq] / Animal Weight [g]))
-
-
Statistical Analysis: Compare the %ID/g or SUV values between different treatment groups or between baseline and follow-up scans for the same animal. Correlate these findings with ex vivo measures like tumor-infiltrating lymphocyte counts determined by flow cytometry.[20][21][22]
Data Interpretation and Considerations
| Parameter | Typical Observation with [¹⁸F]FAC | Interpretation & Scientific Rationale |
| Lymphoid Organs | High baseline uptake in spleen, thymus, and lymph nodes.[4][23] | These organs are rich in lymphocytes that actively use the nucleoside salvage pathway, leading to high dCK expression and, consequently, high [¹⁸F]FAC accumulation. |
| Tumor Uptake | Variable. Can be low at baseline and increase significantly after effective immunotherapy. | An increase in tumor [¹⁸F]FAC signal post-therapy suggests infiltration and proliferation of activated T cells mounting an anti-tumor response. |
| Immune-Related Adverse Events | Increased uptake in organs like the colon or lungs may be observed. | This could indicate off-target immune activation, providing a non-invasive readout of potential immunotherapy-related toxicity. |
| Comparison to [¹⁸F]FDG | [¹⁸F]FAC shows better selectivity for lymphoid organs and lower background in the brain and heart.[4] | This is because lymphocytes rely more heavily on the salvage pathway than glucose metabolism compared to brain and heart tissue, offering a clearer window for imaging immune tissues. |
| Limitations | [¹⁸F]FAC can be subject to rapid deamination in vivo, particularly in humans, which may limit its clinical translatability.[23] | This metabolic instability led to the development of next-generation dCK-targeted tracers like [¹⁸F]CFA, which are more stable. This should be considered when planning translational studies. |
References
- 1. Imaging Immune Cells Using Fc Domain Probes in Mouse Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-FDG PET/CT Imaging of immune-activation following immunotherapy. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Approaches to Imaging Immune Activation Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular imaging of lymphoid organs and immune activation using positron emission tomography with a new 18F-labeled 2′-deoxycytidine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]FAC PET Enables Immune Monitoring in Mouse Models | Trethera [trethera.com]
- 6. 1-(2'-Deoxy-2'-[18F]fluoroarabinofuranosyl)cytosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics of the Mitochondrial Deoxyribonucleoside Salvage Pathway Are Not Sufficient to Support Rapid mtDNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feeding the deoxyribonucleoside salvage pathway to rescue mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxycytidine kinase inactivation enhances gemcitabine resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psec.uchicago.edu [psec.uchicago.edu]
- 18. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsna.org [pubs.rsna.org]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Granzyme B PET Imaging of Combined Chemotherapy and Immune Checkpoint Inhibitor Therapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The other immuno-PET: Metabolic tracers in evaluation of immune responses to immune checkpoint inhibitor therapy for solid tumors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC)
Welcome to the technical support center for the large-scale synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent nucleoside analog. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure the successful and scalable production of high-purity FAC.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the synthesis of FAC, providing potential causes and actionable solutions.
Problem 1: Poor Stereoselectivity in Glycosylation
Question: My glycosylation reaction is producing a mixture of α and β anomers, with a low yield of the desired β-anomer. How can I improve the stereoselectivity?
Answer: Achieving high β-selectivity in the N-glycosylation step is a critical challenge in nucleoside synthesis, particularly with 2'-deoxy sugars where there is no C2-participating group to direct the stereochemistry. The formation of the undesired α-anomer is a common side reaction.
Potential Causes and Solutions:
-
Inefficient Activation of the Glycosyl Donor: The choice of activating agent for your glycosyl donor (e.g., glycosyl halide or acetate) is crucial. Insufficient activation can lead to a less controlled reaction.
-
Troubleshooting: For glycosyl bromides, ensure the complete removal of any residual HBr from the bromination step, as it can interfere with the subsequent glycosylation. Consider using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a powerful activating agent for glycosyl acetates or thioglycosides, which often promotes the formation of the thermodynamic β-anomer.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the anomeric ratio.
-
Troubleshooting: Lowering the reaction temperature can sometimes favor the kinetic product. However, for the formation of the more stable β-anomer, running the reaction at a slightly elevated temperature for a longer duration might be beneficial, allowing for anomerization to the thermodynamic product. The choice of solvent can also play a role; aprotic solvents like acetonitrile or dichloromethane are commonly used. Experiment with different solvents to find the optimal conditions for your specific system.
-
-
Nature of the Silylated Base: The reactivity of the silylated cytosine can affect the outcome.
-
Troubleshooting: Ensure the cytosine is properly silylated before the coupling reaction. The use of hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is a standard procedure. The resulting bis-silylated pyrimidine is more soluble and reactive for the glycosylation reaction.[1]
-
Problem 2: Inefficient Fluorination of the Sugar Moiety
Question: The fluorination of my ribose derivative is resulting in low yields and the formation of multiple byproducts. What can I do to optimize this step?
Answer: The introduction of the fluorine atom at the 2'-position with the correct stereochemistry is a pivotal and often challenging step in the synthesis of FAC.
Potential Causes and Solutions:
-
Choice of Fluorinating Agent: The reactivity and selectivity of the fluorinating agent are paramount.
-
Troubleshooting: Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the fluorination of hydroxyl groups.[1] However, its handling requires care due to its moisture sensitivity and potential for decomposition. An alternative is to use potassium fluoride in acetamide, which can be a more practical option for large-scale preparations.[2]
-
-
Substrate Reactivity and Protecting Groups: The protecting groups on the sugar can influence the accessibility and reactivity of the 2'-hydroxyl group.
-
Troubleshooting: The use of a 1,3,5-tri-O-benzoyl-α-D-ribofuranose as a starting material is a well-established method.[1] The benzoyl groups are relatively stable and can direct the stereochemistry of the fluorination to some extent. Ensure the starting material is of high purity.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting: The fluorination reaction with DAST is typically carried out at elevated temperatures (e.g., 40°C).[1] Careful monitoring of the reaction progress by TLC or HPLC is essential to avoid over-reaction and the formation of degradation products.
-
Problem 3: Difficulties in Purification and Isolation
Question: I am struggling to separate the α and β anomers of the protected nucleoside. Additionally, removing all impurities to achieve high purity of the final FAC product is proving difficult.
Answer: Purification is a significant hurdle in the large-scale synthesis of nucleosides, directly impacting the final product's quality and yield.
Potential Causes and Solutions:
-
Co-elution of Anomers: The α and β anomers often have very similar polarities, making their separation by column chromatography challenging.
-
Troubleshooting:
-
Crystallization: Selective crystallization is a powerful technique for separating diastereomers, including anomers, on a large scale.[3][4] Experiment with different solvent systems to induce the crystallization of the desired β-anomer. For instance, the hydrochloride salt of the anomeric mixture can sometimes be selectively precipitated.[5]
-
Chromatography Optimization: If chromatography is unavoidable, careful optimization of the stationary and mobile phases is necessary. Reverse-phase HPLC can sometimes provide better separation of anomers than normal-phase chromatography.[4]
-
-
-
Persistent Impurities: Byproducts from the synthesis, such as incompletely deprotected intermediates or reagents, can contaminate the final product.
-
Troubleshooting:
-
Thorough Deprotection: Ensure the complete removal of all protecting groups (e.g., benzoyl, silyl groups) in the final deprotection step. This is often achieved by treatment with ammonia in methanol.[1] Monitor the reaction closely by HPLC to confirm the disappearance of all protected intermediates.
-
Final Product Crystallization: Crystallization of the final FAC product is a highly effective method for achieving high purity. Experiment with various solvents and solvent mixtures to obtain well-formed crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a synthetic route for the large-scale production of FAC?
A1: For large-scale synthesis, the ideal route should be convergent, high-yielding, cost-effective, and utilize readily available and safe reagents.[3][6] Key considerations include:
-
Stereocontrol: The ability to achieve high stereoselectivity in the glycosylation step is paramount to avoid costly separation of anomers.[7] Chemo-enzymatic methods, which utilize enzymes for the glycosylation reaction, can offer excellent stereoselectivity.[8][9][10]
-
Protecting Group Strategy: The choice of protecting groups for the sugar and the nucleobase should be strategic.[][12][13] They must be stable under the reaction conditions of subsequent steps but easily removable in the final deprotection step without degrading the product.[14][15]
-
Scalability of Reactions: Reactions that are straightforward to perform at the lab scale may present significant challenges when scaled up, such as issues with heat and mass transfer, mixing, and reagent addition.[6][16][17][18] The chosen route should be robust and reproducible at a larger scale.
Q2: How can I effectively monitor the progress of the key reactions in FAC synthesis?
A2: Robust analytical methods are essential for monitoring reaction progress, identifying byproducts, and ensuring the quality of intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse analytical technique for monitoring nucleoside synthesis. It is used to determine the ratio of anomers, assess the purity of intermediates, and quantify the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are invaluable for confirming the structure and stereochemistry of the synthesized compounds. The coupling constants between the fluorine and the adjacent protons on the sugar ring can provide definitive information about the stereochemistry at the 2'-position.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.
Q3: What are the main safety considerations during the large-scale synthesis of FAC?
A3: Safety is a top priority in any chemical synthesis, especially at a large scale.
-
Hazardous Reagents: Be aware of the hazards associated with the reagents used, such as DAST (moisture-sensitive and potentially explosive upon heating) and HBr in acetic acid (corrosive). Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Some reactions, particularly at a large scale, can be exothermic. Ensure that the reactors are equipped with adequate cooling systems to control the reaction temperature and prevent runaways.[6][16]
-
Solvent Handling: Large volumes of flammable organic solvents are often used. Ensure proper storage, handling, and disposal procedures are in place to minimize fire hazards.
Experimental Protocols
Protocol 1: Stereoselective Glycosylation using a Silylated Base
This protocol describes a common method for the glycosylation of a protected 2-deoxy-2-fluoroarabinofuranosyl bromide with silylated cytosine.
Materials:
-
2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide
-
Cytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Acetonitrile (anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Procedure:
-
Silylation of Cytosine: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend cytosine in HMDS. Add a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)cytosine. Remove the excess HMDS under reduced pressure.
-
Glycosylation: Dissolve the silylated cytosine in anhydrous acetonitrile. Cool the solution to 0°C. In a separate flask, dissolve the 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide in anhydrous acetonitrile. Add this solution dropwise to the silylated cytosine solution.
-
Activation: Add TMSOTf dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time. Monitor the reaction progress by HPLC to determine the ratio of α and β anomers.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or selective crystallization to isolate the desired β-anomer.
Visualizations
Troubleshooting Logic for Poor Glycosylation Stereoselectivity
Caption: Decision tree for troubleshooting poor stereoselectivity.
General Synthetic Pathway for FAC
Caption: Simplified workflow for FAC synthesis.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 7. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. jocpr.com [jocpr.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 17. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 18. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Overcoming Resistance to 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) in Cancer Cells
References
- 1. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytidine Deaminase Assay Kit (ab239723) is not available | Abcam [abcam.com]
- 8. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunocytochemical detection of deoxycytidine kinase in haematological malignancies and solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 19. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
Technical Support Center: Optimizing PET Scan Protocols for [18F]FAC Imaging
Welcome to the technical support center for [18F]FAC PET imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental protocols. Here, we address common challenges and frequently asked questions in a direct question-and-answer format to ensure you can quickly find solutions to issues encountered during your experiments. Our goal is to empower you with the knowledge to generate high-quality, reproducible data while adhering to the highest standards of scientific integrity.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that may arise during your [18F]FAC PET imaging experiments. Each problem is followed by a discussion of potential causes and a step-by-step guide to remediation.
Issue 1: Low Target-to-Background Ratio or Poor Tumor Uptake
Q: We are observing low signal in our tumor or target tissue of interest, making it difficult to distinguish from surrounding background tissues. What are the potential causes and how can we improve the signal?
A: Low target-to-background ratio is a common challenge in PET imaging and can stem from a variety of factors, from the biological model to the imaging protocol itself.
Potential Causes and Solutions:
-
Suboptimal Uptake Time: The kinetics of [18F]FAC uptake and clearance are crucial. Imaging too early may not allow for sufficient tracer accumulation in the target tissue, while imaging too late might result in significant clearance.
-
Solution: Conduct a pilot study with a dynamic PET scan or static scans at multiple time points (e.g., 30, 60, 90, and 120 minutes post-injection) to determine the optimal imaging window for your specific model. For some tracers, a 90-minute uptake time has been shown to improve the target-to-background ratio.[1]
-
-
Incorrect Tracer Administration: Intravenous (IV) injection is the preferred route for most preclinical PET studies to ensure rapid and complete bioavailability.[1] Subcutaneous or intraperitoneal injections can lead to variable absorption rates and tracer retention at the injection site.[1]
-
Solution: Ensure proper IV tail vein injection. If you are inexperienced with this technique, practice with non-radioactive solutions. Confirm successful injection by observing the bolus pass through the vein and by checking for the absence of a subcutaneous bleb.
-
-
Animal Physiology and Preparation:
-
Anesthesia: The choice of anesthetic can significantly impact tracer biodistribution.[1] Some anesthetics can alter blood glucose levels or cerebral blood flow, which may indirectly affect [18F]FAC uptake in certain tissues.[1] Isoflurane is a commonly used anesthetic that may improve the biodistribution of some tracers for tumor imaging.[2]
-
Fasting: While crucial for [18F]FDG imaging to reduce background muscle and myocardial uptake, the necessity and duration of fasting for [18F]FAC imaging should be validated for your specific application.
-
Body Temperature: Maintaining the animal's body temperature is critical, as hypothermia can lead to the activation of brown adipose tissue (BAT), which can sequester the tracer and create high background signal.[1]
-
Solution: Standardize your animal preparation protocol. Use a consistent anesthetic regimen (e.g., 1.5-2% isoflurane in oxygen). Maintain the animal's body temperature using a heating pad or lamp during uptake and imaging. A fasting period of 4-6 hours is a reasonable starting point, but should be validated.[3]
-
-
Low Target Expression: The uptake of [18F]FAC is dependent on the expression of its target, such as deoxycytidine kinase (dCK) in immune cells or the herpes simplex virus type 1 thymidine kinase (HSV1-tk) in reporter gene studies.
-
Solution: Independently verify the expression of the target in your tumor model or tissue of interest using methods like immunohistochemistry (IHC), western blotting, or qPCR.
-
Issue 2: High Background Signal in Non-Target Tissues
Q: We are observing high [18F]FAC uptake in tissues that are not our primary target, which is interfering with our analysis. How can we reduce this non-specific signal?
A: High background signal can obscure the signal from your target of interest and complicate quantification. Understanding the biodistribution of [18F]FAC is key to addressing this issue.
Potential Causes and Solutions:
-
Physiological Uptake: [18F]FAC is known to accumulate in lymphoid organs, the gastrointestinal tract, and is cleared through the renal system.[4] High uptake in these areas is expected and part of the normal biodistribution of the tracer.
-
Solution: Familiarize yourself with the expected physiological distribution of [18F]FAC. Use a co-registered CT or MRI scan for anatomical localization to differentiate physiological uptake from your target signal. For abdominal targets, consider delayed imaging to allow for further clearance from the gut.
-
-
Inflammation: Inflammatory processes can lead to the recruitment of immune cells, which will exhibit high [18F]FAC uptake. This can be a source of false-positive signals in oncologic studies.[5]
-
Solution: Correlate PET findings with anatomical imaging (CT/MRI) and the animal's clinical condition. If unexpected focal uptake is observed, consider the possibility of inflammation or infection. Histological analysis of the tissue can provide definitive confirmation.
-
-
Brown Adipose Tissue (BAT) Activation: As mentioned previously, BAT activation due to cold stress can lead to significant tracer uptake, often appearing symmetrically in the neck, supraclavicular, and interscapular regions.[4]
-
Solution: Maintain the animal at a thermoneutral temperature (around 30°C for mice) during the uptake period.[1] Ensure the imaging room and scanner gantry are not cold.
-
Issue 3: Image Artifacts
Q: Our reconstructed PET images show streaks, hotspots, or other distortions that do not appear to be physiological. What are these artifacts and how can we prevent them?
A: Image artifacts in PET/CT can arise from various sources, including patient/animal motion, metal implants, and the image reconstruction process itself.[6][7][8]
Potential Causes and Solutions:
-
Motion Artifacts: Animal movement during the scan is a common cause of blurry images and misregistration between the PET and CT data.[8]
-
Solution: Ensure adequate and stable anesthesia throughout the scan. Use appropriate animal positioning aids to secure the animal. Monitor the animal's breathing and vital signs.
-
-
Attenuation Correction Artifacts: Metal objects (e.g., ear tags, surgical clips) or high-density contrast agents can cause artifacts in the CT-based attenuation correction, leading to artificially high or low tracer uptake in adjacent areas.[4]
-
Solution: Remove any external metal objects before scanning. If internal metal is present, be aware of the potential for artifacts and interpret the data in the surrounding regions with caution. If using contrast agents, use a PET-compatible protocol.
-
-
Reconstruction Artifacts: The choice of image reconstruction algorithm (e.g., FBP, OSEM, Q.Clear) and its parameters (iterations, subsets, smoothing) can significantly impact image quality, noise, and quantitative accuracy.[9][10]
-
Solution: Use a validated and consistent reconstruction protocol for all studies within a project. Iterative reconstruction methods like OSEM are generally preferred over FBP for their better noise handling. Be aware that different reconstruction settings can affect radiomic features and quantitative values.[10]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about [18F]FAC PET imaging protocols.
Q1: What is the recommended injected dose of [18F]FAC for a preclinical mouse study?
A1: The optimal injected dose can vary depending on the PET scanner's sensitivity. A typical starting dose for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).[11] It is recommended to perform initial studies to determine the lowest possible dose that provides adequate image quality for your specific scanner and protocol, in adherence with the ALARA (As Low As Reasonably Achievable) principle.
Q2: How should I prepare my animals for an [18F]FAC PET scan?
A2: Consistent animal preparation is critical for reproducible results.[2] A general guideline includes:
-
Fasting: A 4-6 hour fast is often recommended to reduce variability in tracer uptake.[3]
-
Hydration: Ensure animals have free access to water before fasting.
-
Acclimatization: Allow animals to acclimatize to the imaging facility to minimize stress.
-
Anesthesia: Use a consistent anesthetic agent and depth of anesthesia. Inhalation anesthesia, such as isoflurane, is commonly used.[1][2]
-
Temperature Control: Maintain the animal's body temperature throughout the procedure.[1]
Q3: What are the key quality control (QC) tests for [18F]FAC before injection?
A3: A comprehensive QC process is essential to ensure the safety and quality of the radiopharmaceutical.[12][13] Key QC tests, which should be validated for [18F]FAC, typically include:
-
Visual Inspection: Check for a clear, colorless solution free of particulates.
-
pH: The pH should be within a physiologically acceptable range, typically between 4.5 and 8.5.[14]
-
Radionuclidic Identity and Purity: Confirm the identity of the radionuclide (18F) by measuring its half-life and/or gamma spectrum.[14][15]
-
Radiochemical Purity: This is a critical test to determine the percentage of the radioactivity in the desired chemical form ([18F]FAC). It is typically measured using radio-HPLC or radio-TLC, with a general acceptance criterion of >95%.[14][16]
-
Residual Solvents: Test for the presence of any residual solvents from the synthesis process (e.g., acetonitrile, ethanol) and ensure they are below established safety limits.[16]
-
Bacterial Endotoxins: Perform a test (e.g., LAL test) to ensure the product is free from pyrogens.[14][15]
-
Sterility: This test confirms the absence of microbial contamination and is typically performed retrospectively due to the short half-life of 18F.[14]
Q4: How should I analyze my [18F]FAC PET data?
A4: Data analysis typically involves the following steps:
-
Image Reconstruction: Reconstruct the raw PET data with corrections for attenuation, scatter, and radioactive decay using a consistent algorithm.[9][11]
-
Image Registration: Co-register the PET images with an anatomical modality like CT or MRI.
-
Region of Interest (ROI) Analysis: Draw ROIs on the target tissues (e.g., tumor) and reference tissues (e.g., muscle, blood pool) guided by the anatomical images.[11]
-
Quantification: Calculate standard uptake values (SUVs) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI. For dynamic studies, kinetic modeling can be performed to estimate parameters like the net influx rate (Ki).[2][17]
| Parameter | Calculation | Notes |
| SUVmean | (Mean radioactivity in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g)) | Most commonly used for overall uptake in a region. |
| SUVmax | (Maximum radioactivity in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g)) | Represents the highest uptake in a single voxel; can be sensitive to noise. |
| %ID/g | (Radioactivity in ROI (MBq) / Injected dose (MBq)) / (Tissue weight (g)) | Requires weighing of the tissue, typically from ex vivo biodistribution studies. |
Q5: What is the underlying mechanism of [18F]FAC uptake?
A5: [18F]FAC is a deoxycytidine analog. Its uptake is mediated by the nucleoside salvage pathway. The tracer is transported into the cell and is a substrate for deoxycytidine kinase (dCK), which phosphorylates it. This phosphorylation traps the tracer inside the cell, leading to its accumulation. Tissues with high dCK activity, such as proliferating immune cells, will exhibit higher [18F]FAC uptake. This mechanism is also exploited in reporter gene imaging, where the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme, which has a broad substrate specificity, can also efficiently phosphorylate [18F]FAC.
Section 3: Experimental Protocols and Workflows
To ensure consistency and reproducibility, we provide a generalized step-by-step protocol for a typical preclinical [18F]FAC PET/CT imaging experiment in a mouse tumor model. This should be adapted and optimized for your specific experimental needs.
Protocol: Static [18F]FAC PET/CT Imaging of a Subcutaneous Tumor Model
-
Animal Preparation (Day of Scan):
-
Fast the mouse for 4-6 hours with free access to water.
-
Prepare a sterile saline solution for flushing.
-
Prepare the anesthetic system (e.g., isoflurane vaporizer).
-
Pre-warm the animal holding area and scanner bed to maintain the animal's body temperature.
-
-
Radiotracer Preparation and Administration:
-
Obtain the [18F]FAC dose from a validated synthesis and QC-passed batch.
-
Draw the desired dose (e.g., 3.7-7.4 MBq) into a syringe, and accurately measure the activity in a dose calibrator.
-
Anesthetize the mouse (e.g., 2-3% isoflurane for induction).
-
Secure the mouse in a restrainer and dilate the tail vein using a heat lamp.
-
Administer the [18F]FAC via the tail vein, followed by a saline flush (~100 µL).
-
Record the exact time of injection and the net injected dose (initial activity minus residual activity in the syringe).
-
-
Uptake Period:
-
Place the anesthetized mouse in a warm, temperature-controlled cage for the uptake period (e.g., 60 minutes).
-
Maintain anesthesia (e.g., 1-2% isoflurane) and monitor the animal's condition.
-
-
PET/CT Imaging:
-
Position the anesthetized animal on the scanner bed. Ensure the tumor is within the field of view.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a predefined duration (e.g., 10-20 minutes).[11]
-
-
Post-Imaging:
-
Allow the animal to recover from anesthesia in a warm cage.
-
Monitor the animal until it is fully ambulatory.
-
House the animal separately until the radioactivity has decayed to background levels.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using a 3D ordered subset expectation maximization (OSEM3D) algorithm, applying corrections for attenuation, scatter, and radioactive decay.[11]
-
Co-register the PET and CT images.
-
Draw ROIs on the tumor and reference tissues (e.g., contralateral muscle) using the CT images for guidance.
-
Calculate quantitative metrics such as SUVmean and SUVmax for each ROI.
-
[18F]FAC Quality Control Workflow
Caption: Quality control workflow for [18F]FAC before and after release.
Troubleshooting Logic Flow
References
- 1. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 5. 18F-FDG Imaging: Pitfalls and Artifacts | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 6. Rare and common benign findings, incidentals and artifacts of F-18 FDG PET/CT scan in head and neck imaging: Illustrative case examples | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Editorial: F-18 FDG PET/CT Imaging: Normal Variants, Pitfalls and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. rahmimlab.wordpress.com [rahmimlab.wordpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iaea.org [iaea.org]
- 14. omicsonline.org [omicsonline.org]
- 15. scielo.br [scielo.br]
- 16. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Q.Clear reconstruction for dynamic 18F PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Metabolic Degradation of 2'-FdC in Cell Culture
Welcome to the technical support center for researchers utilizing 2'-deoxy-2'-fluorocytidine (2'-FdC). This guide is designed to provide in-depth insights and practical solutions for managing the metabolic degradation of 2'-FdC in cell culture experiments, ensuring the reliability and reproducibility of your results. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven experience to help you navigate the common challenges associated with this potent nucleoside analog.
The Challenge: The Unseen Variable in Your 2'-FdC Experiments
2'-Deoxy-2'-fluorocytidine (2'-FdC) is a powerful nucleoside analog with significant antiviral and antitumor properties.[1] Its mechanism of action relies on intracellular phosphorylation to its active triphosphate form, which then disrupts DNA synthesis.[2][3] However, a frequent and often overlooked issue in in vitro studies is the rapid metabolic degradation of 2'-FdC, leading to inconsistent results and diminished efficacy. This guide will illuminate the underlying causes of this degradation and provide robust strategies to counteract it.
Frequently Asked Questions (FAQs)
Here we address the most common questions researchers encounter when working with 2'-FdC.
Q1: Why am I observing lower-than-expected or highly variable efficacy with 2'-FdC in my cell culture experiments?
A: The most common reason for this observation is the enzymatic degradation of 2'-FdC by cytidine deaminase (CDA) .[4][5] This enzyme is ubiquitously expressed in various cell lines, but its expression levels can differ significantly. CDA catalyzes the deamination of 2'-FdC into its corresponding uridine analog, 2'-deoxy-2'-fluorouridine (2'-FdU).[6] 2'-FdU has a different metabolic fate and is significantly less potent in its cytotoxic or antiviral effects compared to 2'-FdC. Therefore, high levels of CDA in your cell line can rapidly inactivate 2'-FdC, leading to reduced potency and experimental variability.
Q2: What is the metabolic pathway of 2'-FdC, and how does degradation interfere with its mechanism of action?
A: 2'-FdC's therapeutic effect is dependent on its intracellular conversion to the active metabolite, 2'-FdC 5'-triphosphate (dFdCTP).[3] This process is initiated by deoxycytidine kinase (dCK).[3] However, CDA presents a competing pathway that deaminates 2'-FdC to 2'-FdU, which is then a poor substrate for the necessary phosphorylation steps to become a potent DNA chain terminator. The following diagram illustrates this metabolic crossroads:
Caption: Metabolic fate of 2'-FdC in cell culture.
Q3: How can I prevent the metabolic degradation of 2'-FdC?
A: The most effective strategy is to co-administer 2'-FdC with a specific inhibitor of cytidine deaminase.[5][7] The most widely used and well-characterized CDA inhibitor for this purpose is Tetrahydrouridine (THU) .[8][9] THU competitively binds to the active site of CDA, preventing the deamination of 2'-FdC and thereby increasing its intracellular half-life and bioavailability.[4][10] This allows for a more sustained accumulation of the active metabolite, dFdCTP, enhancing the efficacy of 2'-FdC.
Q4: Are there any off-target effects of Tetrahydrouridine (THU) that I should be aware of?
A: While THU is a potent CDA inhibitor, some studies have shown that it can have CDA-independent effects on cell proliferation by causing an increase in the G1 phase and a decrease in the S phase of the cell cycle.[9][11] Therefore, it is crucial to include a "THU only" control in your experiments to account for any potential effects of the inhibitor itself on your experimental endpoints.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common issues encountered during 2'-FdC experiments.
Scenario 1: Inconsistent Efficacy of 2'-FdC Across Different Cell Lines
-
Potential Cause: Varying endogenous levels of Cytidine Deaminase (CDA) expression among your cell lines.
-
Troubleshooting Steps:
-
Assess CDA Expression: If possible, quantify the relative expression of CDA in your panel of cell lines using methods like qPCR for mRNA levels or Western blotting for protein levels. This will help correlate CDA expression with 2'-FdC sensitivity.
-
Titrate THU Concentration: For cell lines with high CDA expression, a higher concentration of THU may be required to achieve complete inhibition. Perform a dose-response matrix, varying the concentrations of both 2'-FdC and THU to determine the optimal combination for each cell line.
-
Standardize Co-treatment: Based on your findings, establish a standardized co-treatment protocol with an optimized THU concentration for each cell line to ensure consistent inhibition of CDA.
-
Scenario 2: Complete or Near-Complete Lack of 2'-FdC Activity
-
Potential Cause: Extremely rapid degradation of 2'-FdC due to very high CDA activity in the chosen cell line.
-
Troubleshooting Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The deaminated metabolite of gemcitabine, 2',2'-difluorodeoxyuridine, modulates the rate of gemcitabine transport and intracellular phosphorylation via deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
potential for assay interference with "2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine"
Last Updated: 2026-01-04
Introduction
Welcome to the technical support guide for 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine, a fluorinated nucleoside analog with significant applications in cancer and virology research. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance to anticipate and troubleshoot potential assay interferences that may arise when working with this compound. Our goal is to equip you with the foundational knowledge and practical protocols needed to ensure the integrity and accuracy of your experimental results.
Compound Profile: this compound
| Property | Details | References |
| Common Names | 2'-Ara-FdC, FAC | [1] |
| Systematic Name | 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | [1] |
| CAS Number | 56632-83-8 | [1] |
| Molecular Formula | C₉H₁₂FN₃O₄ | [1] |
| Molecular Weight | 245.2 g/mol | [1] |
| Mechanism of Action | As a nucleoside analog, FAC is phosphorylated intracellularly to its triphosphate form. This active metabolite can inhibit DNA polymerases and be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[2][] It has demonstrated cytotoxic effects against various cancer cell lines and inhibitory activity against viruses like HIV-1 and Herpes Simplex Virus (HSV).[1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What are the primary aliases for this compound?
You will most commonly find this compound referred to as FAC or 2'-Ara-FdC .[1] When searching literature or databases, using these aliases is recommended. A radiolabeled version, often used in PET imaging, is denoted as (18F)-FAC .[4]
Q2: What is the core mechanism of action for FAC?
FAC is a prodrug that requires intracellular activation. Cellular kinases phosphorylate it to its active triphosphate form, FAC-TP. FAC-TP then acts as a competitive inhibitor of DNA polymerases.[2][] Its incorporation into a growing DNA strand leads to the termination of chain elongation, thereby halting DNA replication and inducing cytotoxicity in rapidly dividing cells, such as cancer cells.[5]
Q3: Can the fluorine atom on the arabinose sugar cause interference in fluorescence-based assays?
This is a critical consideration. While the compound itself is not typically classified as a fluorescent probe, many nucleoside analogs can exhibit intrinsic fluorescence or alter the fluorescence of assay reagents.[6][7] The presence of a highly electronegative fluorine atom can influence the electronic environment and potentially lead to unexpected spectral properties.
-
Recommendation: Always run a "compound-only" control in your fluorescence-based assays (e.g., cell viability assays using resazurin, fluorescent kinase assays). This control well should contain the assay medium and FAC at the highest concentration used in your experiment, but without cells or enzymes. A significant signal in this well indicates intrinsic fluorescence or interaction with the dye.
Q4: How does FAC's mechanism of action impact cell viability assays?
Since FAC's primary cytotoxic effect is the inhibition of DNA synthesis, the timing of your assay is crucial.[8]
-
Short-term exposure (e.g., <12 hours): You may not observe significant cell death, as cells might undergo cell cycle arrest before apoptosis is initiated. Assays that measure metabolic activity (like MTT or resazurin) might show only modest effects.
-
Long-term exposure (e.g., 24-72 hours): As cells attempt to divide and fail due to DNA synthesis inhibition, you will see a more pronounced cytotoxic effect. Assays that measure membrane integrity (like LDH release or trypan blue) or apoptosis (like caspase activity) will be more informative at these later time points.
Q5: Are there known resistance mechanisms to FAC that could affect my results?
Yes, as with many nucleoside analogs, resistance can develop. A primary mechanism is the downregulation or mutation of deoxycytidine kinase (dCK), the enzyme responsible for the initial, rate-limiting phosphorylation step.[9] If you are working with a cell line that has developed resistance to other cytidine analogs like Ara-C, you may observe reduced potency of FAC.
Part 2: Troubleshooting Guides for Specific Assays
This section provides structured troubleshooting workflows for common assay platforms where FAC might introduce complexity.
Guide 1: Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS, WST-1, Resazurin)
The Problem: You observe an unexpected decrease or increase in signal, or your dose-response curve is not behaving as expected.
The Potential Cause & Scientific Rationale: The issue often lies in distinguishing true biological effects from direct chemical interference. Fluorinated compounds can sometimes interact with the tetrazolium salts or resazurin dyes used in these assays. Furthermore, as an inhibitor of DNA synthesis, FAC's effect is highly dependent on the metabolic state and division rate of the cells, which can lead to non-standard growth inhibition curves.
Workflow for Diagnosing Interference
// Node Definitions start [label="Start: Unexpected Viability Results", fillcolor="#FBBC05", fontcolor="#202124"]; control_check [label="Step 1: Run Compound Controls\n(No Cells)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; signal_present [label="Is signal >10% of positive control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; interference [label="Result: Direct Assay Interference\n(Intrinsic fluorescence or chemical reduction of dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_interference [label="Result: No Direct Interference", fillcolor="#34A853", fontcolor="#FFFFFF"];
time_course [label="Step 2: Perform Time-Course\nExperiment (e.g., 24, 48, 72h)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; effect_varies [label="Does IC50 significantly change with time?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
slow_onset [label="Conclusion: Slow-onset Cytotoxicity\n(Consistent with DNA synthesis inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism_check [label="Step 3: Use Orthogonal Assay\n(e.g., measure membrane integrity via LDH assay)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; results_correlate [label="Do results from different\nassay types correlate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
validated_result [label="Conclusion: Biological Effect Validated", fillcolor="#34A853", fontcolor="#FFFFFF"]; confounding_factor [label="Conclusion: Confounding Factor\n(e.g., metabolic effect without cell death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> control_check; control_check -> signal_present; signal_present -> interference [label="Yes"]; signal_present -> no_interference [label="No"]; no_interference -> time_course; time_course -> effect_varies; effect_varies -> slow_onset [label="Yes"]; effect_varies -> mechanism_check [label="No"]; slow_onset -> mechanism_check; mechanism_check -> results_correlate; results_correlate -> validated_result [label="Yes"]; results_correlate -> confounding_factor [label="No"]; } Caption: Troubleshooting workflow for cell viability assays.
Mitigation Strategy & Protocol
If direct interference is detected (Step 1), you must switch to an assay with a different detection principle.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay This assay measures the release of LDH from damaged cells into the supernatant, providing a measure of membrane integrity that is less susceptible to chemical interference.
-
Cell Plating: Plate cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment. Include wells for:
-
Untreated Control (spontaneous LDH release)
-
Maximum LDH Release Control (lyse cells completely with kit-provided lysis buffer 1 hour before assay)
-
Vehicle Control
-
FAC-treated samples (at various concentrations)
-
-
Compound Treatment: Add FAC to the appropriate wells and incubate for your desired time period (e.g., 48-72 hours).
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new, flat-bottom 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Guide 2: Enzymatic Assays (e.g., Kinase, Polymerase Assays)
The Problem: Inhibition is observed in an in vitro enzymatic assay where FAC is not the intended target (e.g., a signaling kinase assay).
The Potential Cause & Scientific Rationale: While FAC's primary targets are DNA polymerases, its triphosphate form (FAC-TP) is structurally similar to the natural nucleotide dCTP.[9] At high concentrations, it is plausible that FAC-TP could exhibit off-target inhibition of other nucleotide-binding enzymes, such as kinases, through competitive binding at the ATP/GTP binding pocket.
Workflow for Diagnosing Off-Target Inhibition
// Node Definitions start [label="Start: Unexpected Enzyme Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; atp_competition [label="Step 1: Run ATP Competition Assay\n(Vary ATP concentration at fixed FAC conc.)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ic50_shift [label="Does FAC IC50 increase with higher ATP?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; competitive_inhibition [label="Conclusion: Competitive Inhibition\n(Likely at nucleotide binding site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; non_competitive [label="Conclusion: Non-Competitive or\nUncompetitive Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
control_compound [label="Step 2: Test a Control Nucleoside\n(e.g., Cytidine or Deoxycytidine)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; control_inhibits [label="Does the control nucleoside also inhibit?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
non_specific [label="Conclusion: Non-specific Nucleoside Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fac_specific [label="Conclusion: Inhibition is specific to\nFAC's structure (e.g., fluoro-sugar)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> atp_competition; atp_competition -> ic50_shift; ic50_shift -> competitive_inhibition [label="Yes"]; ic50_shift -> non_competitive [label="No"]; competitive_inhibition -> control_compound; non_competitive -> control_compound; control_compound -> control_inhibits; control_inhibits -> non_specific [label="Yes"]; control_inhibits -> fac_specific [label="No"]; } Caption: Workflow for diagnosing off-target enzyme inhibition.
Mitigation Strategy & Protocol
If competitive inhibition is confirmed, the most straightforward mitigation is to perform the assay under physiological ATP concentrations (if known for the system) and acknowledge the off-target effect. If the goal is to use FAC as a tool compound, it's crucial to characterize its IC50 against relevant off-target enzymes.
Protocol: ATP Competition Kinase Assay
-
Assay Setup: Prepare a master mix containing the kinase, substrate, and buffer.
-
Plate Layout: In a suitable microplate, set up the following conditions:
-
Condition A (Low ATP): A full dose-response curve of FAC at a low, fixed ATP concentration (e.g., near the Kₘ for ATP).
-
Condition B (High ATP): A full dose-response curve of FAC at a high, fixed ATP concentration (e.g., 10-20 times the Kₘ).
-
-
Reaction Initiation: Add ATP and the FAC dilutions to the appropriate wells to start the reaction.
-
Incubation: Incubate for the optimized reaction time at the appropriate temperature.
-
Detection: Add the detection reagent (e.g., ADP-Glo™, Z'-LYTE™) according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the IC50 value for FAC from both the low ATP and high ATP curves.
-
A significant rightward shift in the IC50 value at the higher ATP concentration indicates that FAC is competing with ATP for binding to the enzyme.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F-18 | C9H12FN3O4 | CID 71587916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent nucleoside analogues with new properties - American Chemical Society [acs.digitellinc.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the therapeutic index of "2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine"
Answering the user's request.## Technical Support Center: Enhancing the Therapeutic Index of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (2'-F-ara-C)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound (2'-F-ara-C), a potent cytidine nucleoside analog. This guide is designed for researchers, scientists, and drug development professionals actively working to improve the clinical potential of this compound. The therapeutic index—a quantitative measure of a drug's safety margin—is the critical barrier between a promising molecule and a transformative therapy. Our goal is to provide you with the foundational knowledge, actionable troubleshooting guides, and validated protocols necessary to rationally design and evaluate strategies that widen this margin, maximizing anti-neoplastic efficacy while minimizing host toxicity.
This resource is structured to address common and advanced challenges encountered during the preclinical development pipeline, from initial in vitro screening to complex in vivo efficacy studies.
This section addresses the fundamental principles of 2'-F-ara-C pharmacology. Understanding these core concepts is essential for troubleshooting experimental failures and designing next-generation analogs and delivery systems.
Q1: What is this compound (2'-F-ara-C) and what is its primary mechanism of action?
2'-F-ara-C is a synthetic analog of the natural nucleoside deoxycytidine. Its therapeutic activity stems from its ability to disrupt DNA synthesis in rapidly dividing cells, such as cancer cells.[1][2] The mechanism is a multi-step intracellular process:
-
Cellular Uptake: 2'-F-ara-C enters the cell via nucleoside transporters.
-
Enzymatic Activation: The molecule is a prodrug that requires activation through sequential phosphorylation. The rate-limiting first step is the conversion to 2'-F-ara-C-monophosphate by the enzyme deoxycytidine kinase (dCK) .[3] Subsequent kinases convert it to the active triphosphate form, 2'-F-ara-CTP.
-
Inhibition of DNA Synthesis: The active 2'-F-ara-CTP competitively inhibits DNA polymerases and can be incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis (programmed cell death).[4]
References
- 1. 2'-Fluoro-2'-deoxy-arabino-cytidine - CD BioGlyco [bioglyco.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stratification of Nucleoside Analog Chemotherapy Using 1-(2′-Deoxy-2′-18F-Fluoro-β-D-Arabinofuranosyl)Cytosine and 1-(2′-Deoxy-2′-18F-Fluoro-β-L-Arabinofuranosyl)-5-Methylcytosine PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Pancreatic Cancer Research: Gemcitabine versus 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a notoriously poor prognosis. For decades, the nucleoside analog gemcitabine (2′,2′-difluoro-2′-deoxycytidine) has been a cornerstone of therapy for pancreatic cancer.[1][2][3] However, its efficacy is often limited by both intrinsic and acquired resistance.[1][2] This has spurred the development of new therapeutic strategies and diagnostic tools to improve patient outcomes.
This guide provides a detailed comparison of gemcitabine with 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a closely related analog. While FAC has been primarily investigated as a positron emission tomography (PET) imaging agent to predict gemcitabine uptake, its structural similarity and the potent anticancer activity of its derivatives warrant a closer examination of its potential in the landscape of pancreatic cancer therapeutics. We will delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Gemcitabine: The Incumbent Standard of Care
Gemcitabine is a prodrug that requires intracellular transport and enzymatic activation to exert its cytotoxic effects.[1][4][5] Its mechanism of action is multifaceted, primarily targeting DNA synthesis.
Mechanism of Action and Resistance
Upon cellular uptake, facilitated by nucleoside transporters like human equilibrative nucleoside transporter-1 (hENT-1), gemcitabine is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP).[1][6] Subsequent phosphorylations yield the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[1][4][5]
dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA.[1][5] This incorporation leads to "masked chain termination," where after the insertion of one more nucleotide, DNA polymerase is unable to proceed, ultimately inducing apoptosis.[1] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis and repair.[4][5]
Resistance to gemcitabine can arise from several factors, including:
-
Decreased expression of the hENT-1 transporter, limiting drug uptake.[6]
-
Downregulation of the activating enzyme, deoxycytidine kinase.[1][7]
-
Overexpression of ribonucleotide reductase, which increases the pool of competing dCTP.[1]
-
Evasion of apoptosis through the overexpression of anti-apoptotic proteins like BCL-XL.[2][8]
Pharmacokinetics and Clinical Context
Gemcitabine is administered intravenously and is rapidly metabolized in the liver, kidneys, and blood to its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[9][10] It exhibits a short plasma half-life.[9] Clinically, gemcitabine has demonstrated a modest improvement in survival time and is often used in combination with other agents like nab-paclitaxel.[4][6]
This compound (FAC): A Diagnostic and Therapeutic Candidate
FAC is a structural analog of gemcitabine, differing by a single fluorine atom at the 2'-position of the sugar ring. This seemingly minor structural change has implications for its biological activity and has led to its investigation primarily as a PET imaging agent.
FAC as a PET Tracer for Gemcitabine Uptake
The rationale for using [18F]-labeled FAC as a PET tracer is that its uptake should mirror that of gemcitabine, potentially allowing for non-invasive prediction of which patients' tumors will accumulate sufficient gemcitabine to respond to therapy.[11][12]
Studies in orthotopic mouse models of human pancreatic cancer have shown a good correlation between the uptake of [18F]FAC and [14C]gemcitabine across various tumor lines.[11][12] Interestingly, while the uptake correlates, the absolute tumor uptake of [18F]FAC was found to be approximately four times lower than that of [14C]gemcitabine, suggesting that FAC may be cleared more rapidly from the mouse.[11] Despite this, autoradiography has confirmed that [18F]FAC and [14C]gemcitabine are largely co-localized within the tumor tissue.[11][12]
This co-localization is critical, as it suggests that both molecules are transported and initially processed by similar cellular machinery, supporting the use of [18F]FAC as a surrogate marker for gemcitabine distribution.[11]
Comparative Preclinical Efficacy: The Emergence of 4'-thio-FAC
While therapeutic data for FAC itself is limited, a close derivative, 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine (4'-thio-FAC), has demonstrated significant preclinical antitumor activity, in some cases superior to that of gemcitabine.
A key study evaluated 4'-thio-FAC in human pancreatic and ovarian cancer models. The findings present a compelling case for this class of compounds:
-
In Vitro Cytotoxicity: 4'-thio-FAC exhibited potent anti-proliferative effects against a panel of pancreatic cancer cell lines (Capan-1, MiaPaca-2, BxPC-3) with IC50 values ranging from 12-213 nM.[6]
-
In Vivo Efficacy: In mouse xenograft models, orally administered 4'-thio-FAC significantly inhibited the growth of gemcitabine-resistant BxPC-3 pancreatic tumors and induced regression of gemcitabine-refractory Capan-1 tumors.[6]
-
Mechanism of Action: The triphosphate of 4'-thio-FAC was found to be a potent inhibitor of DNA polymerase α, a key enzyme in DNA replication. This is a distinct primary target compared to gemcitabine, whose diphosphate metabolite's inhibition of ribonucleotide reductase is considered a major contributor to its action. This difference in mechanism may underlie the observed synergistic effects when the two drugs are used in combination in vitro.
| Compound | Pancreatic Cancer Cell Line | IC50 (nM) | In Vivo Model | Outcome | Reference |
| 4'-thio-FAC | Capan-1, MiaPaca-2, BxPC-3 | 12-213 | BxPC-3 (Gemcitabine-resistant) | Significant tumor growth inhibition | [6] |
| Capan-1 (Gemcitabine-refractory) | Tumor regression | [6] | |||
| Gemcitabine | BxPC-3, PANC-1 | (Varies by study) | BxPC-3 | Resistant | [6] |
| Capan-1 | Refractory | [6] |
Table 1: Comparative Preclinical Efficacy of 4'-thio-FAC and Gemcitabine in Pancreatic Cancer Models
Experimental Protocols: A Closer Look at the Methodologies
To ensure the integrity and reproducibility of the comparative data, it is essential to understand the underlying experimental protocols.
In Vitro Cytotoxicity Assay (Example: Sulforhodamine B Assay)
This protocol outlines a common method for determining the IC50 of a compound against adherent cancer cell lines.
-
Cell Plating: Plate pancreatic cancer cells (e.g., BxPC-3, PANC-1) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., 4'-thio-FAC, gemcitabine) in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization and Measurement: Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated controls. Plot the percentage of inhibition against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of a compound in a subcutaneous pancreatic cancer xenograft model.
-
Cell Preparation: Harvest a gemcitabine-resistant pancreatic cancer cell line (e.g., BxPC-3) during its exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel at a concentration of 2 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-150 mm3), randomize the mice into treatment groups (e.g., vehicle control, gemcitabine, 4'-thio-FAC).
-
Drug Administration: Administer the treatments according to the planned schedule, dose, and route (e.g., oral gavage for 4'-thio-FAC, intraperitoneal injection for gemcitabine).
-
Continued Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group to determine the antitumor efficacy.
Conclusion and Future Directions
Gemcitabine remains a vital component of pancreatic cancer therapy, but its limitations necessitate the exploration of novel agents. This compound (FAC) and its derivatives represent a promising avenue of research.
The utility of [18F]FAC as a PET imaging agent to non-invasively assess gemcitabine uptake and distribution in tumors holds significant clinical potential. It could enable better patient selection for gemcitabine-based therapies and provide an early indication of treatment response.
Furthermore, the potent preclinical activity of the FAC derivative, 4'-thio-FAC, particularly in gemcitabine-resistant models, is highly encouraging. Its distinct mechanism of action suggests potential for overcoming gemcitabine resistance and for use in combination therapies. Further investigation into the therapeutic efficacy, pharmacokinetics, and safety profile of FAC and its more potent analogs is clearly warranted. These molecules may offer new hope in the challenging fight against pancreatic cancer.
References
- 1. Radiosensitization of pancreatic cancer cells by 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine and its relationship to deoxycytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of FOLFIRINOX as second-line chemotherapy for advanced pancreatic cancer after gemcitabine-based therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expert Pancreatic Cancer Model Development Services You Can Trust - Alfa Cytology [alfacytology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination effects of digalloylresveratrol with arabinofuranosylcytosine and difluorodeoxycytidine in human leukemia and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new pancreatic cancer drug is showing promise in clinical trials at Penn. It's helped one 59-year-old "start living life." [inquirer.com]
- 8. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Perioperative Chemotherapy for Resectable Pancreatic Adenocarcinoma: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D In Vivo Models for Translational Research on Pancreatic Cancer: The Chorioallantoic Membrane (CAM) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.fmsbi.com [journals.fmsbi.com]
- 12. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC) and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, the strategic evaluation of nucleoside analogs remains a cornerstone of drug discovery. This guide provides a detailed comparative analysis of two such agents: 2'-Deoxy-2'-fluorocytidine (2'-FdC) and the well-established broad-spectrum antiviral, ribavirin. By examining their mechanisms of action, synthesizing direct comparative experimental data, and outlining the methodologies for their evaluation, this document serves as a technical resource for researchers engaged in the development of novel antiviral strategies.
Mechanistic Deep Dive: Contrasting Pathways to Viral Inhibition
The antiviral efficacy of both 2'-FdC and ribavirin stems from their ability to interfere with viral replication, albeit through distinct molecular interactions. Understanding these differences is critical for predicting their antiviral spectrum and potential for combination therapies.
2'-Deoxy-2'-fluorocytidine: A Chain-Terminating Cytidine Analog
2'-FdC is a synthetic pyrimidine nucleoside analog. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp). For 2'-FdC to exert its antiviral effect, it must first be metabolized intracellularly to its active triphosphate form, 2'-FdC-triphosphate (2'-FdCTP). This phosphorylation is initiated by the cellular enzyme deoxycytidine kinase.
Once phosphorylated, 2'-FdCTP acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA chain by the viral RdRp. The presence of the fluorine atom at the 2' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA strand. This chain termination effectively halts viral genome replication.
Ribavirin: A Multi-Pronged Antiviral Agent
Ribavirin, a synthetic guanosine analog, employs a more complex and multifaceted approach to viral inhibition. Its broad-spectrum activity is attributed to at least four distinct mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the cellular enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, ribavirin depletes the intracellular pool of GTP, a vital building block for viral RNA synthesis.
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate (RTP) can act as a substrate for some viral RNA polymerases, competing with natural guanosine triphosphate. Its incorporation into the viral RNA can lead to non-obligate chain termination or introduce mutations.
-
Lethal Mutagenesis: As a guanosine analog, ribavirin can be incorporated into the viral genome in place of guanine or adenine. This ambiguity in base pairing during subsequent rounds of replication leads to an increase in the mutation rate beyond a tolerable threshold, a phenomenon known as "error catastrophe," resulting in the production of non-viable viral progeny.[1]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1 cytokine profile, which can enhance the host's antiviral defenses.
Comparative Antiviral Efficacy: A Quantitative Analysis
Direct head-to-head comparisons are essential for discerning the relative potency of antiviral agents. The following data, summarized from preclinical studies, highlight the differential activity of 2'-FdC and ribavirin against a panel of RNA viruses.
In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for 2'-FdC and ribavirin against various viruses in cell culture. A lower value indicates greater potency.
| Virus Family | Virus | Cell Line | 2'-FdC (EC50/IC50, µM) | Ribavirin (EC50/IC50, µM) | Potency Fold Difference (Ribavirin/2'-FdC) | Reference |
| Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 0.061 | 12.5 | ~205 | [2] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | - | 2.2-9.7 | ~47 | ~5-21 | [3][4] |
| Peribunyaviridae | La Crosse Virus (LACV) | - | 2.2-9.7 | ~47 | ~5-21 | [3][4] |
| Phenuiviridae | Heartland Virus (HRTV) | - | 0.9 | ~47 | ~52 | [3][4] |
| Phenuiviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | - | 3.7 | ~47 | ~13 | [3][4] |
| Hantaviridae | Hantaan Virus (HTNV) | Vero E6 | Not Reported | 2.65 | - | [3] |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon | 5.0 (EC90) | Not Directly Compared | - | [5] |
Data presented as ranges where specific values were not provided in the source.
As evidenced by the in vitro data, 2'-FdC consistently demonstrates significantly greater potency against a range of bunyaviruses compared to ribavirin, with potency differences ranging from approximately 5-fold to over 200-fold.[2][3][4]
In Vivo Efficacy in Animal Models
Preclinical animal models provide critical insights into the potential therapeutic efficacy of antiviral compounds. The following summarizes comparative in vivo data for 2'-FdC and ribavirin.
| Virus | Animal Model | 2'-FdC Treatment Regimen | Ribavirin Treatment Regimen | Outcome | Reference |
| Rift Valley Fever Virus (RVFV) | Mice | 100 and 200 mg/kg/day | 100 mg/kg/day | Both treatments delayed mortality by ~6 days and significantly reduced viral titers in liver, spleen, and serum. | [3][4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Mice | 100 and 200 mg/kg/day | Not as effective as favipiravir | 2'-FdC prevented death and significantly reduced viral titers in liver, spleen, and serum. | [3][4] |
| La Crosse Virus (LACV) | Mice | Not specified | Not specified | Neither 2'-FdC nor ribavirin afforded protection against this encephalitic virus. | [3][4] |
These in vivo studies suggest that while both compounds can show efficacy, the superior in vitro potency of 2'-FdC may translate to significant protection in certain viral disease models.[3][4]
Toxicity Profile: A Critical Consideration
The therapeutic index of an antiviral drug is a crucial determinant of its clinical utility. A favorable toxicity profile is paramount.
2'-Deoxy-2'-fluorocytidine
Preclinical studies in rats and woodchucks have evaluated the toxicity of 2'-FdC. In these studies, no adverse clinical effects were observed, and the no-observed-adverse-effect-level (NOAEL) was determined to be 500 mg/kg/day in male F344 rats and 7.5 mg/kg/day in woodchucks.[6] Observed effects at high doses included a slight reduction in body weight and reversible histological changes in the spleen and thymus.[6] However, it is noted that 2'-FdC has been associated with a "harsher side effect profile" which has historically limited its clinical development.[7]
Ribavirin
The primary dose-limiting toxicity of ribavirin is hemolytic anemia.[8] This is a well-documented side effect. Other reported adverse effects include fatigue, rash, and psychiatric effects such as depression. Ribavirin is also a known teratogen and is contraindicated in pregnancy.
Experimental Protocols: Methodologies for Comparative Evaluation
The following sections detail standardized experimental protocols for the in vitro and in vivo comparison of antiviral compounds like 2'-FdC and ribavirin.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced killing of host cells.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Huh7) in 96-well microtiter plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of 2'-FdC and ribavirin in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayers and add the diluted compounds. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete cell death in 3-5 days. Include uninfected, untreated cell controls and virus-infected, untreated controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show 90-100% cytopathic effect (CPE).
-
CPE Assessment: Stain the cells with a vital stain, such as neutral red or crystal violet. After a suitable incubation period, elute the dye and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral activity assay to determine the toxicity of the compounds to the host cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the antiviral activity assay protocol, using uninfected cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Assess cell viability using a method such as the MTS or MTT assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.[9]
In Vivo Efficacy Study (Murine Model)
Animal models are indispensable for evaluating the in vivo efficacy and safety of antiviral candidates.
Protocol:
-
Animal Acclimatization: Acclimate the appropriate mouse strain (e.g., BALB/c, C57BL/6) to the housing conditions for at least one week.
-
Virus Challenge: Infect the mice with a lethal dose of the virus via a relevant route of administration (e.g., intraperitoneal, intranasal).
-
Treatment Administration: Administer 2'-FdC, ribavirin, or a placebo control at predetermined doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 14-21 days).
-
Viral Load Determination (Optional): At specific time points post-infection, a subset of animals from each group can be euthanized, and tissues (e.g., liver, spleen, serum) collected to quantify viral titers by plaque assay or qRT-PCR.
-
Data Analysis: Compare the survival rates between the treated and placebo groups using Kaplan-Meier survival analysis. Analyze differences in weight loss and viral titers using appropriate statistical tests.
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic activation pathway of 2'-FdC and a typical in vitro antiviral testing workflow.
Caption: Metabolic activation pathway of 2'-Deoxy-2'-fluorocytidine (2'-FdC).
Caption: A generalized workflow for in vitro antiviral activity testing.
Conclusion
This comparative guide underscores the distinct antiviral profiles of 2'-FdC and ribavirin. 2'-FdC emerges as a potent, specific inhibitor of viral RNA polymerase, demonstrating superior in vitro activity against several bunyaviruses compared to the broad-spectrum agent ribavirin. Ribavirin's multifaceted mechanism of action, however, may offer advantages in certain viral contexts and in mitigating the development of resistance. The choice of antiviral candidate for further development will invariably depend on a careful consideration of its potency, toxicity profile, and the specific viral pathogen being targeted. The experimental frameworks provided herein offer a robust starting point for such evaluations.
References
- 1. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of the toxicities of 2'-fluorouridine and 2'-fluorocytidine-HCl in F344 rats and woodchucks (Marmota monax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
A Head-to-Head Comparison of [18F]FAC and [18F]FLT for Proliferation Imaging in Oncology
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of positron emission tomography (PET) imaging for oncology, the ability to visualize and quantify cellular proliferation is a critical tool for diagnosis, staging, and monitoring therapeutic response. While [18F]FDG, a glucose analog, has long been the workhorse for imaging tumor metabolism, its utility can be limited in certain cancers and in distinguishing inflammation from malignancy. This has spurred the development of alternative radiotracers that target specific cellular processes, with a significant focus on DNA synthesis as a hallmark of proliferation.
This guide provides an in-depth comparison of two prominent proliferation tracers: [18F]1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine ([18F]FAC) and [18F]3'-deoxy-3'-fluorothymidine ([18F]FLT). We will delve into their distinct mechanisms of uptake and retention, compare their performance based on preclinical and clinical data, and provide practical insights for their application in oncological research.
The Salvage Pathway: A Gateway to Imaging DNA Synthesis
Unlike the de novo pathway, which synthesizes nucleotides from basic precursors, the salvage pathway recycles degraded DNA and RNA products. This pathway is often upregulated in tumor cells to meet the high demand for DNA synthesis required for rapid proliferation. Both [18F]FAC and [18F]FLT leverage this pathway, but their metabolic fates within the cell are critically different, leading to distinct imaging characteristics.
[18F]FLT, a thymidine analog, is transported into the cell and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle. This phosphorylation traps the tracer intracellularly, and its accumulation is considered a direct measure of TK1 activity and, by extension, cellular proliferation.
[18F]FAC, a deoxycytidine analog, is transported into cells and phosphorylated by deoxycytidine kinase (dCK). It then undergoes further phosphorylation to the triphosphate form and is incorporated into DNA. This direct incorporation into the DNA provides a more direct assessment of DNA synthesis.
A Senior Application Scientist's Guide to the Validation of [18F]FAC as a PET Biomarker for Cellular Proliferation
An In-Depth Technical Comparison and Methodological Validation for Researchers and Drug Development Professionals
Introduction: The Quest for a Precise Proliferation Biomarker
In the landscape of oncologic positron emission tomography (PET), the ability to accurately and non-invasively measure cellular proliferation is a critical tool for diagnosing, staging, and monitoring response to therapy. While [18F]Fluorodeoxyglucose ([18F]FDG) has long been the workhorse of clinical PET imaging, its utility is hampered by its non-specific uptake in inflammatory processes. This has spurred the development of more specific proliferation tracers, among which is 2'-[18F]Fluoro-2'-deoxy-arabinofuranosyl-cytidine ([18F]FAC). This guide provides a comprehensive technical overview of [18F]FAC, its validation, and a comparative analysis against other key PET biomarkers, offering field-proven insights for researchers and drug development professionals.
The Mechanism of [18F]FAC Uptake: A Window into the Nucleoside Salvage Pathway
The utility of [18F]FAC as a proliferation biomarker is rooted in its selective uptake and trapping within actively dividing cells via the nucleoside salvage pathway. This pathway is a critical component of DNA synthesis, allowing cells to recycle nucleosides from the degradation of DNA and RNA.
The Tale of Two Cytidines: A Head-to-Head Comparison of 2'-FdC and Ara-C in Leukemia Models
A Senior Application Scientist's Guide for Researchers and Drug Developers
For decades, Cytarabine (Ara-C), an archetypal nucleoside analog, has been the cornerstone of chemotherapy for acute myeloid leukemia (AML).[1][2] Its efficacy, however, is frequently curtailed by the emergence of drug resistance. This has spurred the investigation of next-generation analogs, among which 2'-Deoxy-2'-fluorocytidine (2'-FdC, Gemcitabine) has emerged as a particularly potent contender. While structurally similar to Ara-C, subtle modifications grant 2'-FdC distinct pharmacological properties and a broader spectrum of activity, particularly against solid tumors.[3][4][5] This guide provides an in-depth, head-to-head comparison of these two critical antimetabolites in the context of leukemia, synthesizing preclinical data to inform future research and therapeutic strategies.
Section 1: Unraveling the Mechanisms: More Than Just Analogs
The therapeutic action of both 2'-FdC and Ara-C hinges on their masquerade as the natural nucleoside, deoxycytidine. This deception allows them to be transported into the cell and metabolically activated, ultimately leading to the sabotage of DNA synthesis. However, the nuances of their activation and downstream effects are where their paths diverge, dictating their respective potencies and clinical utility.
Both are pro-drugs that require cellular uptake, primarily via the human equilibrative nucleoside transporter 1 (hENT1), and subsequent phosphorylation to their active triphosphate forms.[6][7] Deoxycytidine kinase (dCK) catalyzes the initial, rate-limiting phosphorylation step for both molecules. The resulting diphosphate and triphosphate metabolites are the ultimate cytotoxic agents.[2][6]
Ara-C's Mechanism: The active metabolite, Ara-C triphosphate (Ara-CTP), is a potent competitive inhibitor of DNA polymerases.[8] Its incorporation into the nascent DNA strand causes steric hindrance due to the arabinose sugar, effectively halting chain elongation and triggering S-phase cell cycle arrest and apoptosis.[1][9]
2'-FdC's Dual-Pronged Attack: 2'-FdC triphosphate (dFdCTP) also competes with dCTP for incorporation into DNA, leading to chain termination.[2] Critically, however, 2'-FdC possesses a second, powerful mechanism of action. Its diphosphate form, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[2][5] This enzyme is essential for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis. By inhibiting RNR, 2'-FdC depletes the intracellular pool of dCTP, which accomplishes two things: it further cripples DNA synthesis and, through a process of self-potentiating feedback, it reduces the natural competitor for dFdCTP incorporation into DNA. This dual mechanism is a key contributor to 2'-FdC's superior potency.
Section 2: Preclinical Efficacy: A Clear Divide
In vitro and in vivo studies in various leukemia models consistently demonstrate the superior cytotoxic potential of 2'-FdC over Ara-C. This enhanced activity is not merely incremental but often orders of magnitude greater.
In Vitro Cytotoxicity
Direct comparisons in human leukemic cell lines reveal a stark difference in potency. A key study found that 2'-FdC was significantly more cytostatic than Ara-C against myeloid (HL-60), B-lymphoid (RPMI-8392), and T-lymphoid (Molt-3) leukemic cells.[10] The cytotoxic superiority of 2'-FdC was even more pronounced in clonogenic assays, where it was found to be up to 100 times more potent than Ara-C.[10]
| Cell Line | Drug | IC50 (48h exposure) | Potency Fold-Difference | Reference |
| HL-60 (Myeloid) | 2'-FdC (Gemcitabine) | ~3-10 nM | \multirow{2}{}{~5-9x} | \multirow{2}{}{[10]} |
| Ara-C | ~26-52 nM | |||
| RPMI-8392 (B-Lymphoid) | 2'-FdC (Gemcitabine) | ~3-10 nM | \multirow{2}{}{~5-9x} | \multirow{2}{}{[10]} |
| Ara-C | ~26-52 nM | |||
| Molt-3 (T-Lymphoid) | 2'-FdC (Gemcitabine) | ~3-10 nM | \multirow{2}{}{~5-9x} | \multirow{2}{}{[10]} |
| Ara-C | ~26-52 nM |
Table 1: Comparative in vitro cytostatic activity of 2'-FdC and Ara-C in human leukemic cell lines.
The causality behind this enhanced potency is multifactorial. Studies have shown that 2'-FdC accumulates to a higher intracellular concentration and is eliminated more slowly than Ara-C.[10] Consequently, the inhibition of DNA synthesis is more prolonged and profound following 2'-FdC exposure, with a much slower recovery of DNA replication after the drug is removed.[10]
In Vivo Leukemia Models
The superior performance of 2'-FdC extends to in vivo models. In murine L1210 and P388 leukemia models, combination therapy involving 2'-FdC and Ara-C proved more effective at extending lifespan than monotherapy with either agent, particularly when 2'-FdC was administered before or concurrently with Ara-C.[3][4] This suggests a synergistic relationship, where 2'-FdC may enhance the activity of Ara-C.[3][4] This potentiation could be due to 2'-FdC's ability to modulate the uptake and metabolism of Ara-C.[11]
Section 3: The Achilles' Heel: Mechanisms of Resistance
The clinical utility of both drugs is hampered by resistance, which can be either intrinsic or acquired. The underlying mechanisms often overlap, centering on the key steps of drug transport and activation.
-
Impaired Transport: Reduced expression or mutations in the hENT1 (SLC29A1) transporter can limit the cellular uptake of both drugs, preventing them from reaching their intracellular targets.[6][12]
-
Deficient Activation: The most common mechanism of resistance is the downregulation or inactivation of deoxycytidine kinase (dCK).[13] Without this initial phosphorylation step, neither pro-drug can be converted to its active form.[6][13] This is a critical point of failure in therapy.
-
Increased Inactivation: Cells can upregulate enzymes like cytidine deaminase (CDA), which catabolizes both Ara-C and 2'-FdC into inactive uracil derivatives, or 5'-nucleotidases (5'-NT), which dephosphorylate the active monophosphate forms.[12][14]
-
Target Alterations: For 2'-FdC, increased expression of the RRM1 or RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effect of dFdCDP, thereby restoring the dNTP pool and mitigating drug efficacy.[7][15]
Understanding these resistance pathways is crucial for developing strategies to overcome them, such as combination therapies with agents that can modulate the expression of these key enzymes or transporters.
Section 4: Experimental Protocols for Comparative Analysis
To ensure robust and reproducible comparative data, standardized and well-controlled experimental designs are paramount. Below are foundational protocols for assessing cytotoxicity and apoptosis, the primary endpoints for these agents.
Experimental Workflow: In Vitro Drug Comparison
The logical flow of a typical in vitro comparison involves culturing leukemia cells, exposing them to a range of drug concentrations, and then assessing the biological consequences, such as loss of viability and induction of cell death.
Protocol 1: In Vitro Cytotoxicity Assay (XTT)
This protocol determines the concentration of drug that inhibits cell metabolic activity by 50% (IC50). The XTT assay is chosen for its sensitivity and non-radioactive nature.
Causality: The conversion of the XTT tetrazolium salt to a colored formazan product is directly proportional to the number of metabolically active (i.e., viable) cells. A decrease in this conversion indicates a loss of cell viability due to drug-induced cytotoxicity.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well microtiter plate at a density of 5 x 10⁴ cells/mL (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of 2'-FdC and Ara-C in culture medium, typically ranging from 1 nM to 10 µM. Include a vehicle control (medium only).
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche Cell Proliferation Kit II).
-
Assay: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for an additional 4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm, with a reference wavelength of ~650 nm.
-
Analysis: After subtracting the background absorbance, calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/mL. Treat with 2'-FdC and Ara-C at concentrations relevant to their IC50 values (e.g., 1x and 5x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells by gentle scraping and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to compare the apoptotic potential of the two drugs.
-
Section 5: Conclusion and Future Perspectives
The preclinical evidence is compelling: 2'-FdC (Gemcitabine) demonstrates significantly greater in vitro and in vivo antileukemic activity than the long-standing standard, Ara-C.[10] This superior potency is rooted in its more favorable pharmacokinetic profile and its dual mechanism of action, which includes the inhibition of ribonucleotide reductase.[2][5][10]
For researchers and drug developers, these findings present several avenues for exploration:
-
Targeting Ara-C Resistance: 2'-FdC could be a viable therapeutic option for patients with relapsed or refractory AML who have developed resistance to Ara-C, particularly if the resistance is mediated by factors that 2'-FdC can circumvent.
-
Combination Strategies: The synergistic effects observed when 2'-FdC is combined with Ara-C warrant further investigation.[3][4] Optimizing the scheduling and dosage of such combinations could yield significant clinical benefits. Similarly, combining these agents with drugs that target resistance mechanisms (e.g., dCK modulators) could resensitize resistant clones.
-
Leukemia Subtype Specificity: Further head-to-head studies are needed across a broader range of leukemia subtypes, including those with specific genetic mutations, to identify patient populations who might derive the most benefit from 2'-FdC-based therapies.
While Ara-C will likely remain a key component of AML therapy, the data strongly supports the continued investigation of 2'-FdC as a more potent weapon in the arsenal against leukemia. Its distinct advantages provide a solid rationale for its inclusion in future clinical trials, both as a monotherapy and as a component of innovative combination regimens.
References
- 1. Frontiers | Identification of an Ara-C resistance-related gene risk score and the role of S100A4 in AML via NR6A1-dependent activation and p53 regulation [frontiersin.org]
- 2. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of gemcitabine and cytarabine on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of gemcitabine and cytarabine on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro | Haematologica [haematologica.org]
- 5. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Cellular and clinical pharmacology of low-dose ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antineoplastic activity of 2',2'-difluorodeoxycytidine and cytosine arabinoside against human myeloid and lymphoid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
A Senior Application Scientist's Guide to the Synergistic Effects of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) with Other Chemotherapeutics
For researchers, scientists, and drug development professionals, understanding and leveraging synergistic drug interactions is paramount to advancing cancer therapy. This guide provides an in-depth technical comparison of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a promising nucleoside analog, in combination with other therapeutic agents. We will delve into the mechanistic rationale for synergy, present supporting experimental data from closely related analogs, and provide detailed protocols for evaluating these interactions in your own research.
Introduction: The Rationale for Combining FAC with Other Agents
This compound (FAC), also known as 2'-Deoxy-2'-fluorocytidine, is a pyrimidine nucleoside analog.[1] Its structure is closely related to the clinically established chemotherapeutic agent, gemcitabine (2',2'-difluoro-2'-deoxycytidine).[1] Like gemcitabine, FAC's mechanism of action relies on its intracellular phosphorylation to active di- and triphosphate forms. These active metabolites exert their cytotoxic effects primarily through two mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form (FAC-DP) inhibits RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. This depletes the pool of deoxyribonucleotides, particularly dCTP.
-
Chain Termination and Masked Termination: The triphosphate form (FAC-TP) is incorporated into replicating DNA. After the incorporation of one more nucleotide, DNA polymerases are unable to proceed, leading to "masked" chain termination and the induction of apoptosis.
The therapeutic potential of nucleoside analogs like FAC is often limited by the development of resistance. Combining FAC with other chemotherapeutic agents that have different mechanisms of action is a key strategy to overcome resistance, enhance efficacy, and potentially reduce dose-limiting toxicities. This guide will focus on the synergistic potential of FAC, drawing critical comparisons with its well-studied counterpart, gemcitabine, particularly in combination with platinum-based agents.
Mechanistic Synergy: FAC and Platinum-Based Chemotherapeutics
While direct, extensive studies on FAC in combination with chemotherapeutics are limited, the vast body of research on gemcitabine provides a robust framework for understanding the potential synergistic interactions of FAC, particularly with platinum-based drugs like cisplatin and oxaliplatin.[1][2][3]
The primary mechanism of action for platinum agents is the formation of platinum-DNA adducts, which create intra- and inter-strand crosslinks.[3] These adducts distort the DNA helix, inhibiting replication and transcription, and ultimately triggering apoptosis. The synergy between a fluorinated nucleoside analog and a platinum agent is believed to stem from a multi-pronged attack on DNA synthesis and repair.
A key study on the combination of gemcitabine and cisplatin in ovarian and non-small-cell lung cancer cell lines revealed that the synergism is primarily due to an increase in the formation of platinum-DNA adducts.[1] This is likely related to the incorporation of the fluorinated nucleoside into the DNA, which may alter the DNA structure in a way that facilitates adduct formation.[1][4] Furthermore, by inhibiting RNR and depleting dNTP pools, the nucleoside analog hampers the cell's ability to repair the platinum-induced DNA damage, thus enhancing cytotoxicity.[5]
Caption: Proposed mechanism of synergy between FAC and platinum agents.
Comparative Performance: Experimental Data
Direct quantitative data on the synergistic effects of FAC with chemotherapeutics in cancer cell lines is emerging. However, a study on its antiviral properties demonstrated that 2'-deoxy-2'-fluorocytidine acts synergistically with the antiviral agent T-705 (favipiravir) to inhibit the replication of Crimean-Congo hemorrhagic fever virus.[6] This confirms the molecule's capacity for synergistic interactions.
To provide a comparative guide for cancer research, we present data from studies on gemcitabine in combination with platinum agents. A study assessing gemcitabine with oxaliplatin in various cancer cell lines demonstrated supra-additive (synergistic) effects.[6] The sequence of drug administration was found to be crucial, with gemcitabine followed by oxaliplatin being more effective in colon cancer cell lines.[6]
| Cell Line | Drug Combination | IC50 (Single Agent) | Observation | Reference |
| CEM (Leukemia) | Gemcitabine + Oxaliplatin | Gem: 89 pM; Oxaliplatin: 11.1 µM | Supra-additive effect | [6] |
| HCT 116 (Colon) | Gemcitabine + Oxaliplatin | Gem: 46 pM; Oxaliplatin: 10.2 µM | Supra-additive effect | [6] |
| Colo 320 DM (Colon) | Gemcitabine + Oxaliplatin | Gem: 102 pM; Oxaliplatin: 4.6 µM | Supra-additive effect | [6] |
| A2780 (Ovarian) | Gemcitabine + Cisplatin | - | Synergism (CI < 1) | [3] |
| ADDP (Ovarian, Cisplatin-Resistant) | Gemcitabine + Cisplatin | - | Synergism (CI < 1) | [3] |
| AG6000 (Ovarian, Gemcitabine-Resistant) | Gemcitabine + Cisplatin | - | Synergism (CI < 1) | [3] |
Table 1: Summary of in vitro synergistic effects of gemcitabine with platinum compounds. IC50 values represent the concentration for 50% inhibition of cell growth.
Experimental Protocols for Synergy Evaluation
To rigorously assess the synergistic potential of FAC with other chemotherapeutics, a series of well-controlled in vitro experiments are necessary. Below are detailed, step-by-step methodologies for key assays.
Cell Viability and Synergy Quantification (MTT Assay and Chou-Talalay Analysis)
This workflow determines the cytotoxic effect of individual drugs and their combination, allowing for the calculation of a Combination Index (CI) to quantify synergy.
Caption: Workflow for determining drug synergy using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of FAC and the combination drug. Create a series of dilutions for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the overnight culture medium and add 100 µL of fresh medium containing the drugs (single agents at various concentrations, combination at various concentrations, and a vehicle control).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[7]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 for each drug alone.
-
Input the dose-effect data for the single agents and the combination into a program like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).[9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9][10]
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis, a key mechanism of cell death for both FAC and platinum agents.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with FAC, the combination drug, and their combination at synergistic concentrations (determined from the MTT assay) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Mechanistic Investigation (Western Blot for DNA Damage Response)
This protocol allows for the examination of key proteins involved in the DNA damage response (DDR) to confirm the proposed mechanism of synergy.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key DDR proteins overnight at 4°C. Key targets include:
-
γH2AX (phosphorylated H2A.X): A marker of DNA double-strand breaks.
-
p-Chk1/p-Chk2: Kinases activated in response to DNA damage.
-
Cleaved PARP-1 and Cleaved Caspase-3: Markers of apoptosis.
-
β-actin or GAPDH: Loading control.
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The structural and mechanistic similarities between this compound (FAC) and gemcitabine strongly suggest a high potential for synergistic interactions with other chemotherapeutic agents, particularly platinum-based compounds. The established synergy of FAC with favipiravir in a viral context further supports its capacity for cooperative molecular interactions.[6] By inhibiting DNA synthesis and repair, FAC can sensitize cancer cells to DNA-damaging agents, offering a compelling rationale for combination therapy.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these potential synergies. Future preclinical studies should focus on generating direct comparative data for FAC in combination with agents like cisplatin, oxaliplatin, and other DNA-damaging drugs across a panel of cancer cell lines. Quantifying synergy through CI analysis, confirming the induction of apoptosis, and elucidating the impact on the DNA damage response pathway will be critical steps in advancing FAC towards clinical development as part of a combination regimen.
References
- 1. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 2. Radiosensitization of pancreatic cancer cells by 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Preclinical Studies of 5-Fluoro-2′-Deoxycytidine and [research.amanote.com]
- 4. The Synergistic Effect of 5-Aza-2′-Deoxycytidine and 5-Fluorouracil on Drug-Resistant Tumors | Semantic Scholar [semanticscholar.org]
- 5. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 6. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and preclinical activity of 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-deoxy-5-azacytidine increases binding of cisplatin to DNA by a mechanism independent of DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. Synergistic Effects for Cancer Therapy - ChemistryViews [chemistryviews.org]
Navigating Nucleoside Analog Cross-Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals in oncology, understanding the nuances of cross-resistance between nucleoside analogs is paramount for designing effective therapeutic strategies. This guide provides an in-depth technical comparison of cross-resistance profiles between 2'-deoxy-2'-fluorocytidine (2'-FdC), also known as gemcitabine, and other critical nucleoside analogs. We will delve into the underlying molecular mechanisms, present supporting experimental data, and provide detailed protocols for key assays, empowering you to make informed decisions in your research.
The Central Role of Metabolism and Transport in Nucleoside Analog Efficacy
The therapeutic activity of most nucleoside analogs, including 2'-FdC, is contingent on their intracellular transport and subsequent phosphorylation into their active triphosphate forms. These active metabolites can then be incorporated into DNA or RNA, leading to chain termination and cell death, or they can inhibit key enzymes involved in nucleotide metabolism. Consequently, resistance to one nucleoside analog often predicts resistance to others that share the same activation pathways or transport mechanisms.
Two key players in this process are the human equilibrative nucleoside transporter 1 (hENT1) and the enzyme deoxycytidine kinase (dCK).[1][2][3][4][5] hENT1 is the primary transporter responsible for the cellular uptake of gemcitabine.[1][3] Once inside the cell, gemcitabine is phosphorylated to its active triphosphate form (dFdCTP) in a series of steps, the first and rate-limiting of which is catalyzed by dCK.[6][7][8]
Therefore, downregulation of hENT1 expression or a deficiency in dCK activity are common mechanisms of acquired resistance to gemcitabine.[8][9] This understanding forms the basis for predicting and evaluating cross-resistance patterns with other nucleoside analogs that are also substrates for these proteins.
Figure 1. Metabolic activation of Gemcitabine.
Comparative Cross-Resistance Profiles in Gemcitabine-Resistant Cancer Cells
To provide a clear and objective comparison, we have synthesized data from studies investigating the cross-resistance profiles of gemcitabine-resistant cancer cell lines. The following table summarizes the fold-resistance of a gemcitabine-resistant pancreatic cancer cell line (GR300) to various other nucleoside analogs. Fold resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental, sensitive cell line.
| Nucleoside Analog | Class | Fold Resistance in Gemcitabine-Resistant Cells (GR300) | Primary Activation Enzyme |
| Cytarabine (ara-C) | Pyrimidine Analog | ~100-fold[10] | dCK |
| Azacytidine | Pyrimidine Analog | No significant resistance[10] | Uridine-cytidine kinase |
| Decitabine | Pyrimidine Analog | No significant resistance[10] | dCK |
| Clofarabine | Purine Analog | ~20-fold[10] | dCK |
| Cladribine | Purine Analog | ~10-fold[10] | dCK |
| Fludarabine | Purine Analog | No differential response[10] | dCK |
Analysis of Cross-Resistance Patterns:
-
High Cross-Resistance: The profound cross-resistance observed with cytarabine is expected, as it shares the same primary activation enzyme, dCK, with gemcitabine.[10] This highlights a critical clinical consideration: tumors that have developed resistance to gemcitabine through dCK downregulation are highly likely to be refractory to cytarabine.
-
Moderate Cross-Resistance: The moderate cross-resistance to the purine analogs clofarabine and cladribine can also be attributed to their reliance on dCK for their initial phosphorylation.[10]
-
Lack of Cross-Resistance: The absence of significant cross-resistance to azacytidine is logical, as its activation is primarily mediated by uridine-cytidine kinase, bypassing the dCK-dependent pathway. The lack of cross-resistance to decitabine , despite being a dCK substrate, and fludarabine suggests that other resistance mechanisms beyond dCK downregulation may be at play in this specific gemcitabine-resistant cell line, or that these drugs may have different affinities for the residual dCK activity. In some instances, cladribine-resistant cells with elevated 5'-nucleotidase activity show no cross-resistance to gemcitabine, indicating that the specific mechanism of resistance is a key determinant of the cross-resistance profile.[11]
Experimental Protocols for Assessing Cross-Resistance
To ensure the scientific integrity and reproducibility of cross-resistance studies, it is essential to employ robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays.
Generation of Drug-Resistant Cancer Cell Lines
The development of drug-resistant cell lines is a foundational step in studying cross-resistance.[12][13] The following protocol outlines a common method for generating gemcitabine-resistant cell lines.
Figure 2. Workflow for generating drug-resistant cell lines.
Step-by-Step Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of gemcitabine concentrations for a defined period (e.g., 72 hours).
-
Assess cell viability using an MTT assay (see protocol below).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[14]
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with a starting concentration of gemcitabine, typically at or slightly below the IC50 value.[5]
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating at the initial concentration, increase the gemcitabine concentration in the culture medium by a small increment (e.g., 1.5 to 2-fold).[12]
-
Continue this process of stepwise dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically perform MTT assays to determine the IC50 of the drug-exposed cell population.
-
A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.[12]
-
-
Clonal Selection (Optional):
-
To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution.
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.[1][7]
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
Nucleoside analogs (e.g., 2'-FdC, cytarabine, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of the nucleoside analogs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-only controls.[7]
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Deoxycytidine Kinase (dCK) Activity Assay
Assessing dCK activity is crucial for understanding the mechanism of resistance. Several methods are available, including radiolabeling assays and more convenient, non-radioactive luminescence-based or spectrophotometric assays.[8][15][16][17][18]
Principle of a Spectrophotometric Assay:
This assay is based on a coupled-enzyme reaction where the product of the dCK reaction is further metabolized by an enzyme that produces a detectable change in absorbance, such as the production of NADH.[15][16]
Materials:
-
Cell lysates from parental and resistant cells
-
Reaction buffer
-
Deoxycytidine (substrate)
-
ATP (phosphate donor)
-
Coupling enzymes and substrates (e.g., IMP dehydrogenase and NAD+)
-
Spectrophotometer
Step-by-Step Methodology:
-
Prepare Cell Lysates:
-
Harvest cells and prepare cytosolic extracts.
-
-
Set up the Reaction:
-
In a 96-well plate, combine the cell lysate, reaction buffer, deoxycytidine, and ATP.
-
-
Initiate the Coupled Reaction:
-
Add the coupling enzymes and substrates.
-
-
Kinetic Measurement:
-
Immediately measure the change in absorbance at 340 nm (for NADH production) over time in a kinetic mode.[18]
-
-
Calculate dCK Activity:
-
The rate of change in absorbance is proportional to the dCK activity in the cell lysate.
-
Analysis of Intracellular Nucleoside Triphosphate Levels by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to quantify the intracellular levels of the active triphosphate forms of nucleoside analogs.[2][3][6][19][20]
Step-by-Step Methodology:
-
Cell Culture and Drug Treatment:
-
Culture parental and resistant cells and treat them with the nucleoside analog of interest for a specified time.
-
-
Extraction of Nucleotides:
-
HPLC Analysis:
-
Separate the nucleotide triphosphates using a suitable HPLC column (e.g., a reverse-phase C18 column) and a specific mobile phase gradient.[6]
-
Detect the nucleotides using a UV detector.
-
-
Quantification:
-
Quantify the amount of the specific nucleoside triphosphate by comparing the peak area to a standard curve generated with known concentrations of the compound.
-
Concluding Remarks for the Bench Scientist
The study of cross-resistance between 2'-FdC and other nucleoside analogs is a complex but critical area of cancer research. The data presented in this guide underscores the central role of shared metabolic and transport pathways, particularly the hENT1 transporter and the dCK enzyme, in dictating the cross-resistance profiles.
For the researcher in the lab, this guide provides not only a comparative overview of cross-resistance patterns but also the detailed experimental frameworks necessary to investigate these phenomena in your own cellular models. By employing these robust protocols, you can generate reliable and reproducible data to elucidate the mechanisms of drug resistance and to identify novel therapeutic strategies to overcome it. The causality is clear: understanding the molecular basis of resistance to one nucleoside analog provides a rational foundation for predicting and testing the efficacy of others, ultimately guiding the development of more effective combination therapies and personalized treatment regimens for cancer patients.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 16. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
A Researcher's Guide to 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) Derivatives: A Comparative Efficacy Analysis
For drug development professionals, researchers, and scientists, the landscape of nucleoside analogs is both vast and promising. Within this class of therapeutics, 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC) and its derivatives have emerged as compounds of significant interest for their potential in oncology and virology. This guide provides an in-depth, objective comparison of the efficacy of FAC derivatives against other relevant alternatives, supported by experimental data and protocols to empower your research and development endeavors.
Introduction to this compound (FAC) and its Analogs
This compound (FAC) is a pyrimidine nucleoside analog that has demonstrated cytotoxic and antiviral properties. Its structure, characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety, is key to its biological activity. This modification enhances the metabolic stability of the glycosidic bond, rendering the molecule more resistant to enzymatic degradation compared to its non-fluorinated counterparts[1].
The primary focus of this guide will be on the comparative efficacy of FAC and its prominent derivative, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), against established anticancer and antiviral agents. We will delve into their mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols to facilitate the evaluation of these and other novel nucleoside analogs.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of FAC and its derivatives are primarily mediated through the inhibition of DNA synthesis, a hallmark of both rapidly proliferating cancer cells and replicating viruses. This process is initiated by the cellular uptake and subsequent phosphorylation of the nucleoside analog.
The Critical Role of Deoxycytidine Kinase (dCK)
Upon entering the cell, FAC and its analogs are converted into their active triphosphate forms through a series of phosphorylation steps. The initial and rate-limiting step is the phosphorylation of the nucleoside to its monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) [2][3]. Cells with high levels of dCK activity are generally more sensitive to these analogs[2]. The subsequent phosphorylation to the di- and triphosphate forms is carried out by other cellular kinases.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of 2',2'-difluorodeoxycytidine, 5-aza-2'-deoxycytidine and cytosine arabinoside in cells transduced with deoxycytidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [18F]FAC PET Imaging for Assessing Cellular Proliferation
For researchers, scientists, and drug development professionals dedicated to oncology, the ability to non-invasively and accurately measure cellular proliferation is paramount. Positron Emission Tomography (PET) has emerged as a powerful tool in this endeavor, offering a window into the dynamic processes of tumor growth and response to therapy. Among the array of radiotracers, those targeting the nucleoside salvage pathway have shown particular promise. This guide provides an in-depth comparison of 1-(2’-deoxy-2’-[18F]fluoroarabinofuranosyl) cytosine ([18F]FAC) with other key radiotracers, offering insights into their specificity and utility in assessing cellular proliferation.
The Critical Role of Imaging Cellular Proliferation
Uncontrolled proliferation is a hallmark of cancer. The ability to quantify this process in vivo provides invaluable information for diagnosing, staging, and monitoring the effectiveness of anti-cancer therapies. Traditional methods, such as immunohistochemical staining for Ki-67, are the gold standard for assessing proliferation but are limited to biopsied tissue, offering only a static snapshot of a small, potentially non-representative tumor region. PET imaging overcomes these limitations by providing a dynamic, whole-body assessment of proliferative activity.
Understanding the Nucleoside Salvage Pathway: The Target of Proliferation Radiotracers
Rapidly dividing cells have a high demand for nucleotides to synthesize new DNA. They can meet this demand through two main pathways: the de novo synthesis pathway and the nucleoside salvage pathway. The salvage pathway recycles pre-formed nucleosides from the cellular environment. Key enzymes in this pathway, such as thymidine kinase 1 (TK1) and deoxycytidine kinase (dCK), are often upregulated in cancer cells, making them attractive targets for PET radiotracers.
Caption: Mechanism of cellular uptake and trapping of proliferation radiotracers.
[18F]FAC: A Probe for Deoxycytidine Kinase (dCK) Activity
[18F]FAC is a pyrimidine nucleoside analog that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK). This phosphorylation traps the tracer intracellularly, and the degree of accumulation is proportional to dCK activity.
Specificity and Advantages:
-
Distinct Pathway Interrogation: Unlike thymidine analogs, [18F]FAC's uptake is dependent on dCK, offering a unique perspective on the nucleoside salvage pathway. This can be particularly insightful as the reliance on different salvage pathway enzymes can vary between tumor types and even within a heterogeneous tumor.
-
Potential for Predicting Therapeutic Response: Several anticancer nucleoside analogs, such as gemcitabine and cytarabine, are pro-drugs that require activation by dCK. Therefore, [18F]FAC PET has the potential to serve as a non-invasive biomarker to predict which patients are likely to respond to these therapies.
-
Imaging Immune Cell Proliferation: dCK is highly expressed in lymphoid cells. This has made [18F]FAC a valuable tool for imaging immune cell activation and infiltration in various contexts, including cancer immunotherapy and autoimmune diseases.
Limitations:
-
Metabolic Instability in Humans: A significant challenge for the clinical translation of [18F]FAC is its rapid deamination in vivo by cytidine deaminase (CDA) to [18F]FAU (1-(2’-deoxy-2’-[18F]fluoroarabinofuranosyl) uracil).[1][2] This metabolite is not a substrate for dCK and can confound the interpretation of the PET signal. The levels of CDA are significantly higher in humans than in rodents, making this a critical consideration.[3]
-
Limited Direct Comparative Data: While the mechanistic basis of [18F]FAC is well-understood, there is a scarcity of direct head-to-head comparative studies against other proliferation tracers like [18F]FLT in a wide range of cancer models.
Key Radiotracer Comparators
[18F]FLT (3’-deoxy-3’-[18F]fluorothymidine)
[18F]FLT is arguably the most widely studied PET radiotracer for imaging proliferation. As a thymidine analog, its uptake and retention are primarily governed by the activity of thymidine kinase 1 (TK1), an enzyme that is tightly regulated in a cell cycle-dependent manner, with peak expression during the S-phase.
Specificity and Advantages:
-
Direct Link to DNA Synthesis: TK1 activity is closely linked to the S-phase of the cell cycle, providing a more direct measure of DNA synthesis compared to tracers that reflect broader metabolic activity.
-
Good Correlation with Ki-67: Numerous studies have demonstrated a good correlation between [18F]FLT uptake and the proliferation marker Ki-67 in various cancers, including lung, breast, and brain tumors.[1][4]
-
Metabolic Stability: [18F]FLT is relatively stable in vivo and is not incorporated into DNA, which simplifies its kinetic modeling.[5]
Limitations:
-
Lower Tumor-to-Background Ratios: In some cancers, [18F]FLT has shown lower tumor-to-background ratios compared to [18F]FDG, which can affect image quality and lesion detectability.[6][7]
-
High Uptake in Hematopoietic Tissues: Similar to [18F]FAC, [18F]FLT exhibits high uptake in the bone marrow and spleen due to the high proliferative activity of hematopoietic cells, which can complicate the assessment of lesions in these areas.[8]
[3H]Thymidine Autoradiography
While not a PET tracer, [3H]thymidine autoradiography is a foundational preclinical method for assessing cell proliferation. It involves the administration of radiolabeled thymidine, which is incorporated into the DNA of dividing cells. Subsequent tissue sectioning and autoradiography reveal the sites of proliferation.
Specificity and Advantages:
-
Gold Standard for Preclinical Validation: It provides a direct measure of DNA synthesis at the cellular level and is often used to validate new proliferation PET tracers.
Limitations:
-
Invasive and Ex Vivo: This technique is invasive, requiring tissue biopsies, and can only be performed ex vivo.
-
Not Clinically Translatable: Due to the use of a beta-emitter with a long half-life and the invasive nature of the procedure, it is not suitable for clinical use.
Comparative Performance: A Data-Driven Analysis
Table 1: Qualitative Comparison of Proliferation Radiotracers
| Feature | [18F]FAC | [18F]FLT | [3H]Thymidine |
| Target Enzyme | Deoxycytidine Kinase (dCK) | Thymidine Kinase 1 (TK1) | Thymidine Kinase 1 (TK1) |
| Primary Application | Proliferation, Immune Cell Imaging, Predicting Drug Response | Proliferation Imaging | Preclinical Proliferation Validation |
| Specificity for Proliferation | High (dCK activity) | High (TK1 activity, S-phase) | Very High (DNA incorporation) |
| In Vivo Stability (Human) | Low (rapid deamination) | High | High (incorporated into DNA) |
| Clinical Translatability | Challenged by metabolism | High | None |
Table 2: Quantitative Performance Metrics (Illustrative, based on available literature)
| Parameter | [18F]FAC | [18F]FLT | [18F]FDG (for context) |
| Correlation with Ki-67 | Limited data, expected to be context-dependent | Moderate to Strong (r ≈ 0.54 in breast cancer)[1] | Moderate (r ≈ 0.40 in breast cancer)[1] |
| Tumor-to-Background Ratio (TBR) | Data is sparse and tumor-specific | Variable, can be lower than [18F]FDG[6][7] | Generally High |
| Sensitivity for Lesion Detection | Potentially lower in some tumors due to lower uptake | Generally lower than [18F]FDG in some cancers[9][10] | High |
| Specificity for Malignancy | Potentially high, less confounded by inflammation than [18F]FDG | Higher than [18F]FDG, less uptake in inflammatory cells[4][11] | Lower, high uptake in inflammation |
Note: The quantitative data for [18F]FAC is less established in the literature compared to [18F]FLT and [18F]FDG. The provided values are illustrative and can vary significantly depending on the cancer type, study design, and patient population.
Experimental Protocols for Radiotracer Validation
Validating the specificity of a new radiotracer like [18F]FAC requires a multi-pronged approach, encompassing in vitro cell-based assays and in vivo animal studies, with ultimate confirmation through clinical trials.
In Vitro Cell Uptake Assay
This assay determines the specificity of radiotracer uptake in cancer cell lines.
Caption: Workflow for In Vitro Radiotracer Uptake Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells of interest in 12- or 24-well plates and culture until they reach approximately 70-80% confluency.
-
Pre-incubation: Wash the cells with pre-warmed buffer (e.g., PBS). For blocking experiments, pre-incubate the cells with a high concentration of the non-radioactive version of the tracer (e.g., 'cold' FAC) or a specific inhibitor of the target enzyme (e.g., a dCK inhibitor) for 30-60 minutes.
-
Radiotracer Incubation: Add the [18F]labeled radiotracer to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove any unbound radiotracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measurement: Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Normalization: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay) and normalize the radioactivity counts to the protein concentration.
-
Analysis: Compare the radiotracer uptake in the control group to the blocked and inhibited groups. A significant reduction in uptake in the presence of the blocking agent or inhibitor confirms specific uptake.
In Vivo Biodistribution in Animal Models
These studies assess the distribution, uptake, and clearance of the radiotracer in a living organism, typically in tumor-bearing mice.
Step-by-Step Methodology:
-
Animal Model: Utilize an appropriate tumor xenograft or genetically engineered mouse model.
-
Radiotracer Administration: Inject a known amount of the radiotracer (e.g., [18F]FAC) intravenously into the tail vein of the mice.
-
Time-Course Study: At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidney, brain).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Expression: Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm specificity, a separate cohort of animals can be pre-treated with a blocking agent before radiotracer injection. A significant reduction in tumor uptake in the blocked group compared to the control group indicates specific uptake.
PET/CT Imaging and Correlation with Histology
This is the culminating preclinical step, providing visual and quantitative data on tracer accumulation in the tumor and allowing for direct comparison with the gold standard of proliferation.
Step-by-Step Methodology:
-
PET/CT Imaging: Anesthetize the tumor-bearing animals and inject the radiotracer. Perform dynamic or static PET scans at specified time points. A CT scan is acquired for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle as a background reference). Calculate the standardized uptake value (SUV) and tumor-to-background ratios.
-
Ex Vivo Validation: After the final imaging session, euthanize the animals and excise the tumors.
-
Immunohistochemistry: Process the tumor tissue for immunohistochemical staining of the proliferation marker Ki-67.
-
Correlation Analysis: Quantify the Ki-67 staining (e.g., percentage of positive cells) and perform a correlation analysis between the PET-derived parameters (e.g., SUVmax) and the Ki-67 index. A strong positive correlation provides robust evidence for the tracer's ability to measure proliferation.
Conclusion and Future Directions
The choice of a PET radiotracer for imaging cellular proliferation is a critical decision in both preclinical and clinical research. [18F]FAC, with its unique mechanism of action targeting dCK, offers a complementary approach to the more established TK1-targeted tracer, [18F]FLT. While [18F]FLT has a more extensive history of validation and a more favorable metabolic profile in humans, [18F]FAC holds promise for specific applications, such as predicting response to dCK-dependent chemotherapies and imaging immune cell dynamics.
The primary hurdle for the widespread clinical adoption of [18F]FAC is its metabolic instability in humans. Future research may focus on developing [18F]FAC analogs that are resistant to deamination while retaining their specificity for dCK. Furthermore, direct, well-controlled comparative studies of [18F]FAC and [18F]FLT in a variety of cancer models are crucial to fully elucidate their respective strengths and weaknesses and to guide the selection of the most appropriate tracer for a given research or clinical question. As our understanding of the molecular drivers of cancer continues to grow, so too will the sophistication of our imaging tools, enabling a more personalized and effective approach to cancer treatment.
References
- 1. Associations Between PET Parameters and Expression of Ki-67 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between Semi-Quantitative 18F-FDG PET/CT Parameters and Ki-67 Expression in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 18F-fluorothymidine Positron Emission Tomography/Computed Tomography and 18F-fluorodeoxyglucose Positron Emission Tomography/Computed Tomography in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the role of tumor to background parenchymal ratio of the [18F]FLT PET/CT measures in determining response to neoadjuvant chemotherapy in breast cancer: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the role of tumor to background parenchymal ratio of the [18F]FLT PET/CT measures in determining response to neoadjuvant chemotherapy in breast cancer: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative results of 18F FLT and 18F FDG PET CT in lymphoma and lung cancer - a pilot study. | Journal of Nuclear Medicine [jnm.snmjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC)
This guide provides a detailed protocol for the safe handling and disposal of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a synthetic nucleoside analog. As a compound designed to interfere with fundamental cellular processes like DNA synthesis, FAC and materials contaminated with it are classified as cytotoxic waste and require stringent disposal procedures to protect laboratory personnel and the environment.[1][][3] Adherence to these protocols is not merely a procedural formality; it is a critical component of a robust laboratory safety culture.
The procedures outlined below are grounded in established guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for managing cytotoxic and hazardous drug waste.[4][5][6]
Hazard Assessment and Risk Mitigation
Understanding the "why" behind a protocol is paramount to ensuring its correct implementation. FAC, like other nucleoside analogues, functions as an antimetabolite.[3] Its mechanism of action, which involves the inhibition of DNA synthesis, makes it inherently cytotoxic.[1][7] The primary risks associated with improper handling are:
-
Cytotoxicity: The ability to damage or kill cells.
-
Mutagenicity: The potential to cause genetic mutations.
-
Reproductive Toxicity: The potential to harm fertility or an unborn child.
Exposure can occur through inhalation of aerosolized powder, dermal absorption, or accidental ingestion.[5][6] Therefore, all handling and disposal operations must be performed with the appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the hazardous material.
| PPE Category | Specification | Rationale for Use |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves. Double-gloving is mandatory. | Provides a robust barrier against chemical permeation. The outer glove is removed immediately upon contamination, protecting the inner glove and the handler. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body and personal clothing from splashes and spills. The back closure minimizes the risk of frontal contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a face shield, or a full-face respirator. | Protects mucous membranes of the eyes, nose, and mouth from splashes of liquid waste or aerosolized powder. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the solid form of FAC outside of a certified chemical fume hood or biological safety cabinet (BSC). | Prevents inhalation of fine particles, a primary route of exposure for potent compounds. |
Waste Characterization: Trace vs. Bulk Contamination
Proper disposal begins with correct waste segregation at the point of generation. Cytotoxic waste is broadly categorized into two streams: Trace Waste and Bulk Waste . This distinction is critical as they are disposed of in different containers and may be subject to different hazardous waste regulations.[8][9]
The pivotal concept here is "RCRA empty," a standard defined by the EPA's Resource Conservation and Recovery Act (RCRA).[10] A container is considered "RCRA empty" if it retains no more than 3% of its original volume.[8][11]
| Waste Category | Definition | Examples |
| Trace Cytotoxic Waste | Items that are "RCRA empty" but still contaminated with residual amounts of FAC.[8] | Empty vials, used syringes (without needles), IV bags, tubing, plates, flasks, contaminated PPE (gloves, gowns), bench paper. |
| Bulk Cytotoxic Waste | Items that are not "RCRA empty" and contain more than 3% of the original drug volume.[8][9] | Unused or partially used vials of FAC, expired stock solutions, grossly contaminated spill cleanup materials, full syringes. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and disposing of FAC waste.
Caption: Decision workflow for proper segregation and disposal of FAC waste.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Trace Contaminated Waste
This protocol applies to items such as used culture plates, "RCRA empty" vials, contaminated gloves, gowns, and bench paper.
-
Work Area Preparation: Conduct all work on a disposable, plastic-backed absorbent pad to contain any minor drips or contamination.[12]
-
Containerization:
-
Place all non-sharp trace waste directly into a designated yellow chemotherapy waste bag or a rigid, leak-proof container clearly labeled "Trace Chemotherapy Waste" and marked for incineration.[13][14]
-
Any contaminated sharps (e.g., needles used to transfer FAC solutions) must be placed immediately into a purple-lidded or yellow, puncture-resistant sharps container specifically designated for cytotoxic sharps.[13]
-
-
PPE Disposal: Before leaving the work area, remove the outer gloves and gown and place them into the trace chemotherapy waste container. Remove inner gloves last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after the procedure is complete.
-
Container Sealing: When the container is three-quarters full, securely seal it. Do not overfill. Store in a designated satellite accumulation area until collection by trained hazardous waste personnel.
Protocol 2: Disposal of Bulk/Unused FAC
This protocol applies to expired or unused FAC (solid or solution), vials containing more than 3% of the compound, and materials used to clean up a significant spill. This waste stream is regulated as RCRA hazardous waste.[9]
-
Primary Containerization: Keep the FAC in its original container if possible. If not, place it in a sealable, compatible primary container (e.g., a glass vial with a screw cap).
-
Secondary Containerization: Place the primary container into a designated black hazardous waste container.[8][9] This container must be rigid, leak-proof, and have a secure lid.
-
Labeling: The black container must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the chemical name: "this compound."
-
Spill Debris: All materials used to clean a spill (absorbent pads, contaminated PPE) are considered bulk waste and must be placed in the black hazardous waste container.[8]
-
Storage and Disposal: Seal the container and store it in a designated hazardous waste satellite accumulation area with secondary containment. The final disposal must be handled by a certified hazardous waste management vendor for high-temperature incineration.[9]
Decontamination and Spill Management
-
Routine Decontamination: After each use, wipe down the work surface (e.g., inside the BSC) with a suitable decontamination solution. A common two-step process involves an initial cleaning with a detergent solution followed by a deactivating agent like 2% sodium hypochlorite (bleach), and then a final rinse with sterile water or 70% ethanol to remove the bleach residue, which can be corrosive.
-
Spill Management:
-
Alert: Immediately alert others in the area.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain: Cover the spill with absorbent pads, working from the outside in.
-
Clean: Carefully collect all contaminated materials and place them in the black bulk cytotoxic waste container.
-
Decontaminate: Clean the spill area using the two-step decontamination process described above.
-
Report: Document the spill and the cleanup procedure according to your institution's safety policies.
-
By implementing these scientifically grounded and procedurally sound disposal methods, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel and upholding our collective responsibility for environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. danielshealth.com [danielshealth.com]
- 10. glyconllc.com [glyconllc.com]
- 11. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
A Researcher's Guide to Handling 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC): Essential Safety and Operational Protocols
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the foundational principles of safety that protect both the researcher and the integrity of the experiment. This guide provides a comprehensive framework for handling 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (FAC), a fluorinated nucleoside analog with significant cytotoxic potential.[1] The protocols outlined here are grounded in the established guidelines for handling hazardous drugs, ensuring a multi-layered approach to risk mitigation.
Fluorinated nucleosides like FAC are a cornerstone of modern therapeutics, particularly in oncology and virology, due to their ability to mimic natural nucleosides and interfere with cellular or viral replication.[2][3] This very mechanism, however, underscores their potential toxicity. Exposure, even at low levels, can pose health risks, including potential genetic defects and reproductive harm.[4] Therefore, a robust safety plan is not merely a recommendation but an absolute requirement.
This guide is structured to provide immediate, essential information, beginning with the hierarchy of controls and culminating in detailed operational and disposal plans.
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a framework established by NIOSH to provide the most effective means of mitigating risk.[5]
-
Elimination/Substitution: While not always feasible in a research context where the compound is the subject of study, this involves replacing the hazardous substance with a less hazardous one.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard from the worker. This is the primary method for controlling exposure to FAC.
-
Administrative Controls: These are changes to work policies and procedures, such as specialized training and restricting access to handling areas.
-
Personal Protective Equipment (PPE): Considered the last line of defense, PPE is used in conjunction with the above controls to protect the individual operator.[6]
Primary Engineering Controls: Your First Line of Defense
All manipulations of FAC, especially those involving the powdered form or operations that could generate aerosols, must be performed within a designated Containment Primary Engineering Control (C-PEC).[7]
-
For Non-Sterile Compounding (e.g., weighing, initial solubilization): A Class I Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) that is externally vented is required.
-
For Sterile Compounding: A Class II BSC or a Compounding Aseptic Containment Isolator (CACI) must be used.[6][7]
These C-PECs must be located in a Containment Secondary Engineering Control (C-SEC), which is a separate room with negative pressure to prevent any potential contaminants from escaping into adjacent areas.[8]
The PPE Ensemble for Handling FAC
The selection of PPE is dictated by the principles outlined in USP <800> and NIOSH guidelines for handling hazardous drugs.[9][10] The goal is to create an impermeable barrier between the researcher and the compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978 compliant).[8][11] | The ASTM D6978 standard specifically tests for resistance to permeation by chemotherapy drugs. Double-gloving provides an extra layer of protection against micro-tears and contamination during doffing. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene or similar material. Must close in the back with long sleeves and closed-knit cuffs.[9][12] | Prevents contamination of personal clothing and skin. The back closure and cuff design minimize the potential for gaps in protection. |
| Eye/Face Protection | Goggles and a face shield.[11][13] | Provides comprehensive protection against splashes and aerosols, safeguarding mucous membranes of the eyes, nose, and mouth. |
| Respiratory Protection | For handling powders or when aerosols/vapors may be generated, a fit-tested NIOSH-approved N95 or higher respirator is required.[11][12] | Protects against inhalation of the hazardous compound. A standard surgical mask is insufficient as it does not protect against aerosols.[6][9] |
| Additional Protection | Two pairs of shoe covers, head cover, and beard cover (if applicable).[11] | Prevents tracking of contaminants out of the handling area and protects the experiment from particulate contamination from personnel. |
Procedural Guidance: Donning, Doffing, and Disposal
Meticulous procedure is critical to ensuring safety. Contamination most often occurs during the removal (doffing) of PPE.
The following sequence is designed to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow for FAC Handling.
Immediate and correct response to a spill is critical to prevent wider contamination.
-
Alert & Secure: Alert others in the area and secure the location to prevent entry.
-
Don PPE: If not already wearing it, don the full PPE ensemble described above.
-
Contain: Use a chemotherapy spill kit to contain the spill with absorbent, disposable materials.[14] For powders, gently cover with damp absorbent pads to avoid creating dust.
-
Clean: Work from the outer edge of the spill inward. Clean the area with an appropriate deactivating and cleaning agent.
-
Dispose: All materials used for cleanup are considered contaminated waste and must be disposed of accordingly.[13][14]
-
Report: Document the spill according to your institution's environmental health and safety protocols.
Decontamination and Disposal Plan
All items that come into contact with FAC are considered contaminated. A clear disposal pathway is essential.
-
Personnel Decontamination: After doffing PPE, perform thorough hand hygiene with soap and water.
-
Waste Segregation: All disposable PPE, cleaning materials, and empty vials must be disposed of in designated, clearly labeled hazardous/cytotoxic waste containers.[13] These are typically yellow, puncture-proof containers.
Caption: Waste Segregation and Disposal Plan for FAC.
By adhering to these rigorous safety protocols, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their valuable research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated nucleoside analogs as anticancer and antiviral agents – Kudos: Growing the influence of research [growkudos.com]
- 4. ohsonline.com [ohsonline.com]
- 5. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. 503pharma.com [503pharma.com]
- 9. labproinc.com [labproinc.com]
- 10. rpharmy.com [rpharmy.com]
- 11. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 12. USP 800 Personal Protective Equipment - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. epcc.edu [epcc.edu]
- 14. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
